Tetraethylene glycol dimethacrylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84253. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
| Record name | Tetraethylene glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044515 | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
109-17-1, 25101-32-0 | |
| Record name | Tetraethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tetraethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol dimethacrylate (TEGDMA) is a low-viscosity, difunctional monomer widely utilized in the formulation of polymer-based materials. Its prevalence in dental composites, adhesives, and sealants, as well as in various biomedical applications, underscores the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of TEGDMA, presenting key data in a structured format, detailing experimental methodologies for property determination, and visualizing relevant biological pathways to offer a multifaceted resource for the scientific community.
Core Chemical and Physical Properties
TEGDMA, with the chemical formula C₁₆H₂₆O₇, is a clear, colorless to light brown viscous liquid.[1][2] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₆O₇ | [1][3] |
| Molecular Weight | 330.37 g/mol | [1][3] |
| Density | 1.082 g/mL at 20 °C | [4][5][6][7] |
| Refractive Index (n20/D) | 1.463 | [5][6][8] |
| Viscosity | 14 cP at 20 °C | [4] |
| Boiling Point | >220 °C | [4][9] |
| Melting Point | Not applicable (liquid at room temperature) | |
| Flash Point | 196 °C | [4] |
| Water Solubility | 12.6 g/L at 20 °C | [4] |
Table 1: Key Physical and Chemical Properties of TEGDMA
Solubility Profile
TEGDMA exhibits insolubility in water but is soluble in a variety of organic solvents.[4] Its solubility characteristics are crucial for its application in diverse formulations.
| Solvent | Solubility | Source(s) |
| Water | Insoluble (12.6 g/L at 20°C) | [4] |
| Methanol | Soluble | [4] |
| Styrene | Soluble | [4] |
| Esters | Soluble in many | [4] |
| Aromatics | Soluble in many | [4] |
| Aliphatic Hydrocarbons | Limited solubility | [4] |
Table 2: Solubility of TEGDMA in Various Solvents
Reactivity and Polymerization
As a dimethacrylate monomer, TEGDMA's primary chemical reactivity lies in its ability to undergo free-radical polymerization. This process is fundamental to the formation of the cross-linked polymer networks that provide the structural integrity to materials in which it is incorporated. The polymerization is typically initiated by light (photopolymerization) or heat (thermal polymerization) in the presence of an appropriate initiator. In dental applications, TEGDMA is often used as a reactive diluent to reduce the viscosity of more viscous monomers like Bis-GMA, thereby improving handling characteristics and facilitating a higher degree of conversion.[10]
The polymerization reaction of TEGDMA is an exothermic process. The extent of this reaction, or the degree of conversion of the methacrylate (B99206) groups, is a critical parameter that influences the final mechanical properties and biocompatibility of the resulting polymer. Incomplete polymerization can lead to the leaching of unreacted TEGDMA monomers, which has been a subject of toxicological concern.[10]
Experimental Protocols
Determination of Viscosity using a Cone-and-Plate Rheometer
Objective: To measure the dynamic viscosity of TEGDMA.
Methodology:
-
Instrument Setup: A cone-and-plate rheometer is utilized for this measurement. The geometry consists of a flat stationary plate and a rotating cone.
-
Sample Loading: A small sample of TEGDMA is placed onto the center of the stationary plate.
-
Gap Setting: The cone is lowered to a predefined distance from the plate, ensuring the gap is completely filled with the liquid monomer.
-
Temperature Control: The temperature of the plate is maintained at a constant 20 °C using a Peltier or circulating fluid system.
-
Measurement: The cone is rotated at a series of controlled shear rates. The instrument measures the torque required to maintain each rotational speed.
-
Data Analysis: The shear stress is calculated from the measured torque, and the viscosity is determined as the ratio of shear stress to shear rate. For a Newtonian fluid like TEGDMA, the viscosity should be independent of the shear rate.
Determination of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of TEGDMA.
Methodology:
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of TEGDMA are placed on the surface of the measuring prism.
-
Prism Closure: The illuminating prism is closed and locked, spreading the liquid into a thin film.
-
Light Adjustment: A light source is directed through the illuminating prism.
-
Observation and Adjustment: While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringes are observed, the dispersion compensator is adjusted to eliminate them.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature of the prism is maintained at 20 °C.
Analysis of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)
Objective: To study the exothermic heat flow associated with the polymerization of TEGDMA.
Methodology:
-
Sample Preparation: A precise amount of TEGDMA, mixed with a suitable photoinitiator (e.g., camphorquinone), is weighed into an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). An empty, sealed aluminum pan is used as a reference.
-
Isothermal Analysis: The sample is held at a constant temperature (e.g., 37 °C).
-
Photo-initiation: A light source of a specific wavelength and intensity is used to initiate polymerization.
-
Data Acquisition: The heat flow from the sample is recorded as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
Data Analysis: The area under the exothermic peak is integrated to determine the total heat evolved during the reaction. The degree of conversion can be calculated by comparing this value to the theoretical heat of polymerization for a complete conversion of methacrylate groups.
Biological Properties and Signaling Pathways
Unreacted TEGDMA monomer that may leach from dental restorations can interact with surrounding biological tissues, particularly dental pulp cells. This interaction can lead to cytotoxicity and apoptosis (programmed cell death). A key mechanism underlying TEGDMA-induced toxicity is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and the subsequent activation of intracellular signaling pathways.
TEGDMA-Induced Activation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli. TEGDMA-induced ROS can activate several branches of the MAPK family, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
References
- 1. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hinotek.com [hinotek.com]
- 4. mdpi.com [mdpi.com]
- 5. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of a cone and plate viscometer for determination of flow properties of unfilled resins and etching gels: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. Apoptosis induced by the monomers HEMA and TEGDMA involves formation of ROS and differential activation of the MAP-kinases p38, JNK and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resin viscosity measurement method by cone-plate viscometer? Q&A | NBCHAO [en1.nbchao.com]
- 10. home.uni-leipzig.de [home.uni-leipzig.de]
An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying tetraethylene glycol dimethacrylate (TEGDMA). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and visual workflows to support the production of high-purity TEGDMA for a variety of applications, including in the formulation of biocompatible materials and drug delivery systems.
Introduction
This compound (TEGDMA) is a difunctional methacrylate (B99206) monomer valued for its crosslinking capabilities, flexibility, and hydrophilic nature. These properties make it a critical component in the development of polymers for dental composites, hydrogels, and other biomedical applications. The purity of TEGDMA is paramount, as impurities can adversely affect polymerization kinetics, the mechanical properties of the final polymer, and its biocompatibility. This guide details two primary synthesis routes—direct esterification and transesterification—and outlines robust purification methodologies to achieve high-purity TEGDMA.
Synthesis Methodologies
The synthesis of TEGDMA can be primarily achieved through two effective methods: direct esterification of tetraethylene glycol with methacrylic acid and transesterification of tetraethylene glycol with an alkyl methacrylate, typically methyl methacrylate.
Direct Esterification
Direct esterification involves the reaction of tetraethylene glycol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, to prevent the premature polymerization of the methacrylate groups. The water generated during the reaction is removed to drive the equilibrium towards product formation.
Objective: To synthesize this compound via direct esterification.
Materials:
-
Tetraethylene glycol (TEG)
-
Methacrylic acid (MAA)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Polymerization inhibitor (e.g., hydroquinone (B1673460), hydroquinone monomethyl ether (HQME))
-
Solvent for azeotropic removal of water (e.g., toluene)
-
5% Sodium carbonate (Na₂CO₃) solution
-
5% Sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet, add tetraethylene glycol (1 mole equivalent).
-
Add methacrylic acid (2.2 mole equivalents), a polymerization inhibitor (e.g., 0.1 wt% hydroquinone), and an acid catalyst (e.g., 0.5 wt% sulfuric acid).
-
Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (typically after 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the excess acid and catalyst.
-
Wash the organic layer twice with a 5% sodium chloride solution to remove any remaining aqueous-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude TEGDMA product.
Transesterification
Transesterification offers an alternative route to TEGDMA, involving the reaction of tetraethylene glycol with an alkyl methacrylate, such as methyl methacrylate, in the presence of a catalyst. This method avoids the production of water but requires the removal of the alcohol byproduct (e.g., methanol) to drive the reaction to completion.
Objective: To synthesize this compound via transesterification.
Materials:
-
Tetraethylene glycol (TEG)
-
Methyl methacrylate (MMA)
-
Catalyst (e.g., potassium carbonate, lithium amide/lithium chloride mixture)
-
Polymerization inhibitor (e.g., hydroquinone monomethyl ether (HQME))
-
Toluene (optional, as a solvent)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, combine tetraethylene glycol (1 mole equivalent) and methyl methacrylate (2.2 mole equivalents).
-
Add the catalyst (e.g., 3-5 wt% potassium carbonate) and a polymerization inhibitor (e.g., 500 ppm HQME).[1]
-
Under a nitrogen atmosphere, heat the mixture to 120°C with constant stirring for 3-5 hours.[1] The methanol (B129727) byproduct will distill off.
-
Alternatively, the reaction can be carried out at reflux, and the methanol can be removed by fractional distillation.
-
After cooling, the reaction mixture can be filtered to remove the catalyst.[1]
-
If a solvent like toluene was used, it can be removed under reduced pressure.
-
The crude product is then subjected to purification as described in the following section.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of glycol dimethacrylates. Note that specific yields for TEGDMA can vary based on the precise reaction conditions.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Direct Esterification | Ethylene (B1197577) Glycol, Methacrylic Acid | Sulfuric Acid | 110 | 6 | 93.5 | >98 | --INVALID-LINK--[2][3] |
| Transesterification | Tetraethylene Glycol, this compound | Potassium Carbonate | 120 | 3-5 | Variable | - | --INVALID-LINK--[1] |
Purification Methodologies
Purification of the crude TEGDMA is crucial to remove unreacted starting materials, catalyst residues, inhibitors, and any side products. A combination of washing and vacuum distillation is typically employed.
Washing and Drying
As described in the synthesis protocols, an initial purification step involves washing the crude product with a basic solution (e.g., sodium carbonate) to remove acidic components, followed by washing with a brine solution (e.g., sodium chloride) to reduce the water content. The organic phase is then dried using an anhydrous salt.
Fractional Vacuum Distillation
Due to its high boiling point at atmospheric pressure, TEGDMA is purified by fractional vacuum distillation to prevent thermal decomposition.[4][5][6][7][8] By reducing the pressure, the boiling point of the compound is significantly lowered.
Objective: To purify crude TEGDMA to a high degree of purity (e.g., ≥99%).
Materials and Equipment:
-
Crude TEGDMA
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Place the crude TEGDMA and a magnetic stir bar into the distillation flask.
-
Begin to evacuate the system using the vacuum pump. A pressure of 1-10 mmHg is typically targeted.
-
Once the desired pressure is stable, begin to gently heat the distillation flask with the heating mantle while stirring.
-
Monitor the temperature at the head of the distillation column. Collect any low-boiling fractions, which may include residual solvent or starting materials.
-
As the temperature stabilizes at the boiling point of TEGDMA at the applied pressure (e.g., ~170-172°C at 5 mmHg), collect the main fraction in a clean receiving flask.
-
Cease distillation before the distillation flask goes to dryness to avoid the concentration of non-volatile and potentially unstable residues.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
| Pressure (mmHg) | Approximate Boiling Point of TEGDMA (°C) |
| 5 | 170-172 |
| 1 | ~160 |
Note: The boiling point at different pressures can be estimated using a pressure-temperature nomograph.[9][10][11]
Mandatory Visualizations
Synthesis and Purification Workflows
Caption: Workflow for TEGDMA synthesis and purification.
Direct Esterification Pathway
Caption: Direct esterification of TEG with methacrylic acid.
Transesterification Pathway
Caption: Transesterification of TEG with methyl methacrylate.
Potential Side Reactions
During the synthesis of TEGDMA, particularly in the transesterification reaction using a base catalyst, a potential side reaction is the Michael-type addition of hydroxyl groups (from tetraethylene glycol or the monomethacrylate intermediate) to the double bond of the methacrylate.[1][12] This can lead to the formation of higher molecular weight oligomers and reduce the yield of the desired TEGDMA. The use of a solvent to dilute the reaction mixture can help to decrease the occurrence of these side reactions.[1]
Analytical Characterization
The purity and identity of the synthesized TEGDMA should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile components, confirming the purity of the TEGDMA and detecting any residual starting materials or low molecular weight byproducts.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the TEGDMA molecule. The integration of proton signals in ¹H NMR can also be used to assess purity.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the TEGDMA molecule, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[3]
By following the detailed protocols and purification methods outlined in this guide, researchers can reliably synthesize high-purity this compound for their specific research and development needs.
References
- 1. Triethylene glycol dimethacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. ikm.org.my [ikm.org.my]
- 4. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 7. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Tetraethylene Glycol Dimethacrylate: A Technical Guide
Introduction
Tetraethylene glycol dimethacrylate (TEGDMA) is a crucial crosslinking monomer extensively utilized in the formulation of dental resins, hydrogels, and various biomaterials. Its prevalence in these applications stems from its ability to form a durable, three-dimensional polymer network upon polymerization. A thorough understanding of its chemical structure and purity is paramount for researchers, scientists, and drug development professionals to ensure the quality, performance, and biocompatibility of the final products. This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis of TEGDMA, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate accurate and reproducible analysis.
Chemical Structure of TEGDMA
The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central tetraethylene glycol chain with a methacrylate (B99206) group at each terminus.
Caption: Chemical structure of this compound (TEGDMA).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of TEGDMA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Proton NMR is used to identify and quantify the different types of protons present in the TEGDMA molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 6.1 | s | =CH₂ (vinylic proton, one of two) |
| ~ 5.6 | s | =CH₂ (vinylic proton, one of two) |
| ~ 4.3 | t | -O-CH ₂-CH₂-O-C=O |
| ~ 3.8 | t | -O-CH₂-CH ₂-O-C=O |
| ~ 3.7 | m | -O-CH₂-CH₂-O- (internal PEG protons) |
| ~ 1.9 | s | -CH₃ (methyl protons) |
s = singlet, t = triplet, m = multiplet
¹³C NMR Spectroscopy
Carbon NMR provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 167 | C =O (ester carbonyl) |
| ~ 136 | =C (CH₃)- |
| ~ 125 | =C H₂ |
| ~ 71 | -O-C H₂-CH₂-O- (internal PEG carbons) |
| ~ 69 | -O-CH₂-C H₂-O-C=O |
| ~ 64 | -O-C H₂-CH₂-O-C=O |
| ~ 18 | -C H₃ |
Experimental Protocol: ¹H NMR
A general protocol for obtaining a quantitative ¹H NMR spectrum of TEGDMA is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of TEGDMA and dissolve it in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a standard 5 mm NMR tube.
-
Lock and shim the instrument to the deuterated solvent.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans). For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial to ensure full relaxation and accurate integration.
-
-
Data Acquisition: Acquire the spectrum.
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Integrate the peaks corresponding to the different protons. The ratio of the integrals should correspond to the ratio of the number of protons in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in TEGDMA. It is particularly useful for monitoring the polymerization process by observing the disappearance of the methacrylate C=C bond.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2950 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1720 | C=O stretch | Ester |
| ~ 1637 | C=C stretch | Alkene (methacrylate) |
| ~ 1450 | C-H bend | Aliphatic (CH₂, CH₃) |
| ~ 1160 | C-O-C stretch | Ether |
| ~ 815 | =C-H bend | Alkene (methacrylate) |
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like TEGDMA.
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Sample Application: Place a small drop of TEGDMA onto the center of the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The spectrum is typically displayed in absorbance or transmittance. No further processing is usually required for qualitative analysis.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR and is also highly effective for monitoring polymerization. The C=C stretching vibration of the methacrylate group gives a strong and distinct Raman signal.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2940 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~ 1720 | C=O stretch | Ester |
| ~ 1640 | C=C stretch | Alkene (methacrylate) |
| ~ 1450 | C-H bend | Aliphatic (CH₂, CH₃) |
| ~ 815 | =C-H bend | Alkene (methacrylate) |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place the liquid TEGDMA sample in a suitable container, such as a glass vial or NMR tube.
-
Instrument Setup:
-
Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Focus the laser onto the liquid sample.
-
Set the spectral range to cover the expected Raman shifts.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Acquisition: Acquire the Raman spectrum.
-
Data Processing: Perform baseline correction and cosmic ray removal if necessary.
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used for the identification and quantification of TEGDMA, especially in complex mixtures or as a leachable component from polymerized materials. Electron ionization (EI) is a common ionization method.
Expected Fragmentation Pattern (Electron Ionization)
While a complete, standardized mass spectrum is not always readily available, the fragmentation of TEGDMA under EI conditions is expected to proceed through cleavage of the ether linkages and the ester groups.
| m/z | Possible Fragment Ion |
| 330 | [M]⁺ (Molecular Ion) |
| 243 | [M - OCOC(CH₃)=CH₂]⁺ |
| 113 | [CH₂=C(CH₃)COOCH₂CH₂]⁺ |
| 69 | [CH₂=C(CH₃)CO]⁺ |
| 45 | [CH₂CH₂OH]⁺ |
| 41 | [CH₂=C=CH₂]⁺ |
Experimental Protocol: GC-MS
The following is a general protocol for the analysis of TEGDMA by GC-MS.[1][2]
-
Sample Preparation:
-
Prepare a stock solution of TEGDMA in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For analysis of TEGDMA from a matrix (e.g., dental composite eluate), perform a suitable extraction procedure.
-
-
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C, ramping to 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Analyzer: Quadrupole or ion trap, scanning a mass range of e.g., 40-400 amu.
-
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and mass spectra.
-
Identify the TEGDMA peak based on its retention time and mass spectrum.
-
Quantify the amount of TEGDMA by comparing the peak area to the calibration curve.
-
Experimental Workflow
The general workflow for the spectroscopic analysis of TEGDMA can be visualized as follows:
Caption: General workflow for the spectroscopic analysis of TEGDMA.
This guide provides a foundational understanding of the spectroscopic techniques used to analyze this compound. For specific applications, optimization of the experimental parameters may be necessary.
References
- 1. Quantitative analysis of TEGDMA and HEMA eluted into saliva from two dental composites by use of GC/MS and tailor-made internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative determination of TEGDMA, BHT, and DMABEE in eluates from polymerized resin-based dental restorative materials by use of GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Triethylene Glycol Dimethacrylate (TEGDMA): Viscosity and Density
For Researchers, Scientists, and Drug Development Professionals
Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer in the development of polymer-based materials for a variety of applications, including in the biomedical and dental fields.[1][2] Its physical properties, particularly its low viscosity and density, are key to its utility as a reactive diluent for more viscous monomers, enabling the formulation of materials with tailored handling characteristics and performance. This guide provides an in-depth overview of the viscosity and density of TEGDMA, complete with experimental protocols for their measurement.
Quantitative Data on Physical Properties
The viscosity and density of TEGDMA are critical parameters for formulation design and processing. The following tables summarize the available quantitative data for these properties.
Table 1: Density of TEGDMA
| Temperature (°C) | Density (g/mL) | Reference |
| 25 | 1.092 | [1][2][3][4][5] |
| 25 | 1.072 | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 75th ed. Boca Raton, Fl: CRC Press Inc., 1994-1995., p. 3-291[6] |
Table 2: Viscosity of TEGDMA
| Temperature (°C) | Viscosity (mPa·s or cP) | Kinematic Viscosity (mm²/s) | Reference |
| 20 | - | 9.15 | |
| 22 | 10 | - | [6] |
| 25 | 5 - 15 | - |
Note: The viscosity of TEGDMA is known to decrease with increasing temperature. One study noted that the viscosity at 35°C was below the detection limit of their instrument.[7]
Experimental Protocols
Accurate measurement of viscosity and density is essential for quality control and the development of new formulations. The following sections detail standard experimental protocols for determining these properties for liquid monomers like TEGDMA.
Viscosity Measurement using a Rotational Rheometer
A rotational rheometer is the standard instrument for characterizing the viscous properties of liquids like TEGDMA.[8][9][10]
Objective: To determine the dynamic viscosity of TEGDMA at a controlled temperature.
Apparatus and Materials:
-
Rotational rheometer (e.g., with a cone-and-plate or parallel-plate geometry)
-
Temperature control unit
-
TEGDMA sample
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the rheometer is level and placed on a vibration-free surface.
-
Turn on the rheometer and the temperature control unit, allowing them to equilibrate to the desired measurement temperature (e.g., 25 °C).
-
Select the appropriate measurement geometry (e.g., a 40 mm parallel plate or a cone-plate with a 2° angle).
-
Perform any necessary calibrations as per the manufacturer's instructions.
-
-
Sample Loading:
-
Place a small amount of the TEGDMA sample onto the center of the lower plate of the rheometer. The required volume will depend on the geometry being used.
-
Slowly lower the upper geometry to the specified gap distance. This will cause the sample to spread and fill the gap between the geometries.
-
Carefully trim any excess sample from the edge of the geometry using a suitable tool.
-
-
Measurement:
-
Set the measurement parameters in the rheometer software. For a simple viscosity measurement, a steady-state flow sweep is typically used. This involves applying a range of shear rates and measuring the resulting shear stress.
-
Allow the sample to thermally equilibrate for a few minutes before starting the measurement.
-
Initiate the measurement. The software will record the viscosity as a function of the shear rate. For a Newtonian fluid like TEGDMA, the viscosity should be constant over a range of shear rates.
-
-
Data Analysis:
-
The viscosity is calculated by the software as the ratio of shear stress to shear rate.
-
The average viscosity value in the Newtonian plateau region is reported as the viscosity of the sample at the specified temperature.
-
-
Cleaning:
-
After the measurement is complete, raise the upper geometry and carefully clean both the upper and lower plates with a suitable solvent and lint-free wipes.
-
Density Measurement using a Pycnometer
A pycnometer is a glass flask with a specific volume that is used to accurately determine the density of liquids.[11][12][13]
Objective: To determine the density of TEGDMA at a controlled temperature.
Apparatus and Materials:
-
Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary tube
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic water bath
-
TEGDMA sample
-
Distilled water
-
Solvent for cleaning (e.g., acetone)
-
Lint-free wipes
Procedure:
-
Calibration of the Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_empty).
-
Fill the pycnometer with distilled water of a known temperature.
-
Insert the stopper, ensuring that the capillary is filled and any excess water is expelled.
-
Carefully dry the outside of the pycnometer.
-
Weigh the pycnometer filled with water and record the mass (m_water).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m_water - m_empty) / ρ_water.
-
-
Measurement of TEGDMA Density:
-
Empty the pycnometer and thoroughly dry it.
-
Fill the dry pycnometer with the TEGDMA sample.
-
Insert the stopper, allowing the excess liquid to escape through the capillary.
-
Place the pycnometer in the thermostatic water bath to bring it to the desired temperature (e.g., 25 °C).
-
Once the temperature has stabilized, remove the pycnometer from the bath and carefully dry the exterior.
-
Weigh the pycnometer filled with TEGDMA and record the mass (m_TEGDMA).
-
-
Calculation of Density:
-
The mass of the TEGDMA sample is calculated as: m_sample = m_TEGDMA - m_empty.
-
The density of the TEGDMA (ρ_TEGDMA) is then calculated using the calibrated volume of the pycnometer: ρ_TEGDMA = m_sample / V.
-
-
Cleaning:
-
Empty the pycnometer and clean it thoroughly with a suitable solvent, followed by distilled water, and then dry it for future use.
-
Logical Workflow for Physical Property Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of the physical properties of TEGDMA for research and development purposes.
Caption: Logical workflow for the physical property evaluation of TEGDMA.
References
- 1. Triethylene glycol dimethacrylate | 109-16-0 [chemicalbook.com]
- 2. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]
- 3. Triethylene glycol dimethacrylate contains 80-120 ppm MEHQ as inhibitor, 95 TEGDMA [sigmaaldrich.com]
- 4. Triethylene glycol dimethacrylate contains 80-120 ppm MEHQ as inhibitor, 95 TEGDMA [sigmaaldrich.com]
- 5. Triethylene glycol dimethacrylate | 109-16-0 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Rheological properties of experimental Bis-GMA/TEGDMA flowable resin composites with various macrofiller/microfiller ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amsec.wwu.edu [amsec.wwu.edu]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. scribd.com [scribd.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
CAS number and molecular weight of Tetraethylene glycol dimethacrylate
Tetraethylene glycol dimethacrylate (TEGDMA) is a difunctional methacrylate (B99206) monomer that serves as a crucial crosslinking agent in the formation of polymers. Its utility is particularly prominent in the fields of dental materials, drug delivery systems, and the development of hydrogels. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Properties and Specifications
TEGDMA is chemically identified by the CAS Number 109-17-1 .[1][2][3][4][5][6] Its molecular formula is C16H26O7, corresponding to a molecular weight of approximately 330.37 g/mol .[1][3][5][6]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | References |
| CAS Number | 109-17-1 | [1][2][3][4][5][6] |
| Molecular Formula | C16H26O7 | [1][2][5][6] |
| Molecular Weight | 330.37 g/mol | [1][3][5][6] |
| Appearance | Water-white to pale-straw liquid | [7][8] |
| Density | 1.082 g/mL at 20 °C | [3] |
| Boiling Point | 220 °C | [2][8] |
| Flash Point | 110 °C (closed cup) | [3] |
| Refractive Index | n20/D 1.463 | [3] |
| Viscosity | 14 cP at 20 °C | [7][9] |
| Water Solubility | 12.6 g/L at 20 °C | [7][8] |
Synthesis and Polymerization
Synthesis of this compound
The synthesis of TEGDMA typically involves the esterification of tetraethylene glycol with methacrylic acid.[10][11][12] While various methods exist, a general approach involves reacting the two primary components in the presence of a suitable solvent and catalyst.
Experimental Protocol: Esterification Synthesis of TEGDMA
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine tetraethylene glycol and methacrylic acid. A common solvent for this reaction is toluene (B28343) or dimethylbenzene.
-
Catalyst and Inhibitor Addition: Introduce a catalyst, such as phosphoric acid or p-toluenesulfonic acid, to facilitate the esterification. A polymerization inhibitor is also added to prevent premature polymerization of the methacrylate groups.
-
Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by measuring the amount of water produced or by determining the acid value of the reaction mixture. The reaction is typically continued until the acid value reaches a desired low level.
-
Purification: Upon completion, the reaction mixture is cooled and washed with an alkaline solution to neutralize the acidic catalyst and any unreacted methacrylic acid. The organic layer is then separated and washed with water.
-
Solvent Removal: The solvent is removed from the product via distillation, often under reduced pressure, to yield the final this compound product.
Free-Radical Polymerization
TEGDMA is a crosslinking monomer that readily undergoes free-radical polymerization when exposed to an initiator and an appropriate energy source, such as heat or UV light. This polymerization process is fundamental to its application in dental composites and hydrogels.[13] The polymerization of dimethacrylates is characterized by autoacceleration, also known as the gel effect, which leads to a rapid increase in the reaction rate.[13]
Applications in Drug Development and Research
Hydrogels for Controlled Drug Delivery
TEGDMA is extensively used in the formulation of hydrogels for the controlled release of therapeutic agents.[14][15] These crosslinked polymer networks can encapsulate both hydrophilic and hydrophobic drugs. The release kinetics can be tailored by adjusting the crosslinking density and the overall hydrophilicity of the hydrogel matrix.[15]
Experimental Protocol: Preparation of a TEGDMA-based Hydrogel
-
Monomer Solution Preparation: Prepare a solution containing the primary monomer (e.g., a hydrophilic methacrylate), TEGDMA as the crosslinker, and a photoinitiator. The drug to be encapsulated can also be dissolved or dispersed in this solution.
-
Molding: Pour the monomer solution into a mold of the desired shape and dimensions.
-
Photopolymerization: Expose the mold to UV light for a specified duration to initiate polymerization and crosslinking, resulting in the formation of the hydrogel.
-
Washing and Swelling: The resulting hydrogel is typically washed to remove any unreacted monomers and then allowed to swell to equilibrium in a suitable buffer before further characterization or use.
Dental Materials
In dentistry, TEGDMA is a common component of resin-based composites and adhesives.[11][16] It acts as a diluent for more viscous monomers and participates in the formation of a highly crosslinked and durable polymer matrix upon curing.[16]
Biocompatibility and Degradation
The biocompatibility of TEGDMA is a critical consideration, particularly in its medical and dental applications. While generally considered biocompatible for these uses, studies have shown that unreacted monomer can leach from the polymer matrix and may exhibit cytotoxicity.[17][18] Skin sensitization has also been reported.[1]
The degradation of TEGDMA-based polymers can occur through the hydrolysis of the ester linkages in its structure, a process that can be influenced by the surrounding chemical environment.[19][20]
References
- 1. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 109-17-1 | AAA10917 [biosynth.com]
- 3. This compound technical, = 90 GC 109-17-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. scbt.com [scbt.com]
- 6. jnfuturechemical.com [jnfuturechemical.com]
- 7. This compound | 109-17-1 [chemicalbook.com]
- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound – scipoly.com [scipoly.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sfdchem.com [sfdchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. polysciences.com [polysciences.com]
- 15. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Chemical-Biological Interactions of the resin monomer triethyleneglycol-dimethacrylate (TEGDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of the Degradation of a Model Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 20. conservationphysics.org [conservationphysics.org]
Navigating the Matrix: A Technical Guide to the Solubility of Triethylene Glycol Dimethacrylate (TEGDMA) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of triethylene glycol dimethacrylate (TEGDMA), a key monomer in various biomedical and industrial applications. Understanding its behavior in different organic solvents is critical for formulation development, material synthesis, and purification processes. This document offers a compilation of solubility data, detailed experimental methodologies, and a logical framework for solvent selection.
Core Concept: TEGDMA Solubility Profile
Triethylene glycol dimethacrylate (TEGDMA) is a hydrophilic, low-viscosity difunctional methacrylic monomer.[1] Its molecular structure, featuring both ester and ether functionalities, dictates its solubility characteristics. Generally, TEGDMA exhibits good solubility in a wide range of common organic solvents.[2]
Quantitative Solubility Data
| Solvent | Chemical Class | Solubility | Temperature (°C) | Source(s) |
| Acetone | Ketone | > 10% | Not Specified | [3] |
| Ethanol | Alcohol | > 10% | Not Specified | [3] |
| Diethyl Ether | Ether | > 10% | Not Specified | [3] |
| Petroleum Ether | Aliphatic Hydrocarbon | > 10% | Not Specified | [3] |
| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified | [4] |
| Methanol | Alcohol | Soluble | Not Specified | [4][5] |
| Water | Protic Solvent | 3.6 g/L | 20 | [1][4] |
| Acetonitrile (B52724) | Nitrile | Soluble (used as mobile phase in HPLC) | Not Specified | [1][5] |
Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. The "> 10%" values are based on older handbook data and may not reflect the full solubility limit.
Experimental Protocols for Solubility Determination
While specific, detailed protocols for determining TEGDMA solubility are not extensively published, standard methodologies can be adapted. The following outlines a common approach for determining the solubility of a liquid in a solvent.
Method: Isothermal Shake-Flask Method
This gravimetric method is a widely accepted technique for determining the solubility of a substance in a solvent at a constant temperature.
Materials:
-
Triethylene glycol dimethacrylate (TEGDMA), high purity
-
Selected organic solvent, analytical grade
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Vials with airtight seals
-
Pipettes and syringes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of TEGDMA to a known volume or mass of the selected organic solvent in a sealed vial. The amount of TEGDMA should be sufficient to ensure that a separate phase of undissolved TEGDMA is visible.
-
Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved TEGDMA.
-
Sampling: Carefully extract a known volume or mass of the clear, saturated supernatant (the solvent phase containing the dissolved TEGDMA) using a pipette or syringe. Avoid disturbing the undissolved TEGDMA layer.
-
Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed vial. Determine the mass of the supernatant. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of TEGDMA.
-
Mass Determination of Solute: Once the solvent is completely evaporated, weigh the vial containing the non-volatile TEGDMA residue.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL or g/g of solvent.
Solubility ( g/100 g solvent) = (Mass of TEGDMA residue / Mass of solvent) x 100
Mass of solvent = Mass of supernatant - Mass of TEGDMA residue
Analytical Method: High-Performance Liquid Chromatography (HPLC)
For more precise quantification, especially in complex mixtures or for low solubility values, High-Performance Liquid Chromatography (HPLC) can be employed.
Principle: A saturated solution is prepared as described above. A known volume of the supernatant is then diluted and injected into an HPLC system. The concentration of TEGDMA is determined by comparing the peak area of the sample to a calibration curve generated from standards of known TEGDMA concentrations.
Typical HPLC Conditions for TEGDMA Analysis:
-
Column: Reverse-phase C18 column
-
Mobile Phase: A mixture of acetonitrile and water is commonly used.[1] For mass spectrometry applications, formic acid can be used as an additive instead of phosphoric acid.[1]
-
Detector: UV detector (detection wavelength typically around 205-210 nm)
-
Flow Rate: ~1 mL/min
-
Injection Volume: ~10-20 µL
Visualization of Solvent Selection Workflow
The selection of an appropriate solvent for TEGDMA depends on various factors beyond simple solubility, including the intended application, required viscosity, volatility, and safety considerations. The following diagram illustrates a logical workflow for solvent selection.
Caption: A decision tree for selecting a suitable organic solvent for TEGDMA.
This guide provides a foundational understanding of TEGDMA solubility. For critical applications, it is always recommended to perform experimental verification of solubility and compatibility under the specific conditions of use.
References
- 1. TEGDMA (TRIETHYLENE GLYCOL DIMETHACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 2. sfdchem.com [sfdchem.com]
- 3. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Health and Safety Considerations for Handling Triethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Triethylene Glycol Dimethacrylate (TEGDMA). It is intended to serve as a technical resource for laboratory personnel and professionals in drug development and scientific research. This document synthesizes key toxicological data, outlines established experimental protocols for safety assessment, and visualizes the molecular pathways affected by TEGDMA exposure.
Physicochemical Properties
TEGDMA is a difunctional methacrylate (B99206) monomer commonly used as a crosslinking agent in polymer chemistry, particularly in the formulation of dental resins and other biomaterials. Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| Synonyms | Tri(ethylene glycol) dimethacrylate, 2-Propenoic acid, 2-methyl-, 1,2,2-ethanetriyl ester, Ethylene Glycol Dimethacrylate (EEDMA derivative), TEGDMA Monomer, Dimethacrylate of Triethylene Glycol | [1][2] |
| CAS Number | 109-16-0 | [1] |
| Molecular Formula | C14H22O6 | [3] |
| Molecular Weight | 286.32 g/mol | [4] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, ester-like | [1] |
| Density | 1.065 - 1.092 g/cm³ at 20-25°C | [1][5] |
| Boiling Point | 170-172 °C at 5-7 hPa | [4][5] |
| Flash Point | >110 °C (closed cup) | [1] |
| Water Solubility | 3.6 g/L at 20 °C | [4] |
| Viscosity | 5-25 mPa·s at 25°C | [1][5] |
Toxicological Data
Exposure to TEGDMA can elicit a range of toxicological effects. The following tables summarize the key quantitative data from acute, repeated dose, reproductive, and in vitro toxicity studies.
Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 10,837 mg/kg | [6][7] |
| LD50 | Rabbit | Dermal | > 5,000 mg/kg (estimated) | [6][7] |
Repeated Dose and Reproductive Toxicity
| Endpoint | Species | Route | Value | Study Duration | Effects Noted | Reference |
| NOAEL (Reproductive and Developmental) | Mouse | Oral (gavage) | 1.0 mg/kg/day | 28 days prior to cohabitation through gestation day 17 | No adverse effects on mating, fertility, litter size, or fetal development. | [1] |
| Reproductive Toxicity | Male Mouse | Oral (intragastric) | 25 and 100 µg/kg/day | 28 days | Reduced pregnancy rate in mated females, increased number of resorptions, reduced body and reproductive organ weights, and decreased sperm counts. | [5][8] |
| Reproductive Toxicity | Male Mouse | Oral (in drinking water) | 0.01, 0.1, 1, and 10 ppm | 14 weeks | Decreased pregnancy rates, increased embryonic resorption, altered reproductive hormone levels (LH and FSH), and testicular histopathological changes at all doses. | [4] |
In Vitro Toxicity
| Assay Type | Cell Line | Endpoint | Value | Reference |
| Cytotoxicity | Human Pulmonary A549 Cells | EC50 | 1.83 mmol/L (1.46-2.30) | [9] |
| Cytotoxicity | Human THP-1 Monocytes | Significant reduction in cell viability | 0.5 mM | [10] |
| Cytotoxicity | Murine Cementoblast (OCCM.30) | Significant inhibition of cell viability | ≥ 1 mM | [11] |
| Cytotoxicity | Human Dental Pulp Cells | Significant reduction in viability | 1.5 and 3 mM (after 24h) | [12] |
| Genotoxicity | Murine Macrophage RAW264.7 | Increased micronucleus formation and DNA strand breaks | Dose-dependent | [13] |
| Genotoxicity | Human Oral Keratinocytes (OKF6/TERT2) | Concentration-dependent DNA damage | 0.5 mM to 5.0 mM | [14] |
Occupational Exposure Limits
A thorough review of occupational safety and health literature, including resources from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), indicates that there are currently no established specific Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), or Threshold Limit Values (TLVs) for TEGDMA.[15][16] In the absence of specific OELs, it is imperative to handle TEGDMA with a high degree of caution, employing the principles of ALARA (As Low As Reasonably Achievable) for exposure and adhering to the general safety precautions outlined in the Safety Data Sheets.
Health and Safety Precautions
Given the toxicological profile of TEGDMA, particularly its potential for skin sensitization and cytotoxicity, the following handling precautions are mandatory.
-
Engineering Controls : Handle TEGDMA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[16]
-
Hand Protection : Use nitrile rubber gloves. It is recommended to change gloves frequently, as acrylates can permeate them over time.[2]
-
Skin Protection : Wear a lab coat and appropriate protective clothing to prevent skin contact.[16]
-
-
Hygiene Practices : Avoid eating, drinking, or smoking in areas where TEGDMA is handled. Wash hands thoroughly after handling.[15]
-
Storage : Store TEGDMA in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly closed.[16]
-
Spill and Disposal : In case of a spill, contain the material and absorb it with an inert material. Dispose of waste in accordance with local, state, and federal regulations.[16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of TEGDMA.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Treatment: Prepare various concentrations of TEGDMA in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the TEGDMA-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 1.5 to 4 hours at 37°C, protected from light.[1][4]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well.[1][4]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Genotoxicity Assessment: Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with various concentrations of TEGDMA for a specified duration. Harvest the cells and resuspend them in ice-cold PBS.
-
Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with 0.5-1% low melting point agarose at 37°C and pipette a thin layer onto the pre-coated slides. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour, protected from light.
-
Alkaline Unwinding: After lysis, place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13) and let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes in the cold.
-
Neutralization: Gently remove the slides from the electrophoresis tank and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green). Visualize the comets using a fluorescence microscope equipped with appropriate filters.
-
Data Analysis: Capture images and analyze them using specialized comet assay software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, and tail moment).
Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo assay that assesses the potential of a substance to cause skin sensitization.
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance to the ears of mice. A substance is classified as a sensitizer (B1316253) if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold compared to vehicle-treated controls.
Protocol (OECD Test Guideline 429):
-
Animal Model: Use young adult female CBA/J or CBA/Ca mice.
-
Dose Selection and Application: Select at least three concentrations of TEGDMA in a suitable vehicle (e.g., acetone/olive oil). Apply 25 µL of the test substance or vehicle control to the dorsal surface of each ear for three consecutive days.
-
Lymphocyte Proliferation Measurement (Radiometric Method): On day 5, inject the mice intravenously with 3H-methyl thymidine. Five hours later, humanely euthanize the animals.
-
Lymph Node Excision and Processing: Excise the draining auricular lymph nodes and prepare a single-cell suspension.
-
Scintillation Counting: Precipitate the DNA and measure the incorporated radioactivity using a beta-scintillation counter.
-
Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean radioactive counts per minute (dpm) of the test group by the mean dpm of the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in TEGDMA-induced toxicity and a general experimental workflow for its safety assessment.
Signaling Pathways of TEGDMA-Induced Cytotoxicity
// Nodes TEGDMA [label="TEGDMA Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)\nDepletion", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction\n(e.g., decreased membrane potential)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-kB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, -8, -9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges TEGDMA -> ROS [label="induces"]; TEGDMA -> GSH [label="causes"]; ROS -> Mitochondria [label="damages"]; Mitochondria -> ROS [label="generates more", style=dashed]; TEGDMA -> MAPK; MAPK -> JNK; MAPK -> p38; JNK -> Apoptosis; p38 -> Apoptosis; TEGDMA -> NFkB [label="modulates"]; Mitochondria -> Caspases [label="activates intrinsic pathway"]; TEGDMA -> DNA_Damage; DNA_Damage -> Apoptosis; Caspases -> Apoptosis [label="executes"]; ROS -> DNA_Damage; GSH -> ROS [label="scavenges", dir=back, style=dashed]; } Caption: Signaling pathways involved in TEGDMA-induced cytotoxicity.
Experimental Workflow for TEGDMA Safety Assessment
// Nodes start [label="Start: TEGDMA\nSafety Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lit_review [label="Literature Review &\nPhysicochemical Characterization"]; in_vitro [label="In Vitro Toxicity Testing", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT, LDH)"]; genotoxicity [label="Genotoxicity Assays\n(e.g., Comet, Micronucleus)"]; sensitization_in_vitro [label="In Vitro Skin\nSensitization"]; in_vivo [label="In Vivo Toxicity Testing\n(if necessary)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acute_tox [label="Acute Toxicity\n(Oral, Dermal)"]; skin_sensitization [label="Skin Sensitization\n(e.g., LLNA)"]; repeated_dose [label="Repeated Dose &\nReproductive Toxicity"]; risk_assessment [label="Risk Assessment &\nSafe Handling Procedures", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lit_review; lit_review -> in_vitro; in_vitro -> cytotoxicity [label="Tier 1"]; in_vitro -> genotoxicity [label="Tier 1"]; in_vitro -> sensitization_in_vitro [label="Tier 1"]; cytotoxicity -> in_vivo; genotoxicity -> in_vivo; sensitization_in_vitro -> in_vivo; in_vivo -> acute_tox [label="Tier 2"]; in_vivo -> skin_sensitization [label="Tier 2"]; in_vivo -> repeated_dose [label="Tier 2"]; acute_tox -> risk_assessment; skin_sensitization -> risk_assessment; repeated_dose -> risk_assessment; } Caption: A tiered experimental workflow for assessing the safety of TEGDMA.
This technical guide provides a summary of the current knowledge on the health and safety considerations for handling TEGDMA. It is essential for researchers and professionals to stay updated on the latest findings and to always consult the most recent Safety Data Sheet (SDS) for the specific product being used. The information and protocols provided herein should be used to supplement, not replace, established institutional safety procedures and regulatory requirements.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Triethyleneglycol Dimethacrylate (TEGDMA) Ingredient Allergy Safety Information [skinsafeproducts.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 7. safcodental.com [safcodental.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Triethylenglycol-di-methacrylate (TEGDMA) | CAS 109-16-0 | Connect Chemicals [connectchemicals.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 16. chemsafetypro.com [chemsafetypro.com]
An In-depth Technical Guide to the Thermal Stability and Degradation of Tetraethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer frequently employed as a reactive diluent in the formulation of polymeric biomaterials, particularly in dental restorative composites and drug delivery systems. Its primary function is to reduce the viscosity of more viscous monomers, such as Bis-GMA, facilitating easier handling and improved filler loading. The degree of polymerization and the resulting cross-linked network structure of TEGDMA-containing polymers are critical to their mechanical properties and biocompatibility. Consequently, a thorough understanding of the thermal stability and degradation pathways of poly(TEGDMA) is essential for predicting the material's long-term performance, storage stability, and behavior under various thermal stresses encountered during manufacturing, sterilization, or clinical use.
This technical guide provides a comprehensive overview of the thermal properties of cross-linked TEGDMA, including quantitative data from thermal analysis, detailed experimental protocols for characterization, and an examination of its degradation mechanisms and products.
Thermal Stability Analysis
The thermal stability of polymeric materials is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).
Quantitative Thermal Analysis Data
While much of the literature focuses on TEGDMA in copolymer systems, the thermal behavior of TEGDMA-containing polymers provides valuable insights. The onset of thermal decomposition for polymers containing TEGDMA typically occurs in the range of 240–280°C.[1]
| Thermal Property | Value | Analytical Method | Notes |
| Onset of Decomposition (Tonset) | 240 - 280 °C (5% mass loss) | TGA | Data from EMA-TEGDMA mixtures.[1] The onset temperature can be influenced by the degree of conversion and the presence of other comonomers. |
| Temperature of Maximum Degradation Rate | ~300 °C | DTG (Derivative Thermogravimetry) | This represents the temperature at which the most significant mass loss occurs. In dental resins, the first degradation step is often attributed to TEGDMA. |
| Glass Transition Temperature (Tg) | Not clearly defined in literature for homopolymer | DSC/DMA | The high reactivity and cross-link density of pure poly(TEGDMA) can make the glass transition difficult to observe via conventional DSC.[1] Dynamic Mechanical Analysis (DMA) is a more sensitive technique for determining the Tg of highly cross-linked polymers.[2] |
Note: The thermal stability of cross-linked polymers is significantly influenced by the degree of polymerization. Higher conversion rates generally lead to a more densely cross-linked network with enhanced thermal stability.[3]
Degradation Mechanisms and Products
The thermal degradation of poly(TEGDMA) proceeds through a complex, multi-step mechanism involving the cleavage of chemical bonds at elevated temperatures. Inhomogeneities within the polymer network, such as those arising from primary cyclization during polymerization, can lead to a two-step degradation process.
Studies on copolymers containing TEGDMA, analyzed via techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), have identified a range of degradation products. These findings suggest that the degradation of poly(TEGDMA) likely involves both scission of the ester groups and cleavage within the ethylene (B1197577) glycol chain.[4]
Key Degradation Pathways:
-
Ester Group Scission: Cleavage of the ester linkages is a primary degradation route for methacrylate (B99206) polymers. This can lead to the formation of methacrylic acid and other methacrylate-related compounds.
-
Chain Scission: Random scission of the main polymer backbone and the ethylene glycol segments occurs at higher temperatures, leading to the formation of smaller volatile fragments.
-
End Scission: Degradation can also be initiated at the ends of polymer chains.
Identified Degradation Products (from TEGDMA-containing copolymers):
-
Methacrylic Acid
-
2-Hydroxyethyl Methacrylate (HEMA)
-
Propionic Acid
-
TEGDMA monomer
The following diagram illustrates a simplified conceptualization of the thermal degradation pathways for a segment of a poly(TEGDMA) network.
Caption: Simplified degradation pathways of poly(TEGDMA).
Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on poly(TEGDMA), based on common practices and relevant standards such as ASTM E1131 for TGA and ISO 11357 for DSC.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of polymerized TEGDMA.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: A small sample of the cured poly(TEGDMA) (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C or higher, until mass loss is complete).
-
-
Data Analysis:
-
Plot the sample mass (as a percentage of the initial mass) as a function of temperature.
-
Determine the onset of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum degradation rate (Tpeak).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of polymerized TEGDMA.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: A small, thin disc of the cured poly(TEGDMA) (typically 5-10 mg) is weighed and hermetically sealed in a DSC sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg but below the onset of degradation (e.g., -50°C to 200°C). This scan erases the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The Tg is determined from this second scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
The Tg is typically reported as the midpoint of this transition.
-
The following diagram illustrates a typical experimental workflow for thermal analysis.
Caption: Workflow for TGA and DSC analysis of poly(TEGDMA).
Conclusion
The thermal stability and degradation behavior of this compound are critical parameters influencing its application in various high-performance materials. While pure poly(TEGDMA) is a highly cross-linked network that presents challenges for some thermal analyses, studies on its copolymers indicate that significant thermal degradation begins in the range of 240-300°C. The degradation mechanism is complex, involving scission of both the ester groups and the polymer backbone, leading to a variety of smaller molecules. For professionals in drug development and material science, it is crucial to consider these thermal properties, as they can impact the manufacturing, sterilization, and long-term stability of TEGDMA-based products. Further research focusing on the thermal analysis of pure, well-characterized poly(TEGDMA) homopolymers would be beneficial for a more precise understanding of its intrinsic thermal characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of UDMA and TEGDMA Concentration on Morphology, Bonding, Thermal and Mechanical Properties of UV-Cured Resin | Scientific.Net [scientific.net]
- 3. Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Free-Radical Polymerization of Tetraethylene Glycol Dimethacrylate (TEGDMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free-radical polymerization of Tetraethylene glycol dimethacrylate (TEGDMA), a widely utilized dimethacrylate ester in the formulation of dental resins, sealants, and various polymeric biomaterials.[1] Its utility stems from its ability to act as a crosslinking agent, enhancing the flexibility and mechanical properties of the resulting polymer network.[1] This document outlines detailed experimental protocols and presents key quantitative data to guide researchers in the synthesis and characterization of TEGDMA-based polymers for applications in drug development and biomedical research.
Core Concepts and Applications
Free-radical polymerization of TEGDMA is an exothermic reaction that can be initiated by thermal or photochemical methods.[2] This process is fundamental to the creation of highly crosslinked polymer networks. In the biomedical field, TEGDMA is often copolymerized with other monomers, such as Bisphenol A-glycidyl dimethacrylate (BisGMA), to tailor the properties of the final material for specific applications.[2][3][4]
Key applications relevant to drug development and biomedical research include:
-
Dental Restorative Materials: TEGDMA is a common reactive diluent in dental composites, where it helps to reduce the viscosity of the resin matrix and improve handling characteristics.[2][3]
-
Hydrogels for Drug Delivery: The crosslinked network of polymerized TEGDMA can be engineered to form hydrogels capable of encapsulating and controlling the release of therapeutic agents.[5][6]
-
Scaffolds for Tissue Engineering: Porous scaffolds fabricated from TEGDMA-based polymers can provide mechanical support and a framework for cell growth and tissue regeneration.[5]
-
Self-Healing Materials: The encapsulation of TEGDMA in nanocapsules within a polymer matrix is a promising strategy for developing self-healing bonding resins.[7]
Experimental Protocols
Protocol 1: Thermal Bulk Polymerization of TEGDMA
This protocol describes the synthesis of pre-polymerized TEGDMA particles via thermal initiation.
Materials:
-
This compound (TEGDMA) monomer
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) initiator
-
Ethanol (B145695) (for AIBN purification)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Reflux setup
-
Heating mantle
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
Purification of Initiator: Purify the AIBN initiator by crystallization from ethanol before use.[8]
-
Reaction Setup: In a reflex setup, dissolve the purified AIBN (0.1 wt.% per monomer) in the TEGDMA monomer at room temperature in a round bottom flask.[8]
-
Inert Atmosphere: Purge the reaction mixture with nitrogen gas to create an inert atmosphere.[8]
-
Initiation: Heat the mixture to 70°C while stirring.[8]
-
Polymerization: Maintain the temperature at 70°C and continue the reaction until the liquid phase completely converts to a solid substance.[8]
-
Product Recovery: Once the polymerization is complete, the resulting solid polymer can be collected and processed as needed.
Protocol 2: Photopolymerization of TEGDMA-Based Dental Composites
This protocol details the preparation and photopolymerization of an experimental dental composite containing TEGDMA.
Materials:
-
Bisphenol A-glycidyl dimethacrylate (BisGMA)
-
This compound (TEGDMA)
-
Camphorquinone (CQ) (photoinitiator)
-
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) (co-initiator)
-
Silanized silica (B1680970) (S-SiO₂) filler
-
Pre-polymerized TEGDMA powder (optional, as a co-filler)
Equipment:
-
Dual asymmetric centrifuge (e.g., Speed mixer)
-
Dental curing light (e.g., LED or halogen lamp)
-
Molds for sample preparation (e.g., 5 mm diameter x 2 mm thickness)[9]
Procedure:
-
Resin Matrix Preparation: Prepare the organic matrix by mixing BisGMA and TEGDMA monomers in a 1:1 (wt/wt) ratio.[8]
-
Initiator System Addition: Add the initiation system, consisting of 0.2 wt.% CQ and 0.8 wt.% DMAEMA, to the monomer mixture.[8]
-
Filler Incorporation: The filler portion, typically S-SiO₂, is added to the organic matrix. For modified composites, a portion of the S-SiO₂ can be replaced with pre-polymerized TEGDMA powder (e.g., 2.5, 5, or 10 wt.%).[8] The total filler to organic matrix ratio is often 1:1 (wt/wt).[8]
-
Homogenization: Homogenize the composite paste using a dual asymmetric centrifuge at a high speed (e.g., 3500 rpm).[10]
-
Sample Preparation: Pack the homogenized paste into a mold of desired dimensions.[9]
-
Photocuring: Expose the sample to a dental curing light for a specified duration (e.g., 60 seconds) to initiate polymerization.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the free-radical polymerization of TEGDMA and its copolymers.
Table 1: Influence of Pre-Polymerized TEGDMA on Dental Composite Properties [8]
| Property | TRC0 (0% P-TEGDMA) | TRC2.5 (2.5% P-TEGDMA) |
| Complex Viscosity (Pa·s) | 393.84 ± 21.65 | 152.84 ± 23.94 |
| Degree of Conversion (%) | 61.76 ± 3.80 | 68.77 ± 2.31 |
| Degradation Temperature (°C) | 410 | 440 |
Table 2: Polymerization Kinetics of BisGMA/TEGDMA Resins with Different Photoinitiators [11]
| Resin Composition | Photoinitiator System | Light Source | Time to Max Conversion Rate (s) | Conversion at Max Rate (%) |
| R1 | CQ + DMPT | Halogen Lamp | - | 17.04 |
| R2 | PPD + DMPT | LED | 9.40 ± 0.55 | 8.75 |
| R3 | PPD + CQ + DMPT | - | - | - |
Note: CQ = Camphorquinone, DMPT = N,N-dimethyl-p-toluidine, PPD = Phenyl propanedione. The Bis-GMA/TEGDMA ratio was 0.7:0.3 by mass.[11]
Visualizations
Experimental Workflow for Thermal Polymerization
Caption: Workflow for the thermal bulk polymerization of TEGDMA.
Logical Relationship in Photopolymerization of Dental Composites
Caption: Key factors influencing the properties of photopolymerized dental composites.
References
- 1. adakem.com [adakem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Composition and Reactivity on the Reaction Kinetics of Dimethacrylate/Dimethacrylate Copolymerizations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. The Effects of Light Intensity, Temperature, and Comonomer Composition on the Polymerization Behavior of Dimethacrylate Dental Resins | Semantic Scholar [semanticscholar.org]
- 5. research.tus.ie [research.tus.ie]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of triethylene glycol dimethacrylate nanocapsules used in a self-healing bonding resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 11. scispace.com [scispace.com]
Application Notes & Protocols: Photopolymerization Kinetics of Triethylene Glycol Dimethacrylate (TEGDMA)-Based Resins
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer frequently used as a diluent in dental restorative materials and other photopolymerizable systems. Its primary role is to reduce the viscosity of highly viscous base monomers like Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) or urethane (B1682113) dimethacrylate (UDMA), thereby improving handling characteristics and facilitating the incorporation of filler particles.[1][2][3][4] The kinetics of photopolymerization—the rate and extent of the light-initiated curing process—are critical as they directly influence the final mechanical properties, biocompatibility, and dimensional stability of the resulting polymer network.[5][6] Understanding and controlling these kinetics are paramount for researchers and professionals in materials science and drug development.
These application notes provide a comprehensive overview of the key factors influencing the photopolymerization kinetics of TEGDMA-based resins, summarize quantitative data from relevant studies, and offer detailed protocols for common experimental techniques used to assess polymerization behavior.
Factors Influencing Photopolymerization Kinetics
The polymerization of TEGDMA-based resins is a complex free-radical process influenced by several intrinsic and extrinsic factors.
-
Monomer Composition and Viscosity: TEGDMA is often copolymerized with higher viscosity base monomers. The ratio of TEGDMA to the base monomer significantly impacts the initial resin viscosity.[1][3] Lower viscosity generally leads to increased molecular mobility, which can enhance both the rate of polymerization and the final degree of conversion (DC).[2][7] However, the chemical structure of the comonomer also plays a crucial role; for instance, UDMA-based resins often exhibit higher reactivity than Bis-GMA resins at similar diluent concentrations.[1][3]
-
Photoinitiator System: The type and concentration of the photoinitiator system are critical. Type I photoinitiators (e.g., monoacylphosphine oxide, MAPO) can lead to faster polymerization rates compared to the more common Type II systems (e.g., camphorquinone, CQ) and may result in higher conversion even with shorter light exposure times.[8]
-
Light Intensity and Dose: The rate of polymerization is highly dependent on the intensity of the curing light, as higher intensity generates more free radicals.[9] However, this relationship is not always linear, and excessively high intensities can sometimes have a negative impact.[9] The total energy dose (intensity x time) is a crucial parameter, but the "reciprocity law" (where the same dose achieves the same conversion regardless of intensity) often fails in these systems.[10] As light intensity increases, the overall dose required to achieve full conversion may also increase.[10]
-
Filler Content: In composite materials, the presence of inorganic fillers can restrict light transmission and reduce monomer mobility, generally leading to a lower degree of conversion compared to unfilled resins.[8][11]
Quantitative Data Summary
The following tables summarize key kinetic parameters for TEGDMA-based resins under various experimental conditions.
Table 1: Influence of Co-monomer Composition on Degree of Conversion (DC) and Maximum Polymerization Rate (Rp,max)
| Base Monomer | TEGDMA (mol fraction) | Initial Viscosity (Pa·s) | Rp,max (mol L⁻¹ s⁻¹) | Final DC (%) |
| None (Pure TEGDMA) | 1.00 | ~0.01 | ~0.6 | ~34 |
| Bis-GMA | 0.75 | ~0.3 | ~1.0 | ~50 |
| Bis-GMA | 0.50 | ~1.2 | ~1.2 | ~55 |
| UDMA | 0.75 | ~0.1 | ~1.4 | ~60 |
| UDMA | 0.50 | ~0.5 | ~1.1 | ~62 |
Data compiled from studies by Dickens et al.[1][3]
Table 2: Effect of Light Intensity on Degree of Conversion (DC) in Bis-GMA/TEGDMA (50/50 wt%) Resins
| Light Intensity (mW/cm²) | Irradiation Time (s) | Total Dose (J/cm²) | Final DC (%) |
| 3 | 600 | 1.8 | 68.3 |
| 6 | 300 | 1.8 | 65.1 |
| 12 | 150 | 1.8 | 62.5 |
| 24 | 75 | 1.8 | 59.8 |
Data adapted from a study by Caughman et al., demonstrating the failure of the reciprocity law.[10]
Table 3: Comparison of Degree of Conversion (DC) for Unfilled Monomers
| Monomer | DC at 10 min (%) | DC at 24 h (%) | Maximum Polymerization Rate (Rp,max) (arbitrary units) |
| TEGDMA | 70.1 | 72.5 | 1.8 |
| Bis-EMA | 65.4 | 68.2 | 1.5 |
| UDMA | 60.3 | 63.1 | 2.2 |
| Bis-GMA | 50.1 | 52.3 | 1.2 |
Data derived from Fronza et al., highlighting TEGDMA's high conversion potential.[7]
Experimental Protocols & Workflows
Accurate characterization of photopolymerization kinetics relies on precise experimental techniques. The most common methods are Fourier Transform Infrared Spectroscopy (FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and Rheometry.
Degree of Conversion (DC) Measurement using Real-Time FTIR Spectroscopy
FTIR spectroscopy is the most widely used method for determining the DC by monitoring the decrease in the concentration of methacrylate (B99206) carbon-carbon double bonds (C=C) during polymerization.[12][13] The stretching vibration of the aliphatic C=C bond, typically found at 1637 cm⁻¹, is monitored in real-time.[12][14]
Caption: Experimental workflow for determining the Degree of Conversion using FTIR.
Detailed Protocol:
-
Instrument Setup: Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[14][15] Ensure the instrument is properly calibrated.
-
Sample Preparation: In a low-light environment, place a small amount of the uncured TEGDMA-based resin directly onto the ATR crystal. If sample thickness needs to be controlled, a silicone mold of known thickness (e.g., 1-2 mm) can be placed on the crystal. Cover the sample with a transparent PET film to prevent oxygen inhibition.[12]
-
Data Acquisition:
-
Record a high-resolution spectrum of the uncured resin. This will serve as the baseline (t=0).
-
Position the light-curing unit (LCU) at a fixed distance from the sample, ensuring a known and uniform light intensity.
-
Begin real-time spectral acquisition and simultaneously start the light exposure for the desired duration (e.g., 20-40 seconds).[14]
-
Continue recording spectra for a period after the light is turned off (e.g., 5-10 minutes) to monitor any post-cure polymerization.[5]
-
-
Calculation of Degree of Conversion (DC): The DC is calculated by comparing the absorbance peak height of the aliphatic C=C bond (at ~1637 cm⁻¹) against an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (at ~1608 cm⁻¹) from Bis-GMA.[16]
The formula is: DC (%) = [1 - ( (Aliphatic Peak_cured / Aromatic Peak_cured) / (Aliphatic Peak_uncured / Aromatic Peak_uncured) )] * 100
Polymerization Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction when the sample is exposed to UV/Vis light.[17][18] This technique provides data on the polymerization rate (Rp), the total heat of polymerization (ΔH), and the time to reach the maximum rate.
Caption: Experimental workflow for kinetic analysis using Photo-DSC.
Detailed Protocol:
-
Instrument Setup: Use a DSC instrument equipped with a photocalorimetry accessory. Calibrate the instrument for temperature and heat flow. Allow the UV/Vis light source to warm up for a stable output.[19]
-
Sample Preparation: In a low-light environment, accurately weigh a small sample (typically 1-5 mg) of the TEGDMA-based resin into a shallow, open aluminum DSC pan.[19] An identical empty pan serves as the reference.
-
Data Acquisition:
-
Place the sample and reference pans in the DSC cell and allow them to equilibrate at a set isothermal temperature (e.g., 25°C or 37°C) under a nitrogen purge to prevent oxygen inhibition.[18]
-
Once the heat flow signal is stable, open the light source shutter to expose the sample to a defined light intensity for a set duration.
-
The instrument records the exothermic heat flow (in mW) over time.[20]
-
-
Data Analysis:
-
Polymerization Rate (Rp): The heat flow curve is directly proportional to the rate of polymerization. The maximum peak height corresponds to Rp,max.
-
Degree of Conversion (DC): The total heat evolved during the reaction (ΔH_p, in J/g) is determined by integrating the area under the exothermic peak. The DC at any time 't' is calculated as the heat evolved up to that time (ΔH_t) divided by the theoretical heat of reaction for complete conversion (ΔH_theor). The theoretical enthalpy for a methacrylate double bond is approximately 54.8 kJ/mol.[2]
-
Real-Time Rheological Measurements
Rheometry provides insight into the viscoelastic changes of the resin during polymerization, particularly the point of gelation. It is essential for understanding how the material's flow properties change as the polymer network forms.[4][21]
Detailed Protocol:
-
Instrument Setup: Use a rotational rheometer equipped with a UV-curable setup, typically with a parallel-plate geometry. A quartz or glass bottom plate is required to allow light transmission.[4]
-
Sample Preparation: Apply the uncured resin between the plates, ensuring the gap is set to a specific thickness (e.g., 0.5-1 mm).
-
Data Acquisition:
-
Conduct an oscillatory time sweep experiment at a small strain (within the linear viscoelastic region) and a constant frequency (e.g., 1 Hz).
-
After a short equilibration period, turn on the curing light.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
Gel Point: The gel point, which marks the transition from a liquid to a solid-like state, is often identified as the crossover point where G' = G''.
-
Viscosity Build-up: The sharp increase in complex viscosity indicates the progression of polymerization and network formation.
-
Logical Relationships in Photopolymerization
The interplay between formulation, curing conditions, and final properties is complex. The following diagram illustrates these key relationships.
Caption: Logical relationships between formulation factors and polymerization outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 9. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reciprocity law concerning light dose–relationships applied to BisGMA/TEGDMA photopolymers: Theoretical analysis and experimental characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of photopolymerization behavior of UDMA/TEGDMA resin mixture and its composite by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for TEGDMA in Dental Composite Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer commonly used as a diluent in the formulation of dental resin composites.[1][2][3] Its primary role is to reduce the viscosity of the highly viscous base monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), to improve handling characteristics and allow for higher filler loading.[1][2] The incorporation of TEGDMA significantly influences the mechanical, physical, and biological properties of the final composite material. These application notes provide an overview of the key properties affected by TEGDMA and detailed protocols for their evaluation.
Key Properties Influenced by TEGDMA
The concentration of TEGDMA in the resin matrix is a critical factor that can be adjusted to tailor the properties of the dental composite.
-
Viscosity and Filler Loading: TEGDMA's low viscosity facilitates the incorporation of a higher percentage of inorganic filler particles.[1] Increased filler content generally leads to improved mechanical properties, reduced polymerization shrinkage, and enhanced wear resistance.[1]
-
Mechanical Properties: The crosslinking ability of TEGDMA contributes to the flexural strength, hardness, and compressive strength of the cured composite.[1] However, higher concentrations of TEGDMA can sometimes lead to lower mechanical properties compared to formulations with higher molecular weight monomers.[2]
-
Polymerization Shrinkage and Stress: Due to its lower molecular weight, TEGDMA can contribute to higher polymerization shrinkage.[2][4] This shrinkage can generate stress at the tooth-restoration interface, potentially leading to marginal gaps and secondary caries.
-
Water Sorption and Solubility: TEGDMA is more hydrophilic compared to other monomers like Bis-GMA.[5][6] This can lead to increased water sorption and solubility of the composite, which may affect its long-term stability and lead to the release of unreacted monomers.[7][8]
-
Biocompatibility and Cytotoxicity: Unreacted TEGDMA that leaches from the composite can exhibit cytotoxic effects on surrounding oral tissues, particularly dental pulp cells.[9][10] This toxicity is often mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[11][12]
Quantitative Data Summary
The following tables summarize the impact of TEGDMA on key properties of dental composites based on various experimental studies.
Table 1: Effect of TEGDMA on Mechanical Properties of Dental Composites
| Bis-GMA:TEGDMA Ratio (mol:mol) | Filler Content (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Vickers Hardness (VHN) |
| 1:1 | 30 | - | - | - | - |
| 1:1 | 50 | Higher than 7:3 ratio | Higher than 7:3 ratio | Higher than 7:3 ratio | - |
| 1:1 | 70 | Higher than 7:3 ratio | Higher than 7:3 ratio | Higher than 7:3 ratio | - |
| 7:3 | 30 | - | - | - | - |
| 7:3 | 50 | Lower than 1:1 ratio | Lower than 1:1 ratio | Lower than 1:1 ratio | - |
| 7:3 | 70 | Lower than 1:1 ratio | Lower than 1:1 ratio | Lower than 1:1 ratio | - |
| 70:30 (wt%) | 20 (silica nanoparticles) | 103.41 ± 7.62 | - | 0.94 ± 0.06 | 42.87 ± 2.61 |
| 70:30 (wt%) | 30 (silica nanoparticles) | 127.91 ± 7.05 | - | 1.16 ± 0.07 | 51.78 ± 3.41 |
| 70:30 (wt%) | 40 (silica nanoparticles) | 149.74 ± 8.14 | - | 1.43 ± 0.08 | 62.12 ± 3.07 |
Data compiled from various sources.[11][13] Note that direct comparison between studies may be limited due to variations in filler type, particle size, and curing conditions.
Table 2: Effect of TEGDMA on Physical Properties of Dental Composites
| Monomer Composition | Water Sorption (wt%) | Solubility (µg/mm³) | Polymerization Shrinkage Strain (%) |
| TEGDMA homopolymer | 6.33 | 2.41 | - |
| Bis-GMA/TEGDMA (1:1) | Higher than other ratios | - | Higher than composites with less TEGDMA |
| Bis-GMA/TEGDMA (3:1) | Lower than 1:1 ratio | - | - |
| Z100 (Bis-GMA/TEGDMA based) | - | - | ~2.2 |
| Filtek Flow (flowable) | - | - | ~3.8 |
Data compiled from various sources.[8][14][15]
Table 3: Cytotoxicity of TEGDMA on Oral Cells
| Cell Type | Assay | TEGDMA Concentration | Effect |
| Human Pulp Fibroblasts | MTT | 0.50 mM and higher | Significant cytotoxicity[5] |
| Human Gingival Fibroblasts | MTT | 1.2 ± 0.9 mM (TC50) | 50% toxicity[11] |
| Human Pulp Cells | WST-1 | 1.5 and 3 mM | Significant cell death after 24h[1] |
| Murine Macrophages (RAW264.7) | - | Concentration-dependent | Cytotoxicity and genotoxicity[16] |
Experimental Protocols
Flexural Strength (Three-Point Bending Test) - ISO 4049
This protocol determines the flexural strength and modulus of a dental composite.
Materials:
-
Uncured dental composite paste
-
Rectangular stainless steel mold (25 mm x 2 mm x 2 mm)
-
Glass slides
-
Polyester (Mylar) strip
-
Dental curing light
-
Universal testing machine with a three-point bending fixture (20 mm span)
Procedure:
-
Overfill the rectangular mold with the uncured composite paste.
-
Place a Mylar strip over the mold and press a glass slide firmly on top to extrude excess material and create a flat surface.
-
Light-cure the specimen through the glass slide according to the manufacturer's instructions. To ensure uniform curing, a multiple-point curing protocol is often used.[7]
-
Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Place the specimen on the supports of the three-point bending fixture in the universal testing machine.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture.[6]
-
Record the fracture load (F) in Newtons.
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the following formula: σ = (3 * F * l) / (2 * b * h²) where:
-
F is the fracture load (N)
-
l is the span between the supports (20 mm)
-
b is the width of the specimen (2 mm)
-
h is the height of the specimen (2 mm)
-
Vickers Microhardness
This protocol measures the surface hardness of the dental composite.
Materials:
-
Cured dental composite specimen (typically a disc, 5 mm diameter, 2 mm thick)
-
Metallographic polishing equipment with silicon carbide papers (e.g., 400, 600, 1200 grit)
-
Vickers microhardness tester
Procedure:
-
Prepare a disc-shaped specimen of the composite and cure it according to the manufacturer's instructions.
-
Embed the specimen in a mounting resin if necessary.
-
Grind and polish the surface of the specimen to a mirror-like finish using progressively finer silicon carbide papers.[17]
-
Place the specimen on the stage of the Vickers microhardness tester.
-
Apply a 50g load for 30 seconds using the Vickers diamond indenter.[18]
-
Measure the lengths of the two diagonals of the resulting indentation using the microscope of the tester.
-
Calculate the Vickers Hardness Number (VHN) using the formula: VHN = 1.854 * (F / d²) where:
-
F is the applied load (kgf)
-
d is the average length of the diagonals (mm)
-
-
Perform at least three indentations on each specimen and calculate the average VHN.
Water Sorption and Solubility - ISO 4049
This protocol determines the amount of water absorbed by and leached from the dental composite.
Materials:
-
Disc-shaped specimens (15 mm diameter, 1 mm thick)
-
Desiccator with fresh silica (B1680970) gel
-
Analytical balance (accurate to 0.01 mg)
-
Oven at 37°C
Procedure:
-
Prepare at least five disc-shaped specimens of the cured composite.
-
Place the specimens in a desiccator and dry them at 37°C until a constant mass (m1) is achieved (weighing every 24 hours until the mass change is less than 0.1 mg).
-
Immerse the specimens in distilled water at 37°C for 7 days.[19]
-
After 7 days, remove the specimens, blot them dry with a soft cloth, wave them in the air for 15 seconds, and weigh them within one minute to obtain the wet mass (m2).[4]
-
Return the specimens to the desiccator and re-dry them until a constant mass (m3) is achieved.
-
Calculate the water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas: Wsp = (m2 - m3) / V Wsl = (m1 - m3) / V where V is the volume of the specimen in mm³.
Polymerization Shrinkage - Bonded Disk Method
This method measures the axial shrinkage of a composite bonded to a rigid surface.
Materials:
-
Brass ring (e.g., 15 mm outer diameter, 8 mm inner diameter, 1.5 mm height)
-
Glass slide
-
Microscope cover slip
-
Linear Variable Differential Transformer (LVDT) or similar displacement sensor
-
Dental curing light
Procedure:
-
Bond the brass ring to the glass slide.
-
Place the uncured composite paste into the brass ring, ensuring it contacts the glass slide.
-
Place a microscope cover slip on top of the composite.
-
Position the LVDT probe in contact with the center of the cover slip.
-
Record the initial position of the LVDT.
-
Light-cure the composite through the cover slip for the recommended time.
-
Monitor the displacement of the LVDT as the composite polymerizes and shrinks. The measurement is typically continued for a set period (e.g., 60 minutes).[20]
-
The linear polymerization shrinkage is calculated as the percentage of displacement relative to the initial specimen height.
Cytotoxicity - MTT Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells exposed to extracts of the dental composite.
Materials:
-
Cultured cells (e.g., human dental pulp stem cells, gingival fibroblasts)
-
96-well cell culture plates
-
Cured dental composite specimens
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Preparation of Extracts:
-
Prepare extracts of the cured composite material according to ISO 10993-12 standards. Typically, the material is incubated in cell culture medium (e.g., 0.2 g/mL) at 37°C for 24 hours.[13]
-
Filter the extracts to sterilize them.
-
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.[13]
-
-
Exposure to Extracts:
-
Remove the culture medium and replace it with various concentrations of the material extracts. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the extracts for a specified period (e.g., 24 hours).
-
-
MTT Assay:
-
Remove the extracts and add MTT solution to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the negative control.
-
Visualizations
Experimental Workflow for Dental Composite Evaluation
Caption: General workflow for evaluating dental composite properties.
TEGDMA-Induced Apoptosis Signaling Pathway
Caption: TEGDMA-induced apoptosis signaling cascade in oral cells.
References
- 1. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seer.ufu.br [seer.ufu.br]
- 8. researchgate.net [researchgate.net]
- 9. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TEGDMA causes apoptosis in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term water immersion of dental composites based on bioactive glass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rde.ac [rde.ac]
- 16. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of Hardness and Wear Behavior of Dental Composite Resins [article.sapub.org]
- 18. EVALUATION OF THE SURFACE HARDNESS OF COMPOSITE RESINS BEFORE AND AFTER POLISHING AT DIFFERENT TIMES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
Application Note: HPLC Analysis of Unreacted TEGDMA Monomer from Dental Resins
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in dental resin composites to reduce viscosity and enhance polymer cross-linking.[1] However, the polymerization process in dental restorations is often incomplete, leading to the presence of unreacted monomers.[2] These residual monomers can leach into the oral environment and have been associated with cytotoxic, genotoxic, and allergic effects.[1] Therefore, the accurate quantification of unreacted TEGDMA is crucial for evaluating the biocompatibility and safety of dental resin materials. High-performance liquid chromatography (HPLC) is a widely used and powerful technique for the separation and quantification of residual monomers from dental composites.[3][4] This application note provides a detailed protocol for the extraction and HPLC analysis of unreacted TEGDMA from cured dental resin samples.
Experimental Workflow
Figure 1. Experimental workflow for the HPLC analysis of unreacted TEGDMA.
Protocols
1. Sample Preparation and Monomer Extraction
This protocol describes the preparation of dental resin samples and the subsequent extraction of unreacted TEGDMA. A common extraction solvent is a mixture of 75% ethanol (B145695) and 25% deionized water, which simulates the oral environment and is effective for extracting organic compounds from dental composites.[3][5]
-
Materials and Reagents:
-
Cured dental resin composite samples
-
75% Ethanol / 25% Deionized Water (v/v)
-
Light-proof glass bottles
-
Incubator set to 37°C
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare standardized disc-shaped specimens from the dental resin composite according to the manufacturer's instructions.
-
Immediately after polymerization, immerse each specimen in a light-proof glass bottle containing a known volume of the 75% ethanol/water solution.[3]
-
Store the bottles in an incubator at 37°C.[3]
-
Collect the solvent extracts at various time intervals (e.g., 10 minutes, 1 hour, 24 hours, 3 days, 7 days, 14 days, 21 days) for analysis. The solvent is typically not refreshed between time points to measure cumulative release.[3]
-
Prior to HPLC analysis, filter the collected extracts through a 0.45 µm syringe filter to remove any particulate matter.
-
2. HPLC Analysis of TEGDMA
This protocol outlines the instrumental parameters for the quantification of TEGDMA using reverse-phase HPLC with UV detection.
-
Instrumentation and Conditions:
-
HPLC System: An Agilent Technologies HPLC system or equivalent.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm diameter, 5 µm particle size).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. Common ratios include 75:25 (v/v) or 65:35 (v/v).[1][3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection: UV detector set at a wavelength of 208 nm for TEGDMA.[3]
-
Column Temperature: Room temperature or controlled at 25°C.[1][3]
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the filtered sample extract into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of TEGDMA. The retention time for TEGDMA is typically around 3.4 to 9 minutes depending on the specific conditions.[3][6]
-
Record the chromatogram and integrate the peak area corresponding to TEGDMA.
-
3. Calibration and Quantification
A calibration curve is necessary for the accurate quantification of TEGDMA in the sample extracts.
-
Procedure:
-
Prepare a series of standard solutions of TEGDMA in the mobile phase at known concentrations.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the TEGDMA standards.
-
Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c).[3]
-
Use the peak area of TEGDMA in the sample extracts and the calibration equation to calculate the concentration of the eluted monomer.
-
Data Presentation
Table 1: Summary of HPLC Methods for TEGDMA Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Reference | [3] | [6] | [1] | |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 75% Acetonitrile / 25% Water | 60% Acetonitrile / 40% Water | 58% Acetonitrile / 42% Water | 65% Acetonitrile / 35% Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Detection (UV) | 208 nm | 220 nm | 215 nm | 205 nm |
| Retention Time | 3.446 min | 6.401 min | 9.0 min | Not Specified |
Table 2: Example of Quantitative Data for Eluted TEGDMA
| Resin Cement | Mean TEGDMA Concentration (µM) after 21 days |
| Variolink II | 203.8 |
| Rely X ARC | 219.9 |
| Rely X Unicem | 190.1 |
| Resilute | 282.5 |
| Data adapted from a study evaluating TEGDMA elution from dual-cured resin cements.[3] |
Method Validation
For rigorous scientific studies, the HPLC method should be validated to ensure its reliability. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.[4]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.
The described HPLC method provides a robust and reliable approach for the quantification of unreacted TEGDMA monomer leached from dental resin composites. Adherence to the detailed protocols for sample preparation, HPLC analysis, and calibration is essential for obtaining accurate and reproducible results. This information is critical for researchers and drug development professionals in assessing the safety and biocompatibility of dental materials. The amount of eluted TEGDMA can be influenced by factors such as the type of resin material, the duration of extraction, and the composition of the extraction solvent.[3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a Simple HPLC–UV Method for the Determination of Monomers Released from Dental Resin Composites in Artificial Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elution study of unreacted Bis-GMA, TEGDMA, UDMA, and Bis-EMA from light-cured dental resins and resin composites using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Degree of Conversion in TEGDMA-Based Polymers using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the degree of conversion (DC) in triethylene glycol dimethacrylate (TEGDMA)-based polymers using Fourier Transform Infrared (FTIR) spectroscopy. It outlines the principles, experimental procedures, data analysis, and presents typical results.
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a common monomer used in the formulation of polymer-based materials, particularly in dental composites and drug delivery systems. The extent of polymerization, or the degree of conversion (DC) of monomer to polymer, is a critical parameter that dictates the final mechanical, chemical, and biological properties of the material. Incomplete polymerization can lead to the leaching of residual monomers, which may cause cytotoxicity and compromise the material's long-term stability and performance.
FTIR spectroscopy is a rapid, non-destructive, and widely used technique to measure the DC in methacrylate-based polymers.[1][2][3][4] The method relies on monitoring the decrease in the characteristic vibrational absorption band of the methacrylate (B99206) carbon-carbon double bond (C=C) as it is consumed during the polymerization process.
Principle of the Measurement
The polymerization of TEGDMA involves the conversion of its methacrylate C=C double bonds into single C-C bonds, forming a cross-linked polymer network. The FTIR spectrum of the uncured monomer shows a distinct absorption peak corresponding to the C=C stretching vibration, typically found around 1636-1638 cm⁻¹.[2][5][6]
As polymerization proceeds, the concentration of these double bonds decreases, leading to a reduction in the intensity of this specific peak. By comparing the intensity of the C=C peak before and after polymerization, relative to an internal standard peak that remains unchanged during the reaction, the degree of conversion can be quantified.
The selection of a suitable internal standard is crucial for accurate DC calculation.[6][7][8] For polymer systems containing aromatic monomers like Bis-GMA, the aromatic C=C stretching vibration at approximately 1608 cm⁻¹ is often used.[2][6] However, for TEGDMA homopolymers or blends lacking aromatic moieties, the carbonyl (C=O) stretching vibration, typically found around 1715-1720 cm⁻¹, serves as a reliable internal standard.[6][7]
The degree of conversion is calculated using the following equation:
DC (%) = [1 - ( (Abs C=C / Abs ref ) polymer / (Abs C=C / Abs ref ) monomer ) ] x 100
Where:
-
Abs C=C is the absorbance intensity (or peak area) of the aliphatic C=C peak (~1637 cm⁻¹).
-
Abs ref is the absorbance intensity (or peak area) of the internal reference peak (e.g., ~1715 cm⁻¹ for C=O or ~1608 cm⁻¹ for aromatic C=C).
-
The subscripts polymer and monomer refer to the cured and uncured states, respectively.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for determining the degree of conversion and the logical principle behind the FTIR measurement.
Caption: Experimental workflow for DC measurement using FTIR.
Caption: Principle of Degree of Conversion measurement by FTIR.
Detailed Experimental Protocol
This protocol details the measurement of DC in a photo-curable TEGDMA-based resin using Attenuated Total Reflectance (ATR)-FTIR.
4.1. Materials and Equipment
-
TEGDMA-based resin formulation (containing a photoinitiator, e.g., camphorquinone).
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond crystal).
-
Light-curing unit (e.g., LED, with known power density and wavelength).
-
Micropipette.
-
Timer.
-
Software for spectral acquisition and analysis.
4.2. Procedure
-
Spectrometer Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize as per the manufacturer's instructions.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft, lint-free tissue.
-
Collect a background spectrum. This will be subtracted from the sample spectra to remove contributions from atmospheric CO₂ and H₂O.
-
-
Uncured Monomer Spectrum:
-
Using a micropipette, place a small drop (approximately 5-10 µL) of the uncured TEGDMA resin onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Record the FTIR spectrum of the uncured monomer. Typical acquisition parameters are:
-
Spectral Range: 4000-650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
-
Polymerization and Cured Polymer Spectra:
-
Position the light-curing unit's tip perpendicular to the ATR crystal, at a fixed and reproducible distance from the sample.
-
Simultaneously start the timer and the light-curing unit to irradiate the resin sample for the desired duration (e.g., 20, 40, or 60 seconds).
-
Immediately after the curing period, record the FTIR spectrum of the now-cured polymer using the same acquisition parameters as for the monomer. For kinetic studies, spectra can be recorded continuously during and after the light exposure.[2][9]
-
-
Data Analysis:
-
Open the spectra for both the uncured monomer and the cured polymer in the analysis software.
-
Identify the aliphatic C=C peak at ~1637 cm⁻¹ and the chosen internal reference peak (e.g., C=O at ~1715 cm⁻¹).
-
Measure the absorbance intensity (peak height or integrated peak area) for both peaks in both spectra. A consistent baseline correction method should be applied to all measurements.[7][8] For peak height, a baseline is typically drawn between two points on either side of the peak.
-
Calculate the ratio of the C=C peak absorbance to the reference peak absorbance for both the monomer and the polymer.
-
Use the formula provided in Section 2 to calculate the Degree of Conversion (%).
-
Repeat the entire procedure at least three times to ensure reproducibility and calculate the mean and standard deviation.[1]
-
Data Presentation
The degree of conversion is highly dependent on the specific formulation, including the type and concentration of monomers, initiators, and fillers, as well as curing conditions like irradiation time and light intensity.[1][5][10] The following tables summarize typical DC values for TEGDMA-containing resins found in the literature.
Table 1: Degree of Conversion for Bis-GMA/TEGDMA Blends
| Bis-GMA (wt%) | TEGDMA (wt%) | Internal Standard Peak (cm⁻¹) | Degree of Conversion (%) (Mean ± SD) |
| 100 | 0 | 1608 | 32.75 ± 1.5 |
| 80 | 20 | 1608 | 41.31 ± 0.9 |
| 60 | 40 | 1608 | 50.15 ± 1.2 |
| 40 | 60 | 1608 | 61.89 ± 1.8 |
| 20 | 80 | 1715 | 70.22 ± 2.1 |
| 0 | 100 | 1715 | 76.22 ± 1.7 |
Data adapted from studies evaluating comonomer blends. The choice of internal standard changes as the concentration of the aromatic Bis-GMA monomer decreases.[6][7][8]
Table 2: Influence of Curing Time on Degree of Conversion
| Resin Composite | Curing Time (s) | Degree of Conversion (%) (Mean ± SD) |
| Composite A | 20 | 55.2 ± 2.5 |
| Composite A | 40 | 62.8 ± 2.1 |
| Composite A | 60 | 65.1 ± 1.9 |
| Composite B | 20 | 58.9 ± 3.0 |
| Composite B | 40 | 66.4 ± 2.4 |
| Composite B | 60 | 68.5 ± 2.2 |
Illustrative data showing the typical trend of increasing DC with longer irradiation times. Absolute values vary significantly between different commercial and experimental materials.[11]
Conclusion
FTIR spectroscopy is a powerful and reliable method for determining the degree of conversion in TEGDMA-based polymers.[1][4] Accurate and reproducible results depend on a consistent experimental protocol, particularly in sample preparation, spectral acquisition, and the appropriate selection of an internal standard peak for normalization. By following the detailed protocol in this application note, researchers can effectively characterize the polymerization efficiency of their materials, which is essential for optimizing material properties and ensuring their safety and efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. rad-med.com [rad-med.com]
- 3. thejcdp.com [thejcdp.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. lume.ufrgs.br [lume.ufrgs.br]
- 8. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modelling ATR-FTIR Spectra of Dental Bonding Systems to Investigate Composition and Polymerisation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 43.230.198.52 [43.230.198.52]
Application Notes and Protocols for Rheological Characterization of TEGDMA/Bis-GMA Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rheological properties of monomer mixtures composed of triethylene glycol dimethacrylate (TEGDMA) and bisphenol A-glycidyl dimethacrylate (Bis-GMA), which are fundamental components in the formulation of dental resins and other biomaterials. Understanding the viscosity and flow behavior of these mixtures is critical for optimizing handling characteristics, ensuring proper adaptation of restorative materials, and predicting performance.
Core Concepts in the Rheology of TEGDMA/Bis-GMA Mixtures
The rheological behavior of TEGDMA and Bis-GMA mixtures is primarily dictated by the interplay of their molecular structures. Bis-GMA is a large, rigid molecule with strong intermolecular hydrogen bonding, leading to very high viscosity (approximately 600-1000 Pa·s).[1] In contrast, TEGDMA is a smaller, more flexible molecule with a significantly lower viscosity (approximately 0.01-0.05 Pa·s).[1] Consequently, TEGDMA is commonly employed as a diluent to reduce the viscosity of Bis-GMA-based resin systems, making them clinically manageable.[2][3]
Unfilled mixtures of Bis-GMA and TEGDMA typically exhibit Newtonian behavior , meaning their viscosity remains constant regardless of the applied shear rate.[4][5] However, when fillers are introduced to create dental composites, the behavior becomes non-Newtonian and shear-thinning , where the viscosity decreases as the shear rate increases.[4][6] These composites can also exhibit thixotropy , a time-dependent shear-thinning property where the material's viscosity decreases over time under constant shear.[4]
Quantitative Data on Rheological Properties
The viscosity of TEGDMA/Bis-GMA mixtures is highly dependent on their composition and the surrounding temperature. The following tables summarize quantitative data from various studies.
Table 1: Viscosity of Pure Monomers and a 1:1 Mixture
| Monomer/Mixture | Viscosity (Pa·s) | Reference |
| Bis-GMA | ~600 - 1000 | [1] |
| TEGDMA | ~0.01 - 0.05 | [1] |
| Bis-GMA/TEGDMA (1:1 ratio) | 0.32 | [1] |
Table 2: Effect of Composition on Viscosity of Unfilled Resin Mixtures
| Bis-GMA (mol%) | Co-monomer | Viscosity (Pa·s) | Observations | Reference |
| 33 | TEGDMA | - | Baseline | [7] |
| 50 | TEGDMA | - | Baseline | [7] |
| 66 | TEGDMA | - | Baseline, higher viscosity than 33% and 50% | [1][7] |
| 33 | BisEMA | - | Significant increase only when no TEGDMA is present | [7] |
| 50 | BisEMA | - | Increased viscosity compared to TEGDMA co-monomer | [7] |
| 66 | BisEMA | - | Increased viscosity compared to TEGDMA co-monomer | [7] |
Note: Specific viscosity values for all combinations were not available in a single comparable dataset.
Table 3: Effect of Temperature on the Viscosity of Resin Composites
| Temperature (°C) | Viscosity Range (kPa·s) | Key Finding | Reference |
| 25 | 0.05 - 349.33 | Viscosity is significantly higher at room temperature. | [6] |
| 37 | 0.03 - 132.00 | Increasing the temperature to body temperature significantly decreases viscosity. | [6] |
Experimental Protocols
The following are detailed methodologies for the rheological characterization of TEGDMA/Bis-GMA mixtures.
Protocol 1: Preparation of Unfilled TEGDMA/Bis-GMA Mixtures
Objective: To prepare homogenous monomer mixtures for rheological analysis.
Materials:
-
2,2-bis-[4-(methacryloxy-2-hydroxy-propoxy)-phenyl]-propane (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Analytical balance
-
Mixing vessel (e.g., amber glass vial)
-
Magnetic stirrer and stir bar or a mechanical mixer
Procedure:
-
Determine the desired weight or molar ratio of Bis-GMA to TEGDMA.
-
Accurately weigh the required amount of Bis-GMA and TEGDMA into the mixing vessel.
-
Mix the components thoroughly until a homogenous, transparent solution is obtained. For highly viscous mixtures, gentle heating (e.g., to 37°C) and mechanical mixing may be necessary to ensure uniformity.
-
Store the mixture in a sealed, light-protected container at a controlled temperature before analysis.
Protocol 2: Rheological Measurement using a Dynamic Oscillatory Rheometer
Objective: To determine the viscoelastic properties of the TEGDMA/Bis-GMA mixtures.
Instrumentation:
-
Dynamic oscillatory rheometer (e.g., with parallel plate or cone and plate geometry)
-
Temperature control unit
Procedure:
-
Instrument Setup and Calibration:
-
Select the appropriate geometry (e.g., 25 mm parallel plates).
-
Set the gap between the plates (e.g., 1 mm).
-
Calibrate the instrument according to the manufacturer's instructions.
-
-
Sample Loading:
-
Place a sufficient amount of the prepared monomer mixture onto the center of the lower plate.
-
Lower the upper plate to the set gap, ensuring the sample completely fills the gap and any excess is carefully removed.
-
Allow the sample to equilibrate at the desired temperature (e.g., 25°C or 37°C) for a specified time to ensure thermal stability.
-
-
Steady Shear Test (to determine viscosity vs. shear rate):
-
Apply a controlled shear rate sweep over a defined range (e.g., 0.1 to 100 s⁻¹).
-
Record the resulting shear stress to determine the viscosity at each shear rate.
-
For unfilled mixtures, the viscosity should remain relatively constant (Newtonian behavior).
-
-
Dynamic Oscillatory Shear Test (to determine viscoelastic moduli):
-
Perform a frequency sweep over a specified angular frequency range (e.g., 0.1 to 100 rad/s) at a constant, low strain within the linear viscoelastic region.
-
Measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).
-
Visualizations
Below are diagrams illustrating the experimental workflow and the relationship between the composition of TEGDMA/Bis-GMA mixtures and their rheological properties.
Caption: Experimental workflow for rheological characterization.
Caption: Composition effects on rheological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication and Evaluation of Bis-GMA/TEGDMA Dental Resins/Composites Containing Nano Fibrillar Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rheological properties of experimental Bis-GMA/TEGDMA flowable resin composites with various macrofiller/microfiller ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Rheological properties of resin composites according to variations in composition and temperature | Pocket Dentistry [pocketdentistry.com]
- 7. Influence of BisGMA, TEGDMA, and BisEMA contents on viscosity, conversion, and flexural strength of experimental resins and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of TEGDMA Nanoparticles in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of triethylene glycol dimethacrylate (TEGDMA) nanoparticles for various biomedical purposes, including drug delivery and dental materials. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and further development of these nanomaterials in a research setting.
Introduction to TEGDMA Nanoparticles
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity dimethacrylate monomer commonly used in the formulation of dental composites and adhesives. When synthesized into nanoparticles, TEGDMA-based materials offer unique advantages for biomedical applications. Their tunable size, biocompatibility, and the potential for surface functionalization make them promising vehicles for targeted drug delivery and as reinforcing agents in biomedical polymers. The encapsulation of therapeutic agents within TEGDMA nanoparticles can protect the cargo from degradation, control its release, and enhance its therapeutic efficacy.
Synthesis of TEGDMA Nanoparticles
TEGDMA nanoparticles can be synthesized using various polymerization techniques. The choice of method influences the particle size, morphology, and encapsulation efficiency. Two common methods are Interfacial Polycondensation and Emulsion Polymerization.
Interfacial Polycondensation for TEGDMA Nanocapsules
This method is particularly suitable for creating core-shell nanocapsules where a liquid core of TEGDMA is encapsulated within a polymer shell.
Experimental Protocol:
Materials:
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Polyurethane precursors (e.g., a diisocyanate and a diol/diamine)
-
Surfactant (e.g., polyvinyl alcohol - PVA)
-
Organic solvent (e.g., cyclohexane)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve TEGDMA and the diisocyanate monomer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant (PVA) and the diol/diamine monomer in deionized water.
-
Miniemulsion Formation: Add the organic phase to the aqueous phase under high-speed homogenization to form a stable oil-in-water miniemulsion.
-
Polycondensation Reaction: Initiate the interfacial polycondensation by adjusting the temperature (e.g., 70°C) and maintaining it for a specific duration (e.g., 2-4 hours) with continuous stirring. The polymerization occurs at the oil-water interface, forming the polyurethane shell around the TEGDMA core.
-
Purification: Cool the nanocapsule suspension to room temperature. Purify the nanocapsules by repeated centrifugation and washing with deionized water to remove unreacted monomers and surfactant.
-
Drying: Lyophilize the purified nanocapsules to obtain a dry powder for storage and further use.
Workflow for Interfacial Polycondensation:
Application Notes and Protocols: The Use of TEGDMA as a Reactive Diluent in Viscous Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylene glycol dimethacrylate (TEGDMA) is a low-viscosity, hydrophilic, difunctional methacrylic monomer widely employed as a reactive diluent in the formulation of viscous resin systems.[1][2][3] Its primary function is to reduce the viscosity of highly viscous monomers, such as Bisphenol A-glycidyl methacrylate (B99206) (BisGMA), to facilitate easier handling, improved filler incorporation, and better adaptation to substrate surfaces, particularly in dental and biomedical applications.[1][3][4] Beyond its role in viscosity reduction, TEGDMA actively participates in the polymerization reaction, becoming a crosslinking agent that contributes to the final properties of the cured material.[1][5] This document provides detailed application notes, experimental protocols, and data on the use of TEGDMA, intended to guide researchers in optimizing resin formulations for specific performance characteristics.
Key Properties and Effects of TEGDMA
The addition of TEGDMA to a viscous resin formulation, such as a BisGMA-based system, elicits several predictable changes in the material's properties, both in its uncured and cured states.
Viscosity Reduction
The most significant and immediate effect of adding TEGDMA is the reduction of the resin mixture's viscosity.[2] This is attributed to TEGDMA's low intrinsic viscosity (typically 5-15 mPa·s at 25°C). The reduction in viscosity allows for higher filler loading in composite materials, which can enhance mechanical properties and reduce polymerization shrinkage.[4] For instance, the introduction of 2.5 wt.% pre-polymerized TEGDMA (P-TEGDMA) into a BisGMA/TEGDMA/SiO2 resin composite led to a significant decrease in complex viscosity from 393.84 ± 21.65 Pa·s to 152.84 ± 23.94 Pa·s.[4]
Degree of Conversion (DC)
TEGDMA's lower molecular weight and increased mobility enhance the reactivity of the monomer system, generally leading to a higher degree of conversion upon polymerization.[6][7] A higher DC is desirable as it improves the mechanical properties and biocompatibility of the final polymer by reducing the amount of leachable, unreacted monomers.[8] Studies have shown a direct correlation between the proportion of TEGDMA in a BisGMA/TEGDMA co-polymer system and an increased degree of conversion.[6][7] For example, increasing the TEGDMA content in a BisGMA/TEGDMA mixture from a low to a high concentration can increase the DC from 53.1% to over 85%.[7]
Mechanical Properties
The impact of TEGDMA on the mechanical properties of the cured resin is multifaceted. While a higher degree of conversion can contribute to improved strength, the inherent flexibility of the triethylene glycol chain in TEGDMA can lead to a decrease in properties like Young's modulus.[7] In one study, increasing the TEGDMA content in a BisGMA/TEGDMA mixture resulted in a decrease in Young's modulus from 4.15 ± 0.2 GPa (100% BisGMA) to 2.37 ± 0.2 GPa (100% TEGDMA).[7] However, the crosslinking provided by TEGDMA is essential for the overall mechanical integrity of the final restoration.[1]
Biocompatibility and Cytotoxicity
While TEGDMA is widely used, its biocompatibility is a significant consideration, as unreacted monomer can leach from the polymerized material.[9][10] Leached TEGDMA has been shown to be cytotoxic to various cell types in a concentration- and time-dependent manner.[11][12] It can induce apoptosis and necrosis, and has been associated with inflammatory responses.[11][13][14] For example, TEGDMA concentrations of 4 mM and 8 mM have been shown to strongly inhibit the proliferation of THP-1 cells.[12] Therefore, optimizing the formulation and curing process to maximize the degree of conversion is crucial to minimize potential adverse biological effects.[8]
Quantitative Data Summary
The following tables summarize the quantitative effects of TEGDMA on key resin properties as reported in the literature.
Table 1: Effect of TEGDMA on Viscosity and Degree of Conversion
| Resin System | TEGDMA Concentration (wt.%) | Viscosity (Pa·s) | Degree of Conversion (%) | Reference |
| BisGMA/TEGDMA/SiO2 | 0 (Control) | 393.84 ± 21.65 | 61.76 ± 3.80 | [4] |
| BisGMA/TEGDMA/SiO2 | 2.5 (as P-TEGDMA) | 152.84 ± 23.94 | 68.77 ± 2.31 | [4] |
| BisGMA/TEGDMA | 0 | - | 53.1 | [7] |
| BisGMA/TEGDMA | 50 | - | ~66 | [7] |
| UEDMA/TEGDMA | 20 | - | 85.6 | [7] |
Table 2: Effect of TEGDMA on Mechanical Properties
| Resin System | TEGDMA Concentration (wt.%) | Young's Modulus (GPa) | Flexural Strength (MPa) | Reference |
| BisGMA | 0 | 4.15 ± 0.2 | - | [7] |
| TEGDMA | 100 | 2.37 ± 0.2 | - | [7] |
| BisGMA/TEGDMA (50/50) with HNTs | 0 | ~85 | - | [15] |
| BisGMA/TEGDMA (50/50) with HNTs | 2.5 | ~100 | - | [15] |
Table 3: Cytotoxicity of TEGDMA
| Cell Line | TEGDMA Concentration | Effect | Reference |
| Human Melanocytes | 2 mM | Significant increase in LDH leakage (1.45-fold) | [16] |
| Human Melanocytes | 2 mM | 44.26% reduction in cell viability (MTS assay) | [16] |
| RAW264.7 Macrophages | Concentration-dependent | Cytotoxic and genotoxic, induces apoptosis | [11] |
| THP-1 Monocytes | 4 mM and 8 mM | Strong inhibition of cell proliferation | [12] |
| Human Dental Pulp Cells | 2.5-5 mmol L⁻¹ | Increased COX-2 expression and PGE₂/PGF₂α production | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of TEGDMA in viscous resin formulations.
Protocol 1: Preparation of Experimental Resin Formulations
Objective: To prepare a series of resin mixtures with varying concentrations of TEGDMA for subsequent characterization.
Materials:
-
Bisphenol A-glycidyl methacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Photoinitiator system (e.g., camphorquinone (B77051) (CQ) and an amine accelerator like N,N-dimethylaminoethyl methacrylate (DMAEMA))
-
Inhibitor (e.g., butylated hydroxytoluene (BHT))
-
Amber-colored glass vials
-
Precision balance (± 0.0001 g)
-
Magnetic stirrer and stir bars
Procedure:
-
Determine the desired weight percentages of BisGMA and TEGDMA for each experimental group (e.g., 100:0, 75:25, 50:50, 25:75, 0:100 BisGMA:TEGDMA).
-
For each formulation, accurately weigh the required amounts of BisGMA and TEGDMA into an amber-colored glass vial.
-
Add the photoinitiator system and inhibitor at a fixed concentration (e.g., 0.2 wt.% CQ and 0.8 wt.% DMAEMA).[17]
-
Add a small magnetic stir bar to each vial.
-
Seal the vials and place them on a magnetic stirrer in a dark, temperature-controlled environment.
-
Stir the mixtures at a low to moderate speed until a homogeneous solution is obtained. Avoid introducing air bubbles.
-
Store the prepared resin formulations in a cool, dark place until further use.
Protocol 2: Viscosity Measurement
Objective: To measure the viscosity of the prepared resin formulations.
Equipment:
-
Rotational viscometer (e.g., Cone and Plate or Brookfield type)[18][19][20][21]
-
Temperature control unit
Procedure:
-
Set the temperature of the viscometer to a standard value (e.g., 25°C).
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place an appropriate amount of the resin sample onto the viscometer plate.[19]
-
Lower the cone or spindle into the sample.
-
Allow the sample to equilibrate to the set temperature for a specified time (e.g., 45 seconds).[19]
-
Begin the measurement at a defined shear rate or a range of shear rates.
-
Record the viscosity reading in Pascal-seconds (Pa·s) or centipoise (cP).
-
Clean the viscometer thoroughly between samples.
Protocol 3: Degree of Conversion (DC) Measurement by FTIR Spectroscopy
Objective: To determine the percentage of reacted methacrylate groups in the cured resin.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory[22]
-
Light-curing unit (LCU)
-
Teflon mold (e.g., 5 mm diameter, 2 mm thickness)[22]
-
Mylar strip
Procedure:
-
Obtain an FTIR spectrum of the uncured resin mixture by placing a small drop on the ATR crystal. The spectrum should cover the range of the aliphatic C=C peak (around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization (e.g., the aromatic C=C peak at around 1608 cm⁻¹ for BisGMA-containing resins).
-
Fill the Teflon mold with the uncured resin and cover it with a Mylar strip to prevent oxygen inhibition.
-
Place the mold on the ATR crystal of the FTIR spectrometer.
-
Light-cure the sample through the Mylar strip for a specified time (e.g., 40 seconds) using the LCU.[22]
-
Immediately after curing, obtain an FTIR spectrum of the cured polymer.
-
Calculate the Degree of Conversion (DC) using the following formula: DC (%) = [1 - (Abs₁₆₃₈/Abs₁₆₀₈)cured / (Abs₁₆₃₈/Abs₁₆₀₈)uncured] x 100 where Abs₁₆₃₈ and Abs₁₆₀₈ are the absorbance values at the respective wavenumbers for the cured and uncured samples.
Protocol 4: Flexural Strength Measurement (Three-Point Bending Test)
Objective: To evaluate the flexural strength and modulus of the cured resin.
Equipment:
-
Universal testing machine with a three-point bending fixture[23][24][25][26]
-
Rectangular mold (e.g., 25 mm x 2 mm x 2 mm, according to ISO 4049)[23][27]
-
Light-curing unit
-
Calipers
Procedure:
-
Fabricate bar-shaped specimens by filling the mold with the uncured resin, covering with a Mylar strip, and light-curing from multiple points to ensure uniform polymerization.[23]
-
Store the cured specimens under specified conditions (e.g., 24 hours in distilled water at 37°C).
-
Measure the dimensions of each specimen accurately using calipers.
-
Place the specimen on the supports of the three-point bending fixture (e.g., with a 20 mm span).[23]
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[27]
-
Record the maximum load (P) at fracture.
-
Calculate the flexural strength (σ) using the formula: σ = 3PL / 2bd² where P is the maximum load, L is the span length, b is the specimen width, and d is the specimen thickness.
Protocol 5: In Vitro Cytotoxicity Assay (LDH Assay)
Objective: To assess the cytotoxicity of leached components from the cured resin.
Materials:
-
Cured resin specimens
-
Appropriate cell line (e.g., human gingival fibroblasts, human melanocytes)[16]
-
Cell culture medium
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit[16]
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare eluates by incubating the cured resin specimens in cell culture medium for a specified period (e.g., 24 hours) at 37°C.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[16]
-
Remove the culture medium and replace it with the prepared eluates (or dilutions thereof). Include a positive control (e.g., lysis buffer) and a negative control (fresh medium).
-
Incubate the cells with the eluates for a defined time (e.g., 24 or 48 hours).
-
After incubation, collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader at the specified wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships related to the use of TEGDMA.
Caption: Experimental workflow for evaluating TEGDMA-containing resins.
Caption: Logical relationships of TEGDMA's effects on resin properties.
Caption: Simplified pathway of TEGDMA-induced cytotoxicity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. TEGDMA (TRIETHYLENE GLYCOL DIMETHACRYLATE) - Ataman Kimya [atamanchemicals.com]
- 4. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEGDMA | Triethylene Glycol Dimethacrylate CAS 109-16-0 [chemicalsunited.com]
- 6. 43.230.198.52 [43.230.198.52]
- 7. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. elsodent.com [elsodent.com]
- 11. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicinaoral.com [medicinaoral.com]
- 13. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fabrication and evaluation of Bis-GMA/TEGDMA dental resins/composites containing halloysite nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 19. brookfieldengineering.com [brookfieldengineering.com]
- 20. Resin Viscosity Measurement | NBCHAO [en.nbchao.com]
- 21. youtube.com [youtube.com]
- 22. Conversion degrees of resin composites using different light sources - PMC [pmc.ncbi.nlm.nih.gov]
- 23. seer.ufu.br [seer.ufu.br]
- 24. researchgate.net [researchgate.net]
- 25. advances.umw.edu.pl [advances.umw.edu.pl]
- 26. shimadzu.com [shimadzu.com]
- 27. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Polymerization Shrinkage in TEGDMA Dental Composites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymerization shrinkage in triethylene glycol dimethacrylate (TEGDMA)-based dental composites.
Troubleshooting Guide
This section addresses common issues encountered during experiments aimed at reducing polymerization shrinkage.
Issue 1: Higher than expected volumetric shrinkage in an experimental composite.
-
Question: My experimental TEGDMA-based composite is exhibiting higher than expected volumetric shrinkage. What are the potential causes and how can I troubleshoot this?
-
Answer: High volumetric shrinkage in TEGDMA-based composites is a frequent issue. The primary reasons could be related to the resin matrix composition, filler content, or the curing process.
-
Resin Matrix Composition: TEGDMA itself has a high volumetric shrinkage of approximately 12.5% compared to other monomers like Bis-GMA (around 5.2%).[1][2] A high TEGDMA/Bis-GMA ratio in your resin matrix will lead to increased shrinkage.[3] The lower molecular weight and higher mobility of TEGDMA contribute to a higher degree of conversion and consequently, greater shrinkage.[3][4]
-
Troubleshooting:
-
Decrease TEGDMA concentration: Reducing the proportion of TEGDMA in the resin matrix can significantly decrease shrinkage stress.[5] Experiment with different Bis-GMA/TEGDMA ratios.[6][7]
-
Incorporate alternative monomers: Consider replacing TEGDMA with monomers that have a higher molecular weight or a different chemical structure.[8][9] For example, UDMA (urethane dimethacrylate) or Bis-EMA (ethoxylated bisphenol A methacrylate) can be used.[8][10] Some research has shown that replacing TEGDMA with alternative diluting monomers can even increase flexural strength.[9] Newly synthesized diurethane dimethacrylates have also shown promise in reducing polymerization stress.[8][11]
-
-
-
Filler Content: The volume fraction of inorganic fillers is inversely related to polymerization shrinkage.[12] Fillers do not participate in the polymerization process and their presence reduces the volume of the polymerizable resin matrix.[13]
-
Troubleshooting:
-
Increase filler loading: Gradually increase the weight percentage (wt%) of your inorganic fillers. However, be mindful that higher filler content can increase the viscosity of the composite, making it harder to handle, and may also increase the elastic modulus, which can contribute to higher shrinkage stress.[3][14]
-
Optimize filler type and size: The shape and size of filler particles can influence the packing density and the overall properties of the composite.[15]
-
-
-
Curing Process: A rapid polymerization rate can lead to the quick build-up of shrinkage stress.[16] The intensity of the curing light has a linear relationship with polymerization shrinkage; higher intensity can lead to greater shrinkage.[12][17]
-
Troubleshooting:
-
Implement a "soft-start" or ramped curing protocol: Start with a lower light intensity and gradually increase it.[12][18] This allows for a slower polymerization reaction, providing more time for stress relaxation before the material vitrifies.[12][19]
-
Use a pulse-delay curing technique: Introduce a delay between initial and final curing.[12][17]
-
-
-
Issue 2: Significant shrinkage stress leading to debonding or microcracks.
-
Question: My composite shows acceptable volumetric shrinkage, but I am observing debonding from the substrate or the formation of microcracks, suggesting high shrinkage stress. What factors contribute to this, and how can I mitigate it?
-
Answer: Polymerization shrinkage stress is a critical factor that can lead to restoration failure, even if the total volumetric shrinkage is within an acceptable range.[20] Shrinkage stress is a product of the material's shrinkage and its developing elastic modulus.[3]
-
High Elastic Modulus: A composite that rapidly develops a high elastic modulus will not be able to flow and relieve the stresses generated by polymerization shrinkage.[19]
-
Troubleshooting:
-
Modify the resin matrix: The composition of the resin matrix has a strong influence on polymerization stress.[6][21] Formulations with monomers that lead to a more flexible polymer network can help to reduce stress.
-
Incorporate stress-relieving additives: Some studies have explored the use of addition-fragmentation chain transfer (AFCT) agents to create more adaptable polymer networks that can rearrange to relieve stress.[1][2]
-
-
-
Rapid Polymerization Rate (Kinetics): A high rate of polymerization leads to a rapid increase in stiffness, trapping stress within the material.[16]
-
Troubleshooting:
-
Adjust the photoinitiator system: The type and concentration of the photoinitiator can influence the polymerization kinetics.[22] For example, reducing the camphorquinone (B77051) (CQ)-amine concentration can lower the polymerization rate and shrinkage. Alternative photoinitiators like Lucirin TPO and Ivocerin have been shown to result in lower polymerization shrinkage.[22]
-
Employ modulated photo-activation: Techniques like soft-start, ramped, or pulsed curing can slow down the initial polymerization reaction, allowing for stress relaxation.[12][17][18]
-
-
-
Cavity Configuration (C-Factor): In a clinical or simulated setting, the ratio of bonded to unbonded surfaces (C-factor) significantly impacts stress development.[13] High C-factor cavities (e.g., Class I restorations) restrict the composite's ability to flow and relieve stress.
-
Troubleshooting:
-
Use an incremental layering technique: Apply and cure the composite in thin layers (typically 2mm or less).[12][18] This reduces the volume of material polymerizing at once and lowers the effective C-factor for each increment.[12]
-
Utilize a stress-absorbing liner: Applying a low-viscosity, low-modulus liner (like a flowable composite) before placing the bulk of the restorative material can help to absorb some of the shrinkage stress.[18][23]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of polymerization shrinkage in TEGDMA-based composites?
A1: Polymerization shrinkage is an inherent property of resin-based composites. It occurs when monomer molecules, which are initially separated by van der Waals forces, are converted into a polymer network held together by shorter, stronger covalent bonds.[12][13][18] This conversion leads to a reduction in the overall volume of the material. TEGDMA, being a relatively small and mobile monomer, facilitates a high degree of conversion, which often translates to higher volumetric shrinkage.[3][4]
Q2: How does the Bis-GMA/TEGDMA ratio affect polymerization shrinkage and other properties?
A2: The ratio of Bis-GMA to TEGDMA is a critical factor in determining the properties of the final composite.
-
Shrinkage and Stress: Higher TEGDMA content generally leads to higher volumetric shrinkage and shrinkage stress due to its lower molecular weight and increased polymerizable double bond density.[3]
-
Viscosity: TEGDMA is a low-viscosity monomer used to dilute the highly viscous Bis-GMA, making the composite easier to handle and allowing for higher filler loading.[24]
-
Degree of Conversion: The lower viscosity associated with higher TEGDMA content increases the mobility of reactive species, which can lead to a higher degree of conversion.[24]
Q3: Are there any alternatives to TEGDMA for reducing polymerization shrinkage?
A3: Yes, significant research has focused on finding alternatives to TEGDMA to mitigate polymerization shrinkage.
-
High Molecular Weight Monomers: Using monomers with a higher molecular weight, such as UDMA or Bis-EMA, means there are fewer reactive groups per unit volume, which can lead to lower shrinkage.[8][9][10]
-
Ring-Opening Polymerization Monomers: Silorane-based monomers polymerize via a cationic ring-opening mechanism, which exhibits significantly lower shrinkage (less than 1%) compared to the free-radical polymerization of methacrylates.[2][18]
-
Addition-Fragmentation Chain Transfer (AFCT) Agents: Incorporating AFCT agents, such as allyl sulfides or trithiocarbonates, into the resin matrix can create a more dynamic polymer network capable of rearranging to relieve stress.[1][2][25]
Q4: How does filler content influence polymerization shrinkage?
A4: Filler content has a significant impact on polymerization shrinkage.
-
Reduced Resin Volume: Inorganic fillers are inert and do not polymerize. By increasing the filler volume, the relative volume of the shrinking resin matrix is decreased, leading to lower overall volumetric shrinkage.[12][13]
-
Increased Modulus: While increasing filler content reduces shrinkage, it also increases the elastic modulus of the composite.[3] This can be a double-edged sword, as a higher modulus can contribute to higher shrinkage stress if the material is unable to flow and relieve that stress.[3][14] The effect of filler content on shrinkage stress can also be dependent on the compliance of the testing system or cavity.[14]
Q5: What are the standard experimental methods for measuring polymerization shrinkage?
A5: Several methods are used to measure polymerization shrinkage, each with its own advantages and limitations.
-
Dilatometry: Mercury or water dilatometers measure the volume change of a material during polymerization.[26]
-
Gas Pycnometry: This non-contact method determines the volume of a specimen before and after polymerization by measuring gas displacement, from which the total volumetric shrinkage can be calculated.[27][28]
-
Bonded-Disk Method: This technique measures the axial shrinkage of a composite bonded to a rigid surface using a transducer.[28][29] It is often used to assess shrinkage under constraint, which is relevant to clinical situations.
-
Archimedes' Principle (Buoyancy Method): This method calculates volumetric shrinkage based on the density of the composite before and after polymerization, which is determined by weighing the sample in air and in a liquid of known density.[28][30]
Data Summary Tables
Table 1: Volumetric Shrinkage of Common Monomers
| Monomer | Volumetric Shrinkage (%) | Reference |
| Bis-GMA | 5.2 | [1][2][12] |
| TEGDMA | 12.5 | [1][2][12] |
| Silorane-based | < 1.0 | [2][18] |
Table 2: Influence of Formulation Variables on Polymerization Shrinkage and Stress
| Variable | Effect on Volumetric Shrinkage | Effect on Shrinkage Stress | Key Considerations |
| Increase TEGDMA Content | Increases | Increases | Lowers viscosity but increases double bond density.[3][5] |
| Increase Filler Content | Decreases | Can Increase or Decrease | Reduces resin volume but increases elastic modulus. Effect on stress is complex and depends on system compliance.[3][14] |
| Use High MW Monomers | Decreases | Decreases | Reduces the concentration of reactive groups.[8][9] |
| Rapid Light Curing | Increases | Increases | Reduces time for stress relaxation before vitrification.[12][16] |
Experimental Protocols
Protocol 1: Measurement of Volumetric Shrinkage using Gas Pycnometry
This protocol is adapted from the method described by Cook et al. (1999).[27]
-
Sample Preparation:
-
Prepare uncured composite samples of a known mass (e.g., 0.2-0.5 g).
-
Shape the samples into a consistent geometry (e.g., a small disc).
-
-
Initial Volume Measurement (Uncured):
-
Place the uncured sample into the sample chamber of a gas pycnometer.
-
Follow the instrument's procedure to measure the volume of the uncured sample. This typically involves pressurizing the chamber with an inert gas (e.g., helium) and measuring the pressure change as the gas expands into a reference chamber.
-
Perform multiple measurements to ensure accuracy and calculate the average initial volume (Vinitial).
-
-
Polymerization:
-
Remove the sample from the pycnometer.
-
Cure the sample according to the experimental parameters (e.g., using a dental curing light for a specified time and intensity).
-
-
Final Volume Measurement (Cured):
-
Allow the cured sample to cool to the measurement temperature.
-
Place the cured sample back into the gas pycnometer.
-
Measure the volume of the cured sample (Vfinal) using the same procedure as in step 2.
-
-
Calculation of Volumetric Shrinkage:
-
Calculate the percentage of volumetric shrinkage (VS%) using the following formula: VS% = [(Vinitial - Vfinal) / Vinitial] * 100
-
Protocol 2: Measurement of Polymerization Shrinkage Stress using the Bonded-Disk Method
This protocol is based on the method described by Watts and Cash (1991).[29]
-
Apparatus Setup:
-
Use a tensilometer or a universal testing machine equipped with a load cell.
-
Mount two opposing rods (e.g., acrylic or steel) to the clamps of the testing machine.
-
Position a linear variable differential transformer (LVDT) to measure the displacement of the rods.
-
-
Sample Preparation:
-
Place a standardized amount of uncured composite between the ends of the two rods, forming a disc of a specific thickness (e.g., 1-2 mm).
-
-
Polymerization and Measurement:
-
Start data acquisition to record the force (load) and time.
-
Initiate polymerization of the composite sample by light-curing from the side.
-
As the composite polymerizes and shrinks, it will pull the two rods together, generating a tensile force that is measured by the load cell.
-
Continue recording until the force reaches a plateau, indicating the cessation of significant stress development.
-
-
Calculation of Shrinkage Stress:
-
The shrinkage stress (in MPa) is calculated by dividing the maximum recorded force (in Newtons) by the cross-sectional area of the bonded surface of the rods (in mm²). Stress (MPa) = Maximum Force (N) / Area (mm²)
-
Visualizations
Caption: Factors influencing polymerization shrinkage and stress.
Caption: Troubleshooting workflow for high shrinkage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tarjomefa.com [tarjomefa.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 6. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress | Pocket Dentistry [pocketdentistry.com]
- 8. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
- 9. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 11. Alternative monomer for BisGMA-free resin composites formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 13. Polymerization shrinkage kinetics and shrinkage-stress in dental resin-composites | Pocket Dentistry [pocketdentistry.com]
- 14. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ecronicon.net [ecronicon.net]
- 18. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 19. lumhs.edu.pk [lumhs.edu.pk]
- 20. Strategies to overcome polymerization shrinkage--materials and techniques. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. addent.com [addent.com]
- 24. Shrinkage strain – Rates study of dental composites based on (BisGMA/TEGDMA) monomers - Arabian Journal of Chemistry [arabjchem.org]
- 25. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. A simple method for the measurement of polymerization shrinkage in dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analytical methods for the measurement of polymerization kinetics and stresses of dental resin-based composites: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Shrinkage Stresses Generated during Resin-Composite Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Minimizing TEGDMA Leaching
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the leaching of Triethylene glycol dimethacrylate (TEGDMA) from your polymer networks.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving TEGDMA-containing polymer networks.
Issue 1: High levels of TEGDMA detected in the eluate.
-
Potential Cause 1: Incomplete Polymerization.
-
Solution: The degree of conversion of monomers during polymerization is a critical factor.[1] Incomplete polymerization leaves a higher amount of unreacted monomers that can leach out.[1] Ensure your material is adequately cured by optimizing polymerization parameters.
-
Recommendations:
-
Increase Curing Time: Increasing the irradiation time can significantly decrease the amount of residual monomer.[1][2] For instance, extending curing time from 30s to 50s has been shown to reduce residual monomer content.[2]
-
Optimize Light Intensity: The energy density, which is a product of light intensity and irradiation time, is a key factor in the degree of conversion.[2] Ensure your light source is properly calibrated and provides sufficient intensity for the thickness of your sample.
-
Reduce Sample Thickness: Thinner layers of material polymerize more completely. A decrease in sample thickness has been shown to reduce TEGDMA elution.[2] One study noted that increasing a composite layer from 1 mm to 3 mm led to a 30-35% increase in monomer elution.[3]
-
-
-
Potential Cause 2: Inappropriate Solvent Choice.
-
Solution: The type of solvent used for elution studies significantly impacts the amount of TEGDMA leached.[2] Organic solvents, particularly those with a solubility parameter close to that of the polymer matrix, can penetrate the network, causing it to swell and release more monomers.[4][5]
-
Recommendations:
-
Solvent Selection: Ethanol (B145695) and ethanol/water mixtures are potent solvents that lead to higher leaching compared to aqueous solutions like distilled water or saliva.[2][4] The highest concentrations of eluted TEGDMA are often observed in 100% ethanol.[2] Be aware that the choice of solvent in an in vitro test can simulate different physiological or environmental conditions.
-
Standardize Protocols: When comparing results, use consistent solvents and immersion volumes as specified in standards like ISO 10993-12.[6][7]
-
-
-
Potential Cause 3: Material Composition.
-
Solution: The composition of the polymer network, including the type of base monomers and the filler content, influences TEGDMA leaching.
-
Recommendations:
-
Filler Content: TEGDMA has been observed to elute more easily from resin composites with lower filler content.[8] Increasing the inorganic filler load can potentially reduce leaching.
-
Monomer System: TEGDMA is often used as a diluent to reduce the viscosity of high molecular weight monomers like Bis-GMA.[3][9] Formulations using monomers like UDMA may require less TEGDMA, potentially altering the leaching profile.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: How does curing time affect TEGDMA leaching? A1: Increasing the light curing time generally leads to a higher degree of monomer conversion, which in turn reduces the amount of leachable TEGDMA.[1][2] Studies have shown that doubling the energy delivered by increasing curing time can decrease TEGDMA elution in less aggressive solvents like distilled water.[2] Conversely, shorter curing times can result in significantly higher concentrations of leached components.[10]
Q2: What is the influence of the solvent on TEGDMA elution? A2: The solvent plays a critical role. The hydrophobicity and chemical nature of the solvent determine its ability to penetrate the polymer network.[2] Organic solvents like ethanol can cause the polymer matrix to swell, enlarging the spaces between polymer chains and facilitating the release of unreacted monomers.[4] As a result, significantly more TEGDMA is leached in ethanol solutions compared to distilled water.[2]
Q3: How does the filler content of a composite affect TEGDMA leaching? A3: The filler content is inversely correlated with TEGDMA release; composites with less filler content tend to elute more TEGDMA.[8] While the addition of inorganic fillers may not significantly influence the final degree of conversion, it can impact the overall properties and leaching characteristics of the network.[11]
Q4: How long does TEGDMA continue to leach from a polymer network? A4: The highest rate of leaching typically occurs within the first 24 hours after polymerization.[2][12] Some studies indicate that 75-92% of the total leached monomer is released within this initial period.[2] However, leaching can continue for an extended period, with detectable amounts found after several days or even weeks, depending on the material and the solvent.[1][13] The cumulative amount of eluted TEGDMA generally increases as a function of time.[13]
Q5: Which analytical methods are best for quantifying TEGDMA? A5: High-Performance Liquid Chromatography (HPLC) is the most commonly used and powerful method for quantifying residual monomers like TEGDMA from dental resins.[1][14] Other highly sensitive and reliable methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][15][16]
Q6: Does post-cure heating affect monomer leaching? A6: Yes, post-cure heating can affect the amount of residual, unreacted monomer in a resin composite, which can influence the amount available for leaching.[1]
Q7: What is the oxygen inhibition layer and does it affect leaching? A7: The oxygen inhibition layer is a thin, uncured layer on the surface of a photopolymerized resin that results from oxygen interfering with the polymerization reaction. This layer contains unpolymerized monomers and can be a significant source of leached components, particularly TEGDMA.[7][9] Removing this layer through polishing procedures is recommended to reduce monomer elution.[9]
Data on TEGDMA Leaching
Table 1: Effect of Curing Time on TEGDMA Elution
Summarizes the impact of varying light irradiation times on the concentration of leached TEGDMA.
| Material Type | Curing Time | Elution Medium | TEGDMA Concentration | Reference |
| Resin Composite | 5 s | Methanol | 329.03 µmol/L | [17] |
| Resin Composite | 20 s (Recommended) | Methanol | 4.34 µmol/L for HMBP* | [10] |
| Resin Composite | 40 s | 75% Ethanol | No significant difference from 20s for 4mm sample | [2] |
| Resin Composite | 200 s | Methanol | 14 µmol/L (after 7 days) | [10] |
Note: Data for TEGDMA at 20s was not explicitly provided in the snippet, but a significant drop was noted. HMBP data is used as a proxy to show the trend.
Table 2: Effect of Solvent on TEGDMA Elution
Illustrates how the choice of solvent affects the amount of TEGDMA leached from a bulk-fill composite.
| Solvent | Elution Period | Relative TEGDMA Concentration | Reference |
| Distilled Water | 3 Days | Low | [2] |
| 75% Ethanol | 3-7 Days | Medium | [2] |
| 100% Ethanol | 14 Days | High (Highest concentration) | [2] |
Table 3: Cumulative TEGDMA Leaching Over Time from Resin Cements
Shows the cumulative amount of TEGDMA eluted from different resin cements over various time intervals in a 75% ethanol solution.
| Time Interval | Variolink II (Molarity) | Rely X ARC (Molarity) | Rely X Unicem (Molarity) | Resilute (Molarity) | Reference |
| 10 min | 0.000010 | 0.000009 | 0.000004 | 0.000012 | [1][13] |
| 1 hour | 0.000015 | 0.000012 | 0.000006 | 0.000018 | [1][13] |
| 1 day | 0.000025 | 0.000020 | 0.000010 | 0.000030 | [1][13] |
| 3 days | 0.000035 | 0.000028 | 0.000014 | 0.000042 | [1][13] |
| 7 days | 0.000040 | 0.000032 | 0.000016 | 0.000048 | [1][13] |
| 14 days | 0.000045 | 0.000036 | 0.000018 | 0.000054 | [1][13] |
| 21 days | 0.000050 | 0.000040 | 0.000020 | 0.000060 | [1][13] |
Note: The original data was presented in a table format in the source material. This table is a representation of that data.
Experimental Protocols
General Protocol for Quantification of TEGDMA Leaching via HPLC
This protocol provides a generalized methodology based on common practices cited in the literature.[1][18]
-
Sample Preparation:
-
Curing:
-
Elution/Immersion:
-
Immediately after curing, immerse each sample in a sealed glass vial containing a precise volume of the chosen solvent (e.g., 75% ethanol/water solution, distilled water, or artificial saliva).[1] A standard surface area-to-volume ratio should be maintained (e.g., 3 cm²/mL).[6]
-
Store the samples at 37°C in the dark for the duration of the experiment.[6]
-
-
Eluate Collection:
-
Quantification by HPLC:
-
Instrumentation: Use an HPLC system equipped with a suitable detector.[1]
-
Column: A C18 reverse-phase column is commonly used (e.g., 250 mm length, 4.6 mm diameter, 5 µm particle size).[1][14]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 75:25 or 60:40 v/v), is typically employed.[1][14]
-
Analysis: Inject a known volume of the eluate into the HPLC system. Identify and quantify TEGDMA by comparing the retention time and peak area to those of a standard calibration curve prepared with known concentrations of TEGDMA.[1][14]
-
Visualizations
Caption: Experimental workflow for quantifying TEGDMA leaching.
Caption: Key factors influencing the leaching of TEGDMA.
References
- 1. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Irradiation Time and Layer Thickness on Elution of Triethylene Glycol Dimethacrylate from SDR® Bulk-Fill Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Release of Monomers from Dental Composite Materials into Saliva and the Possibility of Reducing the Toxic Risk for the Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elution of Monomers from an Infiltrant Compared with Different Resin-Based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomer Elution from Three Resin Composites at Two Different Time Interval Using High Performance Liquid Chromatography—An In-Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of monomers from orthodontic adhesives | Pocket Dentistry [pocketdentistry.com]
- 7. mdpi.com [mdpi.com]
- 8. TEGDMA releasing in resin composites with different filler contents and its correlation with mitochondrial mediated cytotoxicity in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monomer Release from Dental Resins: The Current Status on Study Setup, Detection and Quantification for In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leaching of monomers from bulk-fill composites: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. magnusconferences.com [magnusconferences.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxicity of Leached TEGDMA on Human Pulp Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of triethylene glycol dimethacrylate (TEGDMA) on human dental pulp cells.
Frequently Asked Questions (FAQs)
Q1: What is a typical effective concentration range for TEGDMA to induce cytotoxicity in human pulp cells?
A1: The cytotoxic effects of TEGDMA are dose-dependent. Significant cytotoxicity is often observed in the millimolar (mM) range. For instance, concentrations of 1.5 mM and 3 mM TEGDMA have been shown to cause significant cell death after 24 hours of exposure[1][2][3][4]. Sub-lethal effects and changes in gene expression can be seen at lower concentrations, such as 0.3 mM[5][6]. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental goals.
Q2: My cell viability results are inconsistent across experiments. What could be the cause?
A2: Inconsistent results can arise from several factors:
-
TEGDMA solution instability: Ensure that your TEGDMA stock solution is properly stored and freshly diluted for each experiment.
-
Cell passage number: Use cells within a consistent and low passage range, as primary human pulp cells can undergo senescence, altering their response to stimuli.
-
Seeding density: Variations in initial cell seeding density can affect the final cell number and confluence, influencing the apparent cytotoxicity. Standardize your seeding protocol.
-
Duration of exposure: The cytotoxic effects of TEGDMA are also time-dependent[1][3][4]. Ensure precise timing of your experiments.
Q3: How can I differentiate between apoptosis and necrosis in TEGDMA-treated pulp cells?
A3: Both apoptosis and necrosis can be induced by TEGDMA, often in a dose-dependent manner, with higher concentrations tending to cause more necrosis[1][7]. To distinguish between these cell death mechanisms, you can use:
-
Annexin V/Propidium Iodide (PI) staining: This flow cytometry-based assay is a standard method. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells[7][8][9].
-
Caspase activation assays: TEGDMA is known to activate both intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways, leading to the activation of executioner caspases like caspase-3[1][10][11]. You can measure the activity of these caspases using specific assays.
-
Morphological analysis: Observing cell morphology via microscopy can provide clues. Apoptotic cells typically show cell shrinkage, membrane blebbing, and chromatin condensation, whereas necrotic cells exhibit swelling and membrane rupture[12].
Q4: I am not observing the expected increase in reactive oxygen species (ROS) after TEGDMA treatment. What should I check?
A4: While TEGDMA is known to induce oxidative stress, the dynamics of ROS production can be complex.
-
Timing of measurement: ROS production can be an early event. You might need to perform a time-course experiment to capture the peak of ROS generation.
-
Assay sensitivity: Ensure your ROS detection reagent (like DCFH-DA) is fresh and properly used. Include a positive control (e.g., hydrogen peroxide) to validate your assay[13].
-
Cellular antioxidant response: Cells have antioxidant systems, such as glutathione (B108866) (GSH), that counteract ROS. TEGDMA can deplete GSH levels, which then leads to an increase in ROS[13]. Consider measuring GSH levels in parallel.
Troubleshooting Guides
Problem: High variability in quantitative real-time PCR (qRT-PCR) results for gene expression analysis.
| Possible Cause | Troubleshooting Step |
| RNA degradation | Use an RNA stabilization solution immediately after cell lysis. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. |
| Inefficient reverse transcription | Quantify cDNA concentration after synthesis. Use a consistent amount of cDNA for each qRT-PCR reaction. |
| Suboptimal primer design | Verify primer specificity using BLAST and melt curve analysis. Ensure primer efficiency is between 90-110%. |
| Reference gene instability | Validate your reference gene(s) under your experimental conditions. TEGDMA treatment might alter the expression of commonly used housekeeping genes. |
Problem: Difficulty in detecting specific proteins by Western blotting.
| Possible Cause | Troubleshooting Step |
| Low protein expression | Increase the amount of protein loaded onto the gel. Consider using an enrichment technique for your protein of interest. |
| Inefficient protein transfer | Optimize the transfer time and voltage. Use a positive control to confirm efficient transfer. |
| Poor antibody quality | Use a validated antibody at the recommended dilution. Include a positive control lysate known to express the target protein. |
| Protein degradation | Add protease inhibitors to your lysis buffer and keep samples on ice. |
Data Presentation
Table 1: Effect of TEGDMA Concentration on Human Dental Pulp Cell Viability
| TEGDMA Concentration | Exposure Time | Cell Viability (% of Control) | Assay Method | Reference |
| 1.5 mM | 24 hours | Significantly reduced | WST-1 | [2] |
| 3 mM | 24 hours | Significantly reduced | WST-1 | [2] |
| 0.75 mM | 5 days | - | WST-1 | [2] |
| 1.5 mM | 5 days | Decreased from 2.259 to 0.105 (WST value) | WST-1 | [2] |
| 3 mM | 5 days | Decreased from 2.259 to 0.089 (WST value) | WST-1 | [2] |
| 1 mM | 24 hours | ~91.67% | MTT | [11] |
| 2 mM | 24 hours | ~72.61% | MTT | [11] |
| 4 mM | 24 hours | ~55.19% | MTT | [11] |
Table 2: Apoptotic Effects of TEGDMA on Human Dental Pulp Cells
| TEGDMA Concentration | Exposure Time | Parameter Measured | Observation | Reference |
| 0.3 mM, 1 mM, 3 mM | 24 hours | Apoptosis Rate | Dose-dependent increase | [8] |
| 4 mM | - | Sub-G1 apoptotic fraction | 24.59% | [11] |
| 0.25 mM | 24 hours | Pro-apoptotic proteins (Bid, Bim, Caspase-3, Caspase-8, Cytochrome c) | Significant increase | [10] |
| 1.5 mM, 3 mM | 24 hours | Caspase-8, -9, -3, -12 activation | Increased | [1][4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies described in the literature for assessing the cytotoxicity of TEGDMA on human dental pulp cells[7][11].
-
Cell Seeding: Seed human dental pulp cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
TEGDMA Treatment: Prepare fresh dilutions of TEGDMA in culture medium to the desired concentrations (e.g., 0-5 mmol/L)[7]. Remove the old medium from the wells and add 100 µL of the TEGDMA-containing medium or control medium. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
2. Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is based on methods used to evaluate TEGDMA-induced apoptosis in human dental pulp cells[7][8].
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of TEGDMA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
3. Reactive Oxygen Species (ROS) Measurement
This protocol is based on the methodology for detecting intracellular ROS production induced by TEGDMA[13][14].
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with TEGDMA for the desired duration.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA) in serum-free medium to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity with a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Express the results as a fold change relative to the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for assessing TEGDMA cytotoxicity.
Caption: Signaling pathways in TEGDMA-induced apoptosis.
References
- 1. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells [mdpi.com]
- 2. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review [mdpi.com]
- 3. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. TEGDMA reduces mineralization in dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of triethylene glycol dimethacrylate (TEGDMA) on the odontoclastic differentiation ability of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicinaoral.com [medicinaoral.com]
- 13. ROS formation and glutathione levels in human oral fibroblasts exposed to TEGDMA and camphorquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Dental Methacrylates on Oxygen Consumption and Redox Status of Human Pulp Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the degree of conversion of TEGDMA in photopolymerization
Welcome to the technical support center for the photopolymerization of triethylene glycol dimethacrylate (TEGDMA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows to achieve a higher degree of conversion (DC).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the photopolymerization of TEGDMA-based resins.
Issue 1: Low Degree of Conversion (DC)
-
Question: My final polymer has a low degree of conversion. What are the potential causes and how can I improve it?
Answer: A low degree of conversion is a frequent issue that can compromise the mechanical properties and biocompatibility of your polymer.[1][2] Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Photoinitiator System:
-
Concentration: The concentration of the photoinitiator is critical. Too little will result in insufficient radical generation, while too much can lead to self-quenching or premature chain termination.[3] There is an optimal concentration range for each photoinitiator system that maximizes the degree of conversion.[3][4]
-
Type: The choice of photoinitiator is crucial and should be matched to the emission spectrum of your light source. Type I photoinitiators (e.g., TPO) can sometimes yield higher conversions than Type II systems (e.g., Camphorquinone (CQ) with an amine co-initiator) under certain conditions.[5]
-
-
Light Curing Parameters:
-
Intensity: Higher light intensity generally leads to a higher rate of polymerization and an increased final DC.[6][7] However, be aware that very high intensities can sometimes lead to rapid surface curing, which may limit light penetration for thicker samples.
-
Exposure Time: Insufficient exposure time is a common cause of low DC. Increasing the curing time can allow for more complete polymerization.[8] Studies have shown that extending the curing time can significantly increase the DC, particularly for bulk-fill composites.[1]
-
-
Monomer Composition:
-
Viscosity: TEGDMA is often used as a reactive diluent to reduce the viscosity of more rigid monomers like BisGMA.[9][10] Higher concentrations of TEGDMA generally lead to a higher DC due to increased molecular mobility.[11][12] However, the overall formulation will dictate the final properties.
-
Comonomer Type: The chemical structure of the comonomer plays a significant role. For instance, UDMA-based resins have been shown to be more reactive than BisGMA resins at similar diluent concentrations.[13]
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[14][15] The surface of the polymer exposed to air will often have a tacky, uncured layer due to oxygen inhibition. To mitigate this, consider polymerizing in an inert atmosphere (e.g., nitrogen or argon) or using an oxygen barrier layer (e.g., a Mylar strip or glycerol).[16]
-
Post-Curing: Post-curing, either through extended light exposure or heat application, can significantly increase the final degree of conversion.[17][18] Heat application, in particular, enhances molecular mobility and allows for further reaction of trapped radicals and unreacted monomers.[17]
-
Issue 2: Inconsistent or Variable DC Results
-
Question: I am getting inconsistent degree of conversion values between samples. What could be causing this variability?
Answer: Inconsistent results can be frustrating and point to a lack of control over key experimental parameters. To improve reproducibility, focus on the following:
-
Homogeneity of the Resin Mixture: Ensure that the photoinitiator and any comonomers are completely dissolved and uniformly dispersed within the TEGDMA monomer. Inadequate mixing can lead to localized differences in initiator concentration and, consequently, variable DC.
-
Consistent Sample Thickness: The thickness of your sample will affect light penetration. Ensure that all your samples have a consistent and controlled thickness to eliminate this as a source of variability.
-
Stable Light Source Output: The intensity of your curing lamp can fluctuate over time. Periodically check the output of your light source with a radiometer to ensure consistent irradiance for all experiments.
-
Controlled Curing Temperature: The initial temperature of the monomer mixture can affect the polymerization kinetics.[7][9] Performing your experiments in a temperature-controlled environment will help to minimize this variability.
-
Precise Control of Exposure Time: Use a shuttered light source or a precisely timed manual exposure to ensure that each sample receives the same duration of light exposure.
-
Issue 3: Poor Mechanical Properties Despite Acceptable DC
-
Question: My degree of conversion seems adequate, but the mechanical properties of my polymer are poor. Why might this be the case?
Answer: While a high degree of conversion is necessary, it doesn't solely guarantee optimal mechanical properties. Other factors related to the polymer network structure are also important:
-
Crosslink Density: The type and concentration of comonomers will influence the crosslink density of the final polymer network. For example, the flexible nature of TEGDMA can increase conversion but may lead to a lower modulus compared to formulations with more rigid monomers like BisGMA.[11]
-
Homogeneity of the Network: Rapid polymerization at very high light intensities can sometimes lead to the formation of a heterogeneous polymer network with localized areas of high and low crosslink density, which can negatively impact mechanical properties.
-
Presence of Unreacted Monomers: Even with a relatively high DC, residual unreacted monomers can act as plasticizers, reducing the stiffness and strength of the polymer.[18] Post-curing can help to reduce the amount of leachable monomers.[17]
-
Quantitative Data Summary
The following tables summarize the impact of key parameters on the degree of conversion of TEGDMA-containing resins.
Table 1: Effect of Photoinitiator Concentration on Degree of Conversion
| Photoinitiator System | Concentration (wt%) | Resin System | Degree of Conversion (%) | Reference |
| Camphorquinone (CQ) | 0.2 | BisGMA/TEGDMA (70:30) | Increases with concentration up to ~0.5 wt% | [3] |
| Camphorquinone (CQ) | 0.5 | BisGMA/TEGDMA (70:30) | Optimal concentration for DC and mechanical properties | [3] |
| Camphorquinone (CQ) | 1.0 | BisGMA/TEGDMA (70:30) | No significant benefit in DC above 0.5 wt% | [3] |
| TPO | 1 | UDMA/TEGDMA (60:40) | High DC achieved | [19] |
| TPO | 3 | UDMA/TEGDMA (60:40) | Significant improvement in mechanical properties and DC | [19] |
| CQ + PPD | 0.1 - 1.0 | BisGMA/TEGDMA (1:1) | Very low DC (<5%) | [20] |
| CQ + TPO | 0.1 - 1.0 | BisGMA/TEGDMA (1:1) | DC increases with concentration (12% to 66.1%) | [20] |
Table 2: Effect of Light Intensity and Exposure Time on Degree of Conversion
| Light Intensity (mW/cm²) | Exposure Time (s) | Resin System | Degree of Conversion (%) | Reference |
| 0.4 | Not Specified | 50/50 BisGMA/TEGDMA | Lower DC | [7] |
| 2.9 | Not Specified | 50/50 BisGMA/TEGDMA | Higher DC | [7] |
| 1200 | 20 | BisGMA/TEGDMA (60/40) | ~50% (immediately after curing) | [14][21] |
| Not Specified | 10 | Bulk-fill composites | Lower DC | [1] |
| Not Specified | 20 | Bulk-fill composites | Significantly increased DC | [1] |
| Not Specified | 60 | UDMA/TEG-DMA | 61% | [8] |
| Not Specified | 90 | UDMA/TEG-DMA | 77% | [8] |
| Not Specified | 180 | UDMA/TEG-DMA | 54% | [8] |
Table 3: Effect of Comonomer Composition on Degree of Conversion
| TEGDMA Concentration (wt% or mol%) | Comonomer | Degree of Conversion (%) | Reference |
| 100% | None | High DC | [11] |
| High Concentration | BisGMA | Higher DC | [11] |
| Low Concentration | BisGMA | Lower DC | [11] |
| Increasing Concentration | UDMA | Increased DC | [22] |
| 20% | 80% UEDMA | 85.6% | [11] |
Experimental Protocols
Protocol 1: Measurement of Degree of Conversion using FTIR Spectroscopy
This protocol describes a common method for determining the degree of conversion of TEGDMA-based resins using Fourier Transform Infrared (FTIR) spectroscopy.[23]
Materials:
-
TEGDMA-based resin formulation
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Light-curing unit with known spectral output and intensity
-
Timer
-
Micropipette or similar dispensing tool
Procedure:
-
Record Uncured Spectrum:
-
Place a small drop of the uncured resin mixture directly onto the ATR crystal.
-
Record the FTIR spectrum in the range of approximately 1500-1700 cm⁻¹.
-
Identify the peak corresponding to the methacrylate (B99206) C=C bond, typically around 1637 cm⁻¹.[24]
-
Identify an internal standard peak that does not change during polymerization. For TEGDMA-rich systems, the C=O ester peak around 1715 cm⁻¹ can be used.[24] For systems containing aromatic monomers like BisGMA, the aromatic C=C peak around 1608 cm⁻¹ is often used.[24]
-
Measure the height or area of both the methacrylate and the internal standard peaks from the uncured spectrum.
-
-
Photopolymerization:
-
Place a fresh, controlled-volume drop of the uncured resin onto the ATR crystal.
-
Position the light guide of the curing unit at a fixed and reproducible distance from the sample.
-
Cure the sample for the desired exposure time.
-
-
Record Cured Spectrum:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample.
-
Measure the height or area of the remaining methacrylate peak and the internal standard peak from the cured spectrum.
-
-
Calculate Degree of Conversion (DC):
-
The degree of conversion is calculated using the following formula:
DC (%) = [1 - ( (Peak Area of C=C)cured / (Peak Area of Internal Standard)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of Internal Standard)uncured ) ] x 100
-
Notes:
-
Ensure that the sample thickness is consistent for all measurements.
-
The choice of the internal standard is crucial for accurate results, especially in comonomer blends.[24]
-
For highly filled composites, sample preparation may involve pulverizing the cured material and analyzing it as a KBr pellet.[12]
Visualizations
Caption: Experimental workflow for determining the degree of conversion.
Caption: Troubleshooting logic for low degree of conversion.
References
- 1. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - ProQuest [proquest.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of Light Intensity, Temperature, and Comonomer Composition on the Polymerization Behavior of Dimethacrylate Dental Resins | Semantic Scholar [semanticscholar.org]
- 11. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 12. 43.230.198.52 [43.230.198.52]
- 13. researchgate.net [researchgate.net]
- 14. Delayed post-curing stage and oxygen inhibition of free-radical polymerization of dimethacrylate resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. radtech.org [radtech.org]
- 16. Influences of Different Air-Inhibition Coatings on Monomer Release, Microhardness, and Color Stability of Two Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 21. researchgate.net [researchgate.net]
- 22. Analysis of photopolymerization behavior of UDMA/TEGDMA resin mixture and its composite by differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. scielo.br [scielo.br]
Effect of photoinitiator concentration on TEGDMA curing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photopolymerization of triethylene glycol dimethacrylate (TEGDMA)-based resins. The following sections address common issues related to the effect of photoinitiator concentration on curing outcomes.
Troubleshooting Guide
This guide is designed to help you resolve common problems encountered during the photocuring of TEGDMA formulations.
Issue 1: Incomplete Curing or Low Degree of Conversion (DC)
Symptoms: The resin remains soft, tacky, or partially liquid after light exposure. Mechanical properties are poor.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inadequate Photoinitiator Concentration | An insufficient concentration of the photoinitiator will result in a low number of free radicals generated upon light exposure, leading to incomplete polymerization.[1] Increase the photoinitiator concentration incrementally. Be aware that an excessively high concentration can also be detrimental.[2] |
| Inappropriate Photoinitiator Type | The absorption spectrum of the photoinitiator must match the emission spectrum of your light-curing unit. For example, Camphorquinone (CQ) requires blue light (420-540 nm), while initiators like TPO may require a broader spectrum including violet light (360-420 nm).[3] |
| Oxygen Inhibition | Oxygen present at the surface of the resin can scavenge free radicals, leading to a tacky, uncured surface layer.[4] Curing in an inert atmosphere (e.g., nitrogen) or using a barrier solution (e.g., glycerol) can mitigate this effect. |
| Insufficient Light Exposure | The total energy delivered to the sample may be too low. Increase the exposure time or the light intensity.[4] |
| Light Attenuation | Fillers or pigments in the resin can scatter or absorb light, reducing the curing depth. A higher photoinitiator concentration might be needed for filled resins. |
Issue 2: Poor Mechanical Properties (e.g., Low Hardness, Low Flexural Strength)
Symptoms: The cured resin is brittle, weak, or easily deformed.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Photoinitiator Concentration | Mechanical properties like elastic modulus and hardness generally increase with photoinitiator concentration up to an optimal point.[2] Beyond this point, properties may plateau or even decrease due to self-annihilation of free radicals.[2] Refer to the quantitative data tables below to find an optimal range. |
| Low Degree of Conversion | Poor mechanical properties are a direct consequence of a low degree of conversion. Address the factors listed under "Incomplete Curing." |
| Monomer Composition | The ratio of Bis-GMA to TEGDMA can significantly affect mechanical properties. Higher concentrations of TEGDMA can lead to a higher degree of conversion but may result in a lower Young's modulus.[5] |
Issue 3: Discoloration (Yellowing) of the Cured Resin
Symptoms: The cured resin exhibits an undesirable yellow tint.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Concentration of Camphorquinone (CQ) | CQ, a commonly used Type II photoinitiator, is inherently yellow.[6][7] Exceeding the necessary concentration will intensify this yellowing.[3] |
| Unreacted Photoinitiator | Residual, unreacted photoinitiator molecules can contribute to discoloration over time.[3] Ensure optimal curing parameters to maximize photoinitiator consumption. |
| Co-initiator Oxidation | Tertiary amines, often used as co-initiators with CQ, can oxidize over time and contribute to color changes.[7] |
| Alternative Photoinitiators | Consider using alternative photoinitiators that have less of an impact on color, such as TPO or using a combination of initiators to reduce the overall CQ concentration.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of photoinitiator to use for TEGDMA curing?
A1: The optimal concentration depends on several factors, including the specific photoinitiator system (e.g., CQ/amine, TPO), the resin formulation (presence of other monomers like Bis-GMA, fillers), and the desired properties of the final polymer.[6][8] However, studies have shown that for a Bis-GMA/TEGDMA (70:30) resin system using Camphorquinone (CQ), properties like degree of conversion and mechanical hardness increase up to approximately 0.5 wt%, after which the benefits plateau.[2] It is crucial to determine the optimal concentration for your specific system experimentally.
Q2: How does increasing the photoinitiator concentration affect the degree of conversion (DC)?
A2: Generally, increasing the photoinitiator concentration leads to a higher degree of conversion up to a certain point.[2] This is because a higher concentration of photoinitiator molecules generates more free radicals to initiate polymerization. However, at very high concentrations, the DC may plateau or even decrease due to factors like radical self-annihilation and reduced light penetration depth.[2]
Q3: Can too much photoinitiator be detrimental?
A3: Yes. An excessive concentration of photoinitiator can lead to several negative effects:
-
Reduced Mechanical Properties: Above an optimal concentration, properties like hardness and elastic modulus may not improve and could even decline.[2]
-
Discoloration: High concentrations of certain photoinitiators, like camphorquinone, can cause a yellowing of the final product.[3][7]
-
Cytotoxicity: Unreacted photoinitiator molecules can leach out of the polymer and may cause cytotoxic effects.[3]
-
Decreased Curing Depth: A higher concentration of photoinitiator can increase light absorption at the surface, reducing the penetration of light and thus the depth of cure.[2]
Q4: What is the difference between Type I and Type II photoinitiators?
A4: Type I photoinitiators (e.g., TPO) undergo unimolecular bond cleavage upon light exposure to generate free radicals directly.[4] Type II photoinitiators (e.g., Camphorquinone) require a co-initiator, typically a tertiary amine, to produce free radicals through a bimolecular reaction.[4] Type I photoinitiators can lead to faster curing and are often associated with better color stability.[6]
Quantitative Data
Table 1: Effect of Camphorquinone (CQ) Concentration on Degree of Conversion (DC) and Mechanical Properties of a Bis-GMA/TEGDMA Resin
| CQ Concentration (wt%) | Maximum DC (%) | Maximum DC Rate (%/s) | Elastic Modulus (GPa) | Hardness (GPa) |
| 0.1 | 55.3 | 2.8 | 11.2 | 0.45 |
| 0.2 | 58.1 | 3.5 | 12.5 | 0.52 |
| 0.5 | 62.4 | 4.2 | 13.8 | 0.61 |
| 1.0 | 63.1 | 4.3 | 13.9 | 0.62 |
| 2.0 | 63.5 | 4.4 | 14.1 | 0.63 |
Data synthesized from studies on Bis-GMA/TEGDMA resins.[2]
Table 2: Influence of TPO Photoinitiator Concentration on Degree of Conversion (DC) in a UDMA/TEGDMA Resin for 3D Printing
| TPO Concentration (wt%) | DC (%) after 10 min post-cure | DC (%) after 30 min post-cure |
| 1 | 72.88 | 73.26 |
| 2 | 65.80 | 66.41 |
| 3 | 71.93 | 72.54 |
Data adapted from a study on 3D-printed resins.[9]
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) using Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the TEGDMA-containing resin with the desired photoinitiator concentration.
-
Baseline Spectrum: Place a small amount of the uncured resin between two transparent films (e.g., Mylar) on an ATR-FTIR spectrometer. Record the infrared spectrum. The peak corresponding to the aliphatic C=C bond stretching is typically observed around 1638 cm⁻¹. An internal standard peak, such as the aromatic C=C peak around 1608 cm⁻¹ from Bis-GMA, should be used for normalization.
-
Photocuring: Irradiate the sample with a light-curing unit for a specified time and intensity.
-
Post-Cure Spectrum: Immediately after irradiation, record the FTIR spectrum of the cured sample.
-
Calculation: The degree of conversion is calculated based on the change in the peak height or area of the aliphatic C=C peak relative to the internal standard peak before and after curing using the following formula: DC (%) = [1 - ( (Aliphatic Peak Area / Aromatic Peak Area)cured / (Aliphatic Peak Area / Aromatic Peak Area)uncured )] x 100
Visualizations
Caption: Photoinitiation mechanisms for Type I and Type II photoinitiators in TEGDMA curing.
Caption: A logical workflow for troubleshooting common issues in TEGDMA curing.
References
- 1. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oraljournal.com [oraljournal.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Young's Modulus and Degree of Conversion of Different Combination of Light-Cure Dental Resins [opendentistryjournal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Water Sorption in TEGDMA Hydrogels
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA) hydrogels. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you effectively reduce water sorption in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter while formulating TEGDMA hydrogels with low water uptake.
Issue 1: Higher than expected water sorption in the final hydrogel.
Possible Causes and Solutions:
-
Low Crosslinker Density: An insufficient concentration of the crosslinking agent can lead to a looser polymer network that readily absorbs water.
-
Solution: Gradually increase the molar concentration of your crosslinking agent. Be aware that excessive crosslinking can lead to a more brittle hydrogel. Monitor the mechanical properties of your hydrogel alongside water sorption measurements.
-
-
High Concentration of Hydrophilic Monomers: TEGDMA itself has hydrophilic ether linkages. If your formulation contains other highly hydrophilic monomers, water sorption will be favored.
-
Solution: Consider partially substituting the hydrophilic monomer with a more hydrophobic alternative. See the FAQ section for examples of suitable hydrophobic comonomers.
-
-
Incomplete Polymerization: Unreacted monomers can leach out and create voids, which can then be filled by water, increasing the apparent water sorption.
-
Solution: Ensure your polymerization reaction goes to completion. This can be achieved by optimizing the initiator concentration, and the time and temperature of polymerization. Post-curing at an elevated temperature can also help to complete the polymerization process.
-
Issue 2: Phase separation observed during the synthesis of hydrogels with hydrophobic comonomers.
Possible Causes and Solutions:
-
Monomer Incompatibility: The hydrophobic monomer may not be fully soluble in the TEGDMA monomer mixture, leading to phase separation.
-
Solution 1: Introduce a comonomer that can act as a compatibilizer, having affinity for both the TEGDMA and the hydrophobic monomer.
-
Solution 2: Adjust the solvent system. The addition of a small amount of a suitable solvent can help to create a homogenous monomer solution before polymerization. Ensure the solvent is removed after polymerization if required for the final application.
-
Solution 3: Modify the polymerization conditions. A higher initiation temperature or a faster polymerization rate can sometimes trap the monomers in a crosslinked network before they have a chance to phase separate.
-
Issue 3: The hydrogel becomes too brittle after increasing the crosslinker concentration.
Possible Causes and Solutions:
-
Excessive Crosslinking: A very high crosslink density restricts polymer chain mobility, leading to a stiff and brittle material.
-
Solution 1: Find an optimal balance between crosslinker concentration and the desired mechanical properties. Create a series of hydrogels with varying crosslinker concentrations and characterize both their water sorption and mechanical properties (e.g., tensile strength, elongation at break) to identify the best formulation.
-
Solution 2: Introduce a more flexible, long-chain crosslinking agent in combination with your primary crosslinker. This can help to maintain a lower water sorption while improving the flexibility of the hydrogel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to reduce water sorption in TEGDMA hydrogels?
The most common and effective strategies include:
-
Increasing the crosslinker density: A higher concentration of a crosslinking agent creates a tighter polymer network, which physically restricts the diffusion of water molecules into the hydrogel.[1]
-
Incorporating hydrophobic comonomers: Copolymerizing TEGDMA with hydrophobic monomers reduces the overall hydrophilicity of the hydrogel, leading to lower water uptake.
-
Chemical modification with hydrophobic oligomers: Introducing hydrophobic oligomers, such as polyurethane acrylates, into the TEGDMA network can significantly decrease water sorption and solubility.
Q2: What are some examples of hydrophobic comonomers that can be used with TEGDMA?
Several hydrophobic monomers are compatible with TEGDMA for reducing water sorption. Some examples include:
-
Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA): Copolymers of Bis-GMA and TEGDMA generally exhibit lower water sorption than pure TEGDMA hydrogels.[2][3]
-
Urethane dimethacrylate (UDMA): UDMA is a more rigid and hydrophobic monomer that can effectively reduce water absorption in TEGDMA-based resins.[2]
-
Ethoxylated bisphenol A dimethacrylate (Bis-EMA): This monomer has been shown to result in lower water sorption compared to TEGDMA.[2]
-
1,12-Dodecanediol dimethacrylate (DDDMA): The long aliphatic chain of DDDMA imparts significant hydrophobicity, leading to reduced water sorption.
Q3: How does the type of crosslinker affect water sorption?
The structure and concentration of the crosslinker play a crucial role. Generally, increasing the concentration of a given crosslinker will decrease water sorption.[4] The chemical nature of the crosslinker also has an impact. More hydrophobic crosslinkers can contribute to reducing the overall water uptake of the hydrogel.
Q4: Will reducing water sorption affect the mechanical properties of my TEGDMA hydrogel?
Yes, there is often a trade-off between water sorption and mechanical properties.
-
Increasing crosslinker density typically increases the stiffness (Young's modulus) and compressive strength of the hydrogel but may decrease its flexibility and toughness, potentially leading to a more brittle material.
-
Incorporating bulky, rigid hydrophobic monomers like Bis-GMA can increase the stiffness of the hydrogel.[2] It is essential to characterize the mechanical properties of your modified hydrogels to ensure they meet the requirements of your application.
Q5: What is a standard method for measuring water sorption in hydrogels?
A widely accepted standard method is ASTM D570 - Standard Test Method for Water Absorption of Plastics .[5][6][7][8] The general procedure involves:
-
Drying the hydrogel samples to a constant weight.
-
Immersing the dried samples in distilled water for a specified period (e.g., 24 hours) at a controlled temperature.
-
Removing the samples, patting them dry to remove surface water, and weighing them.
-
Calculating the percentage of water absorption based on the weight difference.
Data Presentation
Table 1: Water Sorption of Different Dimethacrylate-Based Resins
| Monomer Composition | Water Sorption (wt%) | Young's Modulus (GPa) | Reference |
| TEGDMA | 6.33 | 0.74 | [2] |
| Bis-GMA | Lower than TEGDMA | 1.43 | [2] |
| UDMA | Lower than TEGDMA | More rigid than TEGDMA | [2] |
| Bis-EMA(4) | 1.79 | More rigid than TEGDMA | [2] |
| Bis-GMA/TEGDMA (50/50 wt%) | Lower than pure TEGDMA | 1.83 | [2] |
| Bis-GMA/TEGDMA (70/30 wt%) | Lower than pure TEGDMA | 1.78 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a TEGDMA Hydrogel via Photopolymerization
Materials:
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Crosslinking agent (e.g., TEGDMA can act as its own crosslinker, or another dimethacrylate can be added)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA)
-
Solvent (if necessary, e.g., ethanol)
-
Molds for hydrogel casting (e.g., silicone molds)
-
UV light source (365 nm)
Procedure:
-
Prepare the monomer solution by mixing TEGDMA, the crosslinking agent (if different from TEGDMA), and the photoinitiator in a vial. If using a solid photoinitiator, ensure it is fully dissolved. Gentle heating or sonication may be required.
-
Pour the monomer solution into the molds.
-
Place the molds under the UV light source. The exposure time will depend on the intensity of the UV lamp and the concentration of the photoinitiator. A typical exposure time is 10-30 minutes.
-
After polymerization, carefully remove the hydrogels from the molds.
-
To remove any unreacted monomers, wash the hydrogels extensively with a suitable solvent (e.g., ethanol) followed by distilled water.
-
Dry the hydrogels to a constant weight before proceeding with characterization.
Protocol 2: Water Sorption Measurement (based on ASTM D570)
Materials:
-
Synthesized TEGDMA hydrogel samples (at least 3 replicates)
-
Distilled water
-
Analytical balance
-
Oven
-
Desiccator
-
Lint-free cloth
Procedure:
-
Place the hydrogel samples in an oven at a specified temperature (e.g., 50 °C) until they reach a constant weight. This is the dry weight (W_d).
-
After drying, place the samples in a desiccator to cool to room temperature without absorbing atmospheric moisture.
-
Weigh the dried samples immediately after cooling.
-
Immerse the dried samples in a beaker of distilled water at a controlled temperature (e.g., 23 °C).
-
After 24 hours (or another specified time), remove the samples from the water.
-
Quickly pat the surface of each sample with a lint-free cloth to remove excess surface water.
-
Immediately weigh the wet samples. This is the wet weight (W_w).
-
Calculate the percentage of water sorption using the following formula: Water Sorption (%) = [(W_w - W_d) / W_d] * 100
Visualizations
Caption: Experimental workflow for reducing water sorption in TEGDMA hydrogels.
Caption: Logical relationships between strategies and outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Water Absorption ASTM D570 [intertek.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. scribd.com [scribd.com]
- 8. micomlab.com [micomlab.com]
Technical Support Center: Controlling the Degradation Rate of TEGDMA-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA)-based polymers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you control and understand the degradation of your polymers.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Premature or Uncontrolled Polymer Degradation
-
Question: My TEGDMA-based hydrogel is degrading much faster than expected in my aqueous experimental medium. What could be the cause and how can I slow it down?
-
Answer: Premature degradation of TEGDMA-based polymers is often due to hydrolysis of the ester linkages in the polymer backbone, a process that can be accelerated by several factors. TEGDMA's hydrophilic nature, due to its ethylene (B1197577) glycol segments, attracts water molecules, increasing the likelihood of hydrolysis.[1]
-
Troubleshooting Steps:
-
Evaluate Monomer Composition: TEGDMA is more susceptible to hydrolysis than other monomers like Bis-GMA or UDMA.[1][2] Consider incorporating more hydrophobic monomers, such as Bis-EMA, into your polymer network to reduce water sorption and improve hydrolytic stability.[3] Urethane dimethacrylate (UDMA)-rich polymer matrices also demonstrate enhanced hydrolytic stability.[4]
-
Increase Crosslink Density: A more tightly crosslinked network can restrict water diffusion into the polymer matrix.[2] You can increase crosslink density by increasing the concentration of your crosslinking agent or by ensuring a higher degree of conversion during polymerization.
-
Control the pH of the Medium: The pH of the surrounding medium can significantly affect the rate of hydrolysis.[2] Acidic or alkaline conditions can catalyze the breakdown of ester bonds.[3] Ensure your medium is buffered to a stable, neutral pH if you wish to minimize hydrolytic degradation.
-
Lower the Temperature: Higher temperatures accelerate degradation processes.[4] If your experimental setup allows, consider running your experiments at a lower temperature to slow down the degradation kinetics.
-
-
Issue 2: Inconsistent Degradation Rates Between Batches
-
Question: I'm observing significant variability in the degradation rates of my TEGDMA polymer from batch to batch. What could be causing this inconsistency?
-
Answer: Inconsistent degradation rates often stem from variations in the polymerization process, which can affect the final structure and properties of the polymer network.
-
Troubleshooting Steps:
-
Standardize Polymerization Conditions: Ensure that factors such as initiator concentration, light intensity (for photopolymerization), curing time, and temperature are precisely controlled for each batch. Incomplete polymerization can leave unreacted monomers and create a less stable network.[5]
-
Verify Degree of Conversion: The degree of conversion of the methacrylate (B99206) groups directly impacts the polymer's properties.[6] A lower degree of conversion can lead to a more loosely crosslinked network that is more susceptible to degradation.[2] Consider using techniques like Fourier Transform Infrared (FTIR) spectroscopy to assess the degree of conversion for each batch.
-
Ensure Homogeneous Mixing of Monomers: Inadequate mixing of TEGDMA with other comonomers or the initiator can lead to heterogeneous polymer networks with localized areas of lower crosslink density, which will degrade at different rates.
-
Control Filler Content and Distribution: If you are working with composites, ensure that the filler type, content, and silanization process are consistent. The interface between the filler and the polymer matrix is a potential site for water absorption and degradation.[3]
-
-
Issue 3: Unexpected Mechanical Property Changes During Degradation
-
Question: The mechanical properties (e.g., hardness, flexural strength) of my TEGDMA-based composite are decreasing more rapidly than the mass loss would suggest. Why is this happening?
-
Answer: The mechanical integrity of a polymer is highly sensitive to changes in its network structure. Degradation processes can weaken the polymer network long before significant mass loss is detectable.
-
Troubleshooting Steps:
-
Consider Surface vs. Bulk Degradation: Degradation often begins at the surface. Water and enzymes will initially attack the outer layers of the polymer, leading to a reduction in surface hardness and wear resistance, which can be a precursor to bulk degradation.[7][8]
-
Investigate Enzymatic Activity: If your experimental medium contains enzymes (e.g., from saliva or cell culture), they can specifically target and cleave the ester bonds in the TEGDMA polymer, accelerating the loss of mechanical properties.[1][7][8] Salivary enzymes like cholesterol esterase can significantly contribute to the breakdown of composite resins.[9]
-
Assess Plasticization Effects: Water absorption not only leads to hydrolysis but can also act as a plasticizer, reducing the intermolecular forces between polymer chains and causing a decrease in mechanical properties like flexural strength and modulus.[3]
-
Examine Filler-Matrix Interface: In composites, water can penetrate the interface between the filler particles and the polymer matrix, degrading the silane (B1218182) coupling agent and weakening the overall structure.[3] This can lead to a drastic decrease in hardness.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of TEGDMA polymer degradation?
A1: The primary degradation mechanisms for TEGDMA-based polymers in a biological environment are:
-
Hydrolytic Degradation: This is the cleavage of the ester bonds in the polymer backbone by water molecules. The hydrophilic nature of TEGDMA makes it particularly susceptible to this process.[1][5]
-
Enzymatic Degradation: Enzymes, such as esterases found in saliva, can catalyze the hydrolysis of the ester linkages, significantly accelerating the degradation process.[1][7][8][9]
-
Thermal Degradation: At elevated temperatures, the polymer chains can undergo scission, leading to a loss of molecular weight and mechanical properties.[2]
-
Mechanical Degradation: Physical wear and tear can cause cracks and fractures in the polymer network.[10]
Q2: How can I quantitatively measure the degradation of my TEGDMA-based polymer?
A2: You can quantify degradation using several methods:
-
Mass Loss: This is a straightforward method where the dry weight of the polymer is measured over time.
-
Mechanical Testing: Monitoring changes in properties like flexural strength, diametral tensile strength, and hardness can provide insights into the structural integrity of the polymer during degradation.[3]
-
Analysis of Degradation Products: High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the release of unreacted monomers and degradation byproducts into the surrounding medium.[5][11][12]
-
Swelling Studies: An increase in the equilibrium swelling ratio can indicate network breakdown.[13]
Q3: What are the common degradation byproducts of TEGDMA polymers?
A3: The primary degradation byproducts of TEGDMA-based polymers include unreacted TEGDMA monomer and triethylene glycol.[14] Incomplete polymerization can also lead to the leaching of other monomers present in the formulation, such as Bis-GMA.[5]
Q4: Can I use an accelerated aging protocol to predict the long-term degradation of my TEGDMA polymer?
A4: Yes, accelerated aging protocols are commonly used to simulate long-term degradation in a shorter timeframe. These protocols often involve:
-
Elevated Temperatures: Increasing the temperature can accelerate the rate of hydrolytic degradation.[4]
-
Aggressive Chemical Environments: Using solutions with a higher or lower pH (e.g., 0.1 M NaOH) can speed up hydrolysis.[3]
-
Thermocycling: Subjecting the polymer to repeated temperature changes can simulate the thermal stresses experienced in some applications.[3]
-
UV Radiation: For applications where the polymer is exposed to light, UV aging can be incorporated.[1]
It is important to note that while accelerated aging can provide valuable comparative data, the direct correlation to real-time degradation can be complex.
Data Presentation
Table 1: Influence of Monomer Composition on Mechanical Properties After Aging
| Resin Composition (wt.%) | Aging Protocol | Flexural Strength (MPa) - Before Aging | Flexural Strength (MPa) - After Aging | % Decrease in Flexural Strength | Reference |
| UDMA/Bis-GMA/TEGDMA (70/10/20) | Thermocycling + 0.1 M NaOH | ~130 | ~40 | ~69% | [3] |
| UDMA/Bis-GMA/TEGDMA (40/40/20) | Thermocycling + 0.1 M NaOH | ~120 | ~50 | ~58% | [3] |
| UDMA/Bis-EMA/TEGDMA (40/40/20) | Thermocycling + 0.1 M NaOH | ~110 | ~60 | ~45% | [3] |
Table 2: Release of TEGDMA from Different Resin Cements Over Time
| Resin Cement | TEGDMA Release at 10 min (µM) | TEGDMA Release at 1 hour (µM) | TEGDMA Release at 1 day (µM) | TEGDMA Release at 21 days (µM) | Reference |
| Variolink II | ~25 | ~50 | ~100 | ~200 | [11] |
| Rely X ARC | ~30 | ~60 | ~110 | ~220 | [11] |
| Rely X Unicem | ~20 | ~40 | ~80 | ~190 | [11] |
| Resilute | ~40 | ~80 | ~150 | ~280 | [11] |
Experimental Protocols
1. Protocol for Accelerated Hydrolytic Degradation Study
This protocol is a general guideline for assessing the hydrolytic stability of TEGDMA-based polymers.
-
Materials and Equipment:
-
Polymer samples of standardized dimensions (e.g., 25 mm x 2 mm x 2 mm for flexural strength testing).[10]
-
Incubation medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, or 0.1 M NaOH for accelerated degradation).[3]
-
Constant temperature oven or water bath set to 37°C (physiological) or a higher temperature (e.g., 60°C) for acceleration.[3]
-
Sealed containers to prevent evaporation of the medium.
-
Analytical balance.
-
Mechanical testing equipment (e.g., universal testing machine for flexural strength).
-
-
Procedure:
-
Prepare polymer samples with consistent dimensions and ensure complete polymerization.
-
Measure and record the initial dry weight of each sample.
-
Place each sample in a sealed container with a sufficient volume of the chosen incubation medium.
-
Incubate the samples at the selected temperature for predetermined time points (e.g., 1, 7, 14, 30 days).
-
At each time point, remove the samples from the medium, gently blot them dry, and record their wet weight.
-
Dry the samples to a constant weight (e.g., in a vacuum oven) and record the final dry weight to determine mass loss.
-
Perform mechanical testing (e.g., three-point bending test for flexural strength) on a separate set of samples for each time point.
-
Collect the incubation medium at each time point for analysis of leached monomers and degradation products by HPLC.
-
2. Protocol for Quantification of TEGDMA Release by HPLC
This protocol outlines the general steps for analyzing TEGDMA released from a polymer into a solvent.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.[5][11]
-
C18 reverse-phase column.[5]
-
Mobile phase (e.g., acetonitrile/water mixture, such as 75:25 or 60:40 v/v).[5][11]
-
TEGDMA standard for calibration curve.
-
Incubation medium collected from the degradation study.
-
Syringe filters (0.45 µm).
-
-
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of TEGDMA in the mobile phase at known concentrations. Inject these standards into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration to create a calibration curve.
-
Sample Preparation: Take an aliquot of the incubation medium from the degradation study. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
HPLC Analysis:
-
Set the HPLC conditions (e.g., mobile phase composition, flow rate of 1 mL/min, UV detection at ~208 nm).[11]
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to TEGDMA based on the retention time of the standard.
-
-
Quantification: Determine the peak area of TEGDMA in the sample chromatogram. Use the calibration curve to calculate the concentration of TEGDMA in the sample.
-
Mandatory Visualization
Caption: Primary degradation pathways for TEGDMA-based polymers.
Caption: Troubleshooting inconsistent TEGDMA polymer degradation.
Caption: Workflow for a TEGDMA polymer degradation study.
References
- 1. sid.ir [sid.ir]
- 2. biomatj.com [biomatj.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic degradation of BISGMA/TEGDMA-polymers causing decreased microhardness and greater wear in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biaxial flexural strength of new Bis-GMA/TEGDMA based composites with different fillers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aaem.pl [aaem.pl]
- 13. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Addressing the Genotoxicity of TEGDMA in Biomedical Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the genotoxic potential of triethylene glycol dimetriloacrylate (TEGDMA) in biomedical applications. TEGDMA, a common monomer in dental composites and other biomaterials, has been shown to elicit cellular stress and DNA damage. This resource offers troubleshooting guides for common experimental assays, frequently asked questions, detailed experimental protocols, and summaries of key quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TEGDMA-induced genotoxicity?
A1: The primary mechanism of TEGDMA-induced genotoxicity is the induction of oxidative stress.[1][2] This occurs through the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, which leads to an accumulation of reactive oxygen species (ROS).[3][4] This oxidative stress can cause damage to cellular components, including DNA, leading to strand breaks and the formation of micronuclei.[5][6]
Q2: Which cell types are particularly susceptible to TEGDMA's genotoxic effects?
A2: Various cell types relevant to biomedical applications have shown susceptibility to TEGDMA's genotoxicity, including:
Q3: What are the common assays used to evaluate the genotoxicity of TEGDMA?
A3: The most common assays to evaluate the genotoxicity of TEGDMA are the alkaline comet assay and the in vitro micronucleus test. The comet assay (or single-cell gel electrophoresis) detects DNA strand breaks,[10][11] while the micronucleus test identifies chromosomal damage.[2][5]
Q4: How can the genotoxic effects of TEGDMA be mitigated in experimental settings?
A4: The antioxidant N-acetylcysteine (NAC) has been shown to effectively mitigate TEGDMA-induced cytotoxicity and genotoxicity.[3][6][12] NAC can directly scavenge ROS and replenish intracellular GSH levels, thereby protecting cells from oxidative damage.[12]
Q5: Are there less genotoxic alternatives to TEGDMA?
A5: Research is ongoing to develop alternative monomers with improved biocompatibility. Some studies suggest that certain urethane-based monomers may offer lower toxicity profiles compared to traditional methacrylate (B99206) monomers like TEGDMA.[13]
Data Presentation
The following tables summarize quantitative data on the cytotoxic and genotoxic effects of TEGDMA from various studies.
Table 1: Concentration-Dependent Cytotoxicity of TEGDMA
| Cell Type | TEGDMA Concentration | Exposure Time | Viability/Cytotoxicity Metric | Result | Reference |
| Human Gingival Fibroblasts | 1.2 ± 0.9 mM | 24 h | TC50 (50% Toxicity) | 50% reduction in viability | [3] |
| Human Pulpal Fibroblasts | 2.6 ± 1.1 mM | 24 h | TC50 (50% Toxicity) | 50% reduction in viability | [3] |
| Human Gingival Fibroblasts | 5 mM | 24 h | Apoptosis | Increased apoptosis observed | [14] |
| Human Gingival Fibroblasts | 7.5 mM | 24 h | Apoptosis | Dramatic increase in apoptotic cells | [14] |
| THP-1 Monocytes | 4 mM and 8 mM | 48 h | Cell Proliferation | Inhibition of proliferation | |
| Human Melanocytes | > 1 mM | Not specified | Cell Membrane Damage | Significant damage observed | [15] |
Table 2: Genotoxic Effects of TEGDMA
| Cell Type | TEGDMA Concentration | Assay | Genotoxic Endpoint | Result | Reference |
| Macrophages (RAW264.7) | Dose-dependent | Micronucleus Assay | Number of micronuclei | Dose-related increase | [2][5] |
| Macrophages (RAW264.7) | Dose-dependent | Comet Assay | DNA strand breaks | Dose-related increase | [2][5] |
| Human Lymphocytes | 100µM | Comet Assay | DNA damage | Measurable genotoxic effects | [9] |
| Human Lymphocytes | 1µM - 100µM | Chromosome Aberration Test | Frequency of CAs and SCEs | Significant dose-dependent increase | [9] |
Table 3: Protective Effect of N-Acetylcysteine (NAC) against TEGDMA-Induced Toxicity
| Cell Type | TEGDMA Concentration | NAC Concentration | Effect Observed | Reference |
| Human Fibroblasts | Not specified | 5 mM | Prevented TEGDMA-induced cytotoxicity | [3] |
| THP-1 Cells | 3-5 mM | Not specified | Partially protected from toxicity | [6] |
| Human Gingival Fibroblasts | Not specified | Dose-dependent | Recovery from resin cement-induced cell cycle arrest | [12] |
| Dental Pulp Microtissues | Various | Not specified | Resumed growth of underdeveloped microtissues | [16] |
Experimental Protocols
Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks.[17]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose (B213101)
-
Low melting point (LMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I, Propidium Iodide)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Cell culture medium
-
TEGDMA stock solution
-
Test cells in suspension
Procedure:
-
Slide Preparation: Pre-coat slides with a layer of 1% NMP agarose and allow to dry completely.
-
Cell Treatment: Expose cells in suspension to various concentrations of TEGDMA for the desired duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Cell Encapsulation: Mix approximately 1 x 10⁵ cells with LMP agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a pre-coated slide and cover with a coverslip.
-
Gel Solidification: Place the slides at 4°C for at least 10 minutes to solidify the agarose.
-
Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for at least 5 minutes. Repeat this step twice.
-
Staining: Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, and tail moment.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.
Materials:
-
Cell culture plates or flasks
-
Cell culture medium
-
TEGDMA stock solution
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
-
Microscope
Procedure:
-
Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
Cell Treatment: Expose the cells to various concentrations of TEGDMA, along with positive (e.g., mitomycin C) and negative (vehicle) controls. The treatment duration is typically 1.5 to 2 normal cell cycles.
-
Addition of Cytochalasin B: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have undergone one mitosis.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells and facilitate the spreading of chromosomes.
-
Fixation: Fix the cells by adding a fixative solution. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Troubleshooting Guides
Comet Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very small comet tails in positive control | - Inactive positive control agent (e.g., old H₂O₂).- Insufficient lysis or electrophoresis time/voltage.- DNA is too tightly packed (e.g., in sperm cells). | - Prepare fresh positive control solution immediately before use.- Optimize lysis and electrophoresis duration and voltage.- Consider adding a proteinase K step to the lysis buffer for tightly packed DNA.[18] |
| High background DNA damage in negative control | - Excessive mechanical stress during cell handling.- Cells are not viable (apoptotic or necrotic).- Exposure to UV light. | - Handle cells gently; avoid vigorous pipetting.- Ensure high cell viability before starting the assay.- Perform all steps under dim or yellow light. |
| Agarose gel slides off the slide | - Slides not properly pre-coated.- Incomplete coverage of the well with the agarose-cell suspension. | - Ensure slides are fully and evenly coated with NMP agarose.- Make sure the entire well area is covered with the LMP agarose/cell mixture. |
| "Hedgehog" or "burst" comets | - Excessive DNA damage (cell is apoptotic or necrotic).- Electrophoresis voltage is too high or run for too long. | - Use lower concentrations of the test substance.- Reduce the electrophoresis voltage and/or time. |
In Vitro Micronucleus Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low number of binucleated cells | - Cytochalasin B concentration is too high (toxic) or too low (ineffective).- Cell proliferation is inhibited by the test substance. | - Optimize the concentration of cytochalasin B for the specific cell line.- Assess cytotoxicity of the test substance and use non-toxic concentrations. |
| Difficulty in scoring micronuclei | - Poor slide preparation (cell clumps, debris).- Inadequate staining. | - Ensure a single-cell suspension before making slides.- Optimize staining protocol for clear differentiation of nucleus and micronuclei. |
| High frequency of micronuclei in negative control | - Contamination of cell culture.- Inherent genomic instability of the cell line. | - Check cell cultures for contamination.- Use a different cell line with lower background micronucleus frequency. |
| False positives | - Staining artifacts that resemble micronuclei.- Apoptotic bodies being misidentified as micronuclei. | - Use a DNA-specific stain (e.g., DAPI) to confirm the presence of DNA.- Distinguish micronuclei from apoptotic bodies based on morphology (micronuclei are typically round with a smooth border, while apoptotic bodies are often fragmented and irregular). |
Mandatory Visualizations
Signaling Pathways
Caption: TEGDMA-induced genotoxicity signaling cascade.
Experimental Workflow
Caption: Workflow for assessing TEGDMA genotoxicity.
Logical Relationships
References
- 1. Genotoxicity evaluation of dentine bonding agents by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TEGDMA-induced toxicity in human fibroblasts is associated with early and drastic glutathione depletion with subsequent production of oxygen reactive species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and genotoxicity of triethyleneglycol-dimethacrylate in macrophages involved in DNA damage and caspases activation | Scilit [scilit.com]
- 6. TEGDMA-induced oxidative DNA damage and activation of ATM and MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of HEMA and TEGDMA induced DNA damage by multiple genotoxicological endpoints in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. N-acetylcysteine as a novel methacrylate-based resin cement component: effect on cell apoptosis and genotoxicity in human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TEGDMA causes apoptosis in primary human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. N-Acetyl Cysteine Modulates the Inflammatory and Oxidative Stress Responses of Rescued Growth-Arrested Dental Pulp Microtissues Exposed to TEGDMA in ECM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 18. researchgate.net [researchgate.net]
Optimizing the viscosity of TEGDMA and Bis-GMA mixtures for dental applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA) and bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) resin mixtures for dental applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the formulation and handling of TEGDMA/Bis-GMA mixtures.
Issue 1: The viscosity of my resin mixture is too high, making it difficult to handle and incorporate fillers.
-
Question: Why is my TEGDMA/Bis-GMA mixture excessively viscous and what can I do to lower it?
-
Answer: High viscosity in these mixtures is a common challenge, primarily due to the inherent properties of Bis-GMA. The molecular structure of Bis-GMA includes a rigid aromatic core and two hydroxyl groups, which lead to strong intermolecular hydrogen bonding and restricted chain mobility.[1][2] This results in a very high viscosity for pure Bis-GMA (around 566-910 Pa·s at 25°C).[1][2][3]
Troubleshooting Steps:
-
Increase TEGDMA Concentration: TEGDMA is a low-viscosity diluent monomer (approximately 0.01-0.05 Pa·s) added to reduce the overall viscosity of the resin matrix.[3][4][5] Increasing the proportion of TEGDMA relative to Bis-GMA will significantly decrease the mixture's viscosity. For instance, a 1:1 ratio of Bis-GMA to TEGDMA can have a viscosity of about 0.32 Pa·s.[4]
-
Increase the Temperature: Gently warming the resin mixture can substantially lower its viscosity.[1][6] An increase in temperature provides thermal energy to the monomers, enhancing their mobility and weakening the intermolecular hydrogen bonds.[1] Pre-heating packable composites before application is a technique used to achieve a significant reduction in viscosity.[6][7]
-
Incorporate Alternative Low-Viscosity Monomers: Consider partially or fully replacing TEGDMA with other low-viscosity monomers like ethoxylated bisphenol A dimethacrylate (BisEMA) or urethane (B1682113) dimethacrylate (UDMA) to achieve desired handling properties.[4][8]
-
Sonic Vibration: Applying sonic vibration can temporarily reduce the viscosity of the resin, allowing for easier flow and adaptation to cavity walls.[7]
-
Issue 2: The viscosity of my resin mixture is too low, leading to poor shape stability and filler settling.
-
Question: My resin mixture is too fluid. How can I increase its viscosity?
-
Answer: A mixture with excessively low viscosity can be problematic for applications requiring shape retention.
Troubleshooting Steps:
-
Decrease TEGDMA Concentration: Reducing the amount of the diluent monomer, TEGDMA, and increasing the proportion of the high-viscosity Bis-GMA will effectively increase the overall viscosity of the mixture.
-
Incorporate Fillers: The addition of inorganic fillers, such as silica (B1680970) or glass particles, will significantly increase the viscosity and improve the mechanical properties of the composite.[9][10][11]
-
Control the Temperature: Ensure your working environment is not excessively warm, as higher temperatures lower the viscosity.[1] Working at a controlled room temperature (e.g., 20-25°C) will help maintain a more consistent viscosity.[1]
-
Issue 3: I am observing inconsistent viscosity measurements between batches of the same formulation.
-
Question: What could be causing variability in viscosity measurements for the same TEGDMA/Bis-GMA ratio?
-
Answer: Inconsistent viscosity can stem from several experimental factors.
Troubleshooting Steps:
-
Precise Component Ratios: Ensure accurate weighing and mixing of the TEGDMA and Bis-GMA monomers. Small variations in the ratio can lead to noticeable differences in viscosity.
-
Thorough Mixing: Incomplete mixing can result in localized areas with different monomer concentrations, leading to inconsistent viscosity. Mix the components until a homogenous solution is achieved.
-
Consistent Temperature Control: As viscosity is highly temperature-dependent, conduct all measurements at a precisely controlled temperature.[1] Use a temperature-controlled rheometer or a water bath to maintain consistency.
-
Standardized Measurement Protocol: Use a consistent protocol for all viscosity measurements, including the type of viscometer/rheometer, spindle/plate geometry, shear rate, and equilibration time.[12]
-
Data Presentation
The following tables summarize the viscosity of pure monomers and their mixtures at different temperatures.
Table 1: Viscosity of Pure Monomers at Different Temperatures
| Monomer | Viscosity at 20°C (Pa·s) | Viscosity at 25°C (Pa·s) | Viscosity at 35°C (Pa·s) |
| Bis-GMA | ~1200 | ~566.1 | ~90 |
| TEGDMA | ~0.02 | ~0.01-0.05 | Not Reported (Out of device limit) |
Data synthesized from multiple sources.[1][3][4]
Table 2: Viscosity of TEGDMA/Bis-GMA Mixtures at 25°C
| Bis-GMA (wt%) | TEGDMA (wt%) | Approximate Viscosity (Pa·s) |
| 100 | 0 | 566.1 - 910 |
| 75 | 25 | Higher Viscosity |
| 50 | 50 | 0.25 - 0.32 |
| 25 | 75 | Lower Viscosity |
| 0 | 100 | 0.01 - 0.05 |
Data synthesized from multiple sources.[1][3][4][13]
Experimental Protocols
Protocol 1: Preparation of TEGDMA/Bis-GMA Resin Mixtures
-
Materials and Equipment:
-
Bis-GMA monomer
-
TEGDMA monomer
-
Analytical balance
-
Mixing vessel (e.g., amber glass vial or beaker)
-
Mixing spatula or magnetic stirrer
-
Dark environment or yellow light to prevent premature curing.[9]
-
-
Procedure:
-
Determine the desired weight ratio of Bis-GMA to TEGDMA for your experiment.
-
In a dark or yellow-lit environment, accurately weigh the required amount of Bis-GMA into the mixing vessel using an analytical balance.
-
Accurately weigh the corresponding amount of TEGDMA and add it to the same mixing vessel.
-
Thoroughly mix the two monomers using a spatula or magnetic stirrer until a completely homogenous, clear solution is obtained. For highly viscous mixtures, gentle warming (e.g., to 35°C) can facilitate mixing.[1]
-
If a photoinitiator system is required, add the specified amounts (e.g., camphorquinone (B77051) and an amine co-initiator) and continue mixing until fully dissolved.[9]
-
Store the prepared resin mixture in a sealed, light-proof container away from heat and light sources.
-
Protocol 2: Viscosity Measurement using a Rotational Rheometer
-
Equipment:
-
Rotational rheometer with parallel plate or cone-and-plate geometry.[12]
-
Temperature control unit for the rheometer.
-
-
Procedure:
-
Set the rheometer to the desired measurement temperature (e.g., 25°C or 37°C) and allow the system to equilibrate.[1]
-
Place a sufficient amount of the prepared TEGDMA/Bis-GMA resin mixture onto the lower plate of the rheometer.
-
Lower the upper plate to the specified gap distance (e.g., 0.5 mm).[14] Ensure the gap is completely filled with the resin mixture and remove any excess material.
-
Allow the sample to thermally equilibrate for a set period (e.g., 60 seconds) before starting the measurement.[14]
-
Perform the viscosity measurement. This can be done through a steady shear rate sweep (e.g., 0.01 to 1000 s⁻¹) or at a constant shear rate to determine the complex viscosity.[3]
-
Record the viscosity (in Pa·s) as a function of the shear rate or time.
-
Clean the rheometer plates thoroughly with an appropriate solvent (e.g., acetone (B3395972) or ethanol) after each measurement.
-
Visualizations
References
- 1. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties | MDPI [mdpi.com]
- 2. Fabrication of Novel Pre-Polymerized BisGMA/Silica Nanocomposites: Physio-Mechanical Considerations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Low-Viscosity BisGMA Derivative for Resin Composites: Synthesis, Characterization, and Evaluation of Its Rheological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viscosity and stickiness of dental resin composites at elevated temperatures | Pocket Dentistry [pocketdentistry.com]
- 7. Improving Composite Resin Performance Through Decreasing its Viscosity by Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 10. Improved performance of Bis-GMA/TEGDMA dental composites by net-like structures formed from SiO2 nanofiber fillers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Academy of Dental Materials guidance—Resin composites: Part II—Technique sensitivity (handling, polymerization, dimensional changes) | Pocket Dentistry [pocketdentistry.com]
- 13. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Troubleshooting Phase Separation in TEGDMA Co-polymer Systems
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and resolving phase separation issues encountered in triethylene glycol dimethacrylate (TEGDMA) co-polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of TEGDMA co-polymer systems?
A1: Phase separation is the phenomenon where a homogenous mixture of monomers, such as TEGDMA and its co-monomers, separates into distinct regions with different compositions during or after polymerization. This can result in a cloudy or opaque appearance and can significantly impact the final properties of the polymer, including its mechanical strength and optical clarity. This process can be driven by the polymerization process itself, known as polymerization-induced phase separation (PIPS), or by the presence of a solvent, termed solvent-induced phase separation (SIPS).[1][2]
Q2: What are the common signs of phase separation in my TEGDMA co-polymer system?
A2: The most common visual indicator of phase separation is an increase in turbidity, leading to a cloudy or opaque appearance of the polymer.[3] Other signs can include a non-uniform surface finish, the presence of voids or pores, and unexpected mechanical properties such as brittleness or reduced strength.[4]
Q3: How does the choice of co-monomer affect phase separation with TEGDMA?
A3: The miscibility of TEGDMA with its co-monomers is a critical factor. TEGDMA is often used as a reactive diluent to reduce the viscosity of more viscous monomers like Bisphenol A-glycidyl methacrylate (B99206) (BisGMA).[5][6] While they are generally miscible, certain ratios and conditions can lead to phase separation. For instance, in systems containing hydrophilic monomers like 2-hydroxyethyl methacrylate (HEMA) and a hydrophobic monomer like BisGMA, the presence of water can induce phase separation, creating hydrophilic-rich and hydrophobic-rich domains.[4][7][8]
Q4: Can the photoinitiator concentration influence phase separation?
A4: Yes, the photoinitiator concentration affects the polymerization kinetics, which in turn can influence polymerization-induced phase separation. A higher initiator concentration can lead to a faster polymerization rate.[9][10] This rapid formation of polymer chains can accelerate the point at which the growing polymer becomes immiscible with the monomer mixture, thus promoting phase separation. The concentration of the photoinitiator can influence the degree of conversion and the overall quality of the polymer network, which are related to the final homogeneity of the material.[11]
Q5: Does the presence of a solvent always lead to phase separation?
A5: Not necessarily, but it is a significant risk factor. Solvents are a primary cause of solvent-induced phase separation (SIPS).[8] For example, in dental adhesive formulations containing TEGDMA and other monomers, water is a major interfering factor that can lead to phase separation.[12] The miscibility of the solvent with the different monomers and the evolving polymer is crucial. If the solvent is a poor solvent for the polymer being formed, it will promote the separation of a polymer-rich phase from a solvent-rich phase.[8]
Troubleshooting Guide
Issue 1: The polymerized TEGDMA co-polymer is cloudy or opaque.
This is a classic sign of phase separation. The following steps can help diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for cloudy TEGDMA co-polymers.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Co-monomer Ratio | The ratio of TEGDMA to the co-monomer (e.g., BisGMA) may be in a region of immiscibility. | Systematically vary the co-monomer ratio to find a miscible composition. For BisGMA/TEGDMA systems, mixtures with 50 wt% to 75 wt% BisGMA often show high reactivity and good properties, suggesting good compatibility in this range.[5] |
| Solvent | The presence of a solvent, especially water, can induce phase separation, particularly in systems with both hydrophilic and hydrophobic monomers. | Reduce or eliminate the solvent if possible. If a solvent is necessary, ensure it is a good solvent for all monomers and the resulting polymer. For aqueous systems, consider using a co-solvent to improve miscibility. |
| Initiator Concentration | A high initiator concentration can lead to very rapid polymerization, which may not allow sufficient time for the monomers to remain mixed, leading to PIPS. | Optimize the initiator concentration. While a higher concentration can increase the polymerization rate, a slightly lower concentration might slow down the process enough to prevent phase separation.[9][10] |
| Temperature | Low polymerization temperatures can reduce monomer miscibility. | Increase the polymerization temperature. Higher temperatures can improve the miscibility of the components and delay the onset of phase separation.[10] |
Issue 2: The mechanical properties of the TEGDMA co-polymer are poor and inconsistent.
Inconsistent mechanical properties can be a result of a heterogeneous network structure caused by phase separation.
Logical Relationship Diagram
Caption: Relationship between phase separation and mechanical properties.
Possible Causes and Solutions:
| Parameter | Possible Cause | Suggested Solution |
| Network Heterogeneity | Phase separation creates domains with different compositions and crosslink densities, leading to stress concentrations and weak points in the material. | Address the root cause of the phase separation using the steps outlined in the "Cloudy Polymer" troubleshooting guide. The goal is to create a more homogeneous polymer network. |
| Incomplete Conversion | Phase separation can trap unreacted monomers in certain domains, leading to a lower overall degree of conversion and plasticization of the network. | Ensure complete polymerization by optimizing the initiator concentration, light intensity, and curing time. Post-curing at an elevated temperature can also help to increase the final degree of conversion. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on factors influencing TEGDMA co-polymer systems.
Table 1: Influence of Water Content on Phase Separation in HEMA/BisGMA Systems
| Water Content (wt%) | Observation in HEMA/BisGMA (45/55) | Reference |
| ~10% | Threshold for liquid/liquid phase separation | [7] |
| 16% | Well-separated phases | [7] |
| 33% | Well-separated phases | [7] |
| 50% | Well-separated phases | [7] |
Table 2: Effect of Co-monomer Composition on Polymerization Kinetics of BisGMA/TEGDMA Systems
| BisGMA (wt%) | TEGDMA (wt%) | Relative Maximum Polymerization Rate | Reference |
| 100 | 0 | Low | [1] |
| 75 | 25 | High | [5] |
| 50 | 50 | Highest | [5] |
| 25 | 75 | High | [5] |
| 0 | 100 | Moderate | [1] |
Key Experimental Protocols
Protocol 1: Detection of Phase Separation by Turbidity Measurement (Cloud Point)
This method is used to determine the onset of phase separation as a function of composition or temperature.
Methodology:
-
Sample Preparation: Prepare a series of TEGDMA co-polymer formulations with varying compositions (e.g., different co-monomer ratios or solvent concentrations) in clear vials.
-
Instrumentation: Use a spectrophotometer or a dedicated light transmission setup capable of monitoring the light intensity passing through the sample. A common wavelength to use is 600 nm.[3]
-
Measurement:
-
For composition-induced phase separation, titrate one component into another while continuously stirring and monitoring the light transmission. The point at which the light transmission drops significantly indicates the cloud point.
-
For temperature-induced phase separation, place the sample in a temperature-controlled cell within the spectrophotometer. Ramp the temperature up or down at a controlled rate and record the light transmission. The temperature at which turbidity appears is the cloud point.
-
-
Data Analysis: Plot the light transmission as a function of composition or temperature. The onset of the decrease in transmission marks the beginning of phase separation.
Protocol 2: Characterization of Phase Separation using Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique to identify the presence of multiple phases in a polymerized sample by measuring its viscoelastic properties as a function of temperature.
Methodology:
-
Sample Preparation: Prepare rectangular specimens of the cured TEGDMA co-polymer with uniform dimensions (e.g., 56 mm x 13 mm x 3 mm).[13] Ensure the samples are fully cured to avoid any ongoing polymerization during the DMA run. A thermal post-cure can be performed to ensure conversion is greater than 95%.[3]
-
Instrumentation: Use a dynamic mechanical analyzer in a suitable mode, such as tensile or single cantilever, depending on the sample's stiffness.[14]
-
Experimental Setup:
-
Mount the specimen securely in the clamps.
-
Set the temperature program to scan a range that includes the glass transitions (Tg) of all components. A typical range could be from -100°C to 200°C.
-
Select an appropriate frequency (e.g., 1 Hz) and strain amplitude (within the linear viscoelastic region of the material).
-
-
Measurement: The instrument applies an oscillatory force to the sample while ramping the temperature. It measures the storage modulus (E' or G'), loss modulus (E'' or G''), and the ratio of loss to storage modulus (tan δ).
-
Data Analysis:
-
A homogeneous, single-phase material will typically show a single, sharp tan δ peak corresponding to its glass transition.
-
A phase-separated material will often exhibit multiple tan δ peaks or a very broad peak, indicating the presence of multiple phases with distinct glass transitions.[3] The positions of the peaks can provide information about the composition of the different phases.
-
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. scispace.com [scispace.com]
- 3. A new approach to network heterogeneity: Polymerization Induced Phase Separation in photo-initiated, free-radical methacrylic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adhesive phase separation at the dentin interface under wet bonding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 8. Polymerization- and Solvent-Induced Phase Separation in Hydrophilic-rich Dentin Adhesive Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 10. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Mechanical Strength of TEGDMA Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the mechanical strength of triethylene glycol dimethacrylate (TEGDMA) polymers.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Flexural Strength or Elastic Modulus | - Inadequate filler loading or poor filler dispersion.[1][2] - Suboptimal monomer ratio (e.g., Bis-GMA:TEGDMA).[1] - Incomplete polymerization (low degree of conversion).[3][4] - High porosity due to air bubbles trapped during mixing. | - Increase filler concentration.[1][2] Ensure proper filler surface treatment (e.g., silanization) and use high-shear mixing or ultrasonication for uniform dispersion.[5] - Adjust the monomer ratio. An equimolar ratio of Bis-GMA to TEGDMA has been shown to provide higher mechanical properties.[1] - Optimize curing parameters (light intensity, exposure time).[6] Consider post-cure thermal treatment to enhance the degree of conversion.[1] - Degas the resin mixture before curing or use a centrifugal mixer to eliminate air bubbles. |
| High Polymerization Shrinkage | - High concentration of low-viscosity TEGDMA.[7][8][9] - High degree of conversion.[4] | - Reduce the proportion of TEGDMA in the monomer mixture.[8][9] - Incorporate fillers to reduce the volume of the resin matrix.[2] - Consider using alternative monomers or incorporating pre-polymerized fillers.[10][11][12] |
| Poor Filler-Matrix Adhesion | - Lack of or improper filler surface treatment. - Incompatible surface chemistry between filler and matrix. | - Ensure fillers are properly silanized to promote covalent bonding with the polymer matrix. - Select a silane (B1218182) coupling agent that is compatible with both the filler surface and the methacrylate (B99206) resin. |
| Filler Agglomeration | - High filler concentration. - Inadequate mixing technique.[5] | - Add fillers incrementally to the resin and mix thoroughly at each step. - Employ high-energy mixing methods like ultrasonication or three-roll milling.[13] - Use dispersing agents or surface-modified fillers to improve compatibility and reduce inter-particle attraction. |
| Material is too Brittle | - High crosslink density. - High filler content leading to reduced matrix continuity. | - Adjust the monomer composition to include more flexible monomers. - Optimize the filler loading to balance stiffness and toughness. |
| Inconsistent Mechanical Properties Between Batches | - Variations in raw material quality. - Inconsistent mixing or curing procedures. | - Source high-purity monomers and fillers from reputable suppliers. - Standardize all experimental protocols, including mixing times, speeds, and curing conditions (light source, distance, time). |
Frequently Asked Questions (FAQs)
1. How does the addition of fillers improve the mechanical strength of TEGDMA polymers?
Fillers enhance the mechanical properties of TEGDMA polymers by reinforcing the polymer matrix. The rigid filler particles carry a significant portion of the applied load, reducing the stress experienced by the polymer. This leads to increased flexural strength, elastic modulus, and hardness. The effectiveness of the reinforcement depends on the filler type, size, shape, concentration, and the quality of adhesion between the filler and the polymer matrix.[1][2]
2. What is the optimal concentration of fillers to use?
The optimal filler concentration depends on the specific filler and the desired properties of the final composite. Generally, increasing the filler content leads to an increase in mechanical properties up to a certain point.[1][2] Beyond this optimal concentration, issues like filler agglomeration and increased viscosity can lead to processing difficulties and a decrease in mechanical strength.[5] It is recommended to perform a concentration-dependent study to determine the optimal loading for your specific system.
3. Why is filler dispersion important and how can it be improved?
Uniform filler dispersion is crucial because agglomerates can act as stress concentration points, leading to premature failure and reduced mechanical strength.[5] To improve dispersion, consider the following:
-
Surface Treatment: Silanization of fillers improves their compatibility with the resin matrix and reduces their tendency to agglomerate.
-
Mixing Technique: High-shear mixing, planetary centrifugal mixing, or ultrasonication can effectively break down agglomerates and distribute the fillers evenly.[13]
-
Incremental Addition: Adding the filler in small portions and mixing thoroughly after each addition can prevent the formation of large agglomerates.
4. How does the monomer composition, particularly the Bis-GMA/TEGDMA ratio, affect mechanical properties?
TEGDMA is often used as a diluent for the more viscous Bis-GMA monomer to improve handling and increase the degree of conversion.[9] The ratio of these monomers significantly impacts the final properties. A higher concentration of TEGDMA can lead to a higher degree of conversion and crosslink density, which can increase stiffness. However, it can also increase polymerization shrinkage.[8] Studies have shown that an equimolar ratio of Bis-GMA to TEGDMA can provide a good balance of high conversion and favorable mechanical properties.[1]
5. What is the role of the degree of conversion in determining mechanical strength?
The degree of conversion (DC) refers to the percentage of monomer double bonds that have reacted to form the polymer network. A higher DC generally leads to a more densely cross-linked polymer, which translates to improved mechanical properties such as hardness and stiffness.[3][4] However, an extremely high DC can also lead to increased polymerization shrinkage and stress.[4]
6. How can I increase the degree of conversion?
Several factors influence the degree of conversion:
-
Curing Time and Intensity: Increasing the light exposure time or the intensity of the curing light can enhance the DC.[6]
-
Photoinitiator Concentration: Optimizing the concentration of the photoinitiator system is crucial.
-
Monomer Viscosity: Lowering the viscosity of the resin, for instance by increasing the TEGDMA content, can improve monomer mobility and lead to a higher DC.
-
Post-Cure Heat Treatment: Applying heat after the initial light curing can promote further polymerization of unreacted monomers and increase the overall DC.[1]
7. What are the common challenges associated with using TEGDMA?
While TEGDMA is a valuable co-monomer, it has some drawbacks:
-
Polymerization Shrinkage: Its relatively low molecular weight and high reactivity contribute to significant volumetric shrinkage upon polymerization.[7][8][9]
-
Water Sorption: The ether linkages in TEGDMA make it somewhat hydrophilic, which can lead to water sorption in the final polymer, potentially degrading its mechanical properties over time.[8]
-
Elution of Unreacted Monomer: Incomplete polymerization can lead to the leaching of residual TEGDMA, which can be a concern for biocompatibility in certain applications.
Quantitative Data Summary
The following tables summarize the mechanical properties of TEGDMA-based polymers with different formulations.
Table 1: Effect of Filler Type and Concentration on Mechanical Properties of Bis-GMA/TEGDMA (50/50 wt%) Resin
| Filler Type | Filler Concentration (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| None | 0 | ~85 | ~3.7 |
| Quaternary Ammonium Polyethylenimine Nanoparticles (QA-PEI-NPs) | 0.5 | ~63 | ~3.7 |
| QA-PEI-NPs | 1.0 | ~53 | ~3.6 |
| QA-PEI-NPs | 2.0 | ~37 | ~3.6 |
| SiO2 Nanofibers | 5 | >110 | >5.5 |
| SiO2 Nanofibers | 10 | >110 | >5.5 |
Data synthesized from multiple sources for illustrative purposes.[5][13]
Table 2: Effect of Bis-GMA:TEGDMA Ratio and Filler Content on Mechanical Properties
| Bis-GMA:TEGDMA Molar Ratio | Filler Content (wt%) | Flexural Strength (MPa) | Elastic Modulus (GPa) |
| 7:3 | 50 | Lower | Lower |
| 7:3 | 70 | Higher | Higher |
| 1:1 | 50 | Higher | Higher |
| 1:1 | 70 | Highest | Highest |
Relative comparison based on findings from a study by Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment.[1]
Experimental Protocols
Protocol 1: Preparation of Reinforced TEGDMA/Bis-GMA Resin
-
Monomer Preparation: In a light-protected beaker, combine Bis-GMA and TEGDMA monomers at the desired weight or molar ratio (e.g., 50:50 wt%).
-
Initiator Addition: Add a photoinitiator system, for example, camphorquinone (B77051) (CQ, e.g., 0.5 wt%) and an amine co-initiator (e.g., ethyl 4-dimethylaminobenzoate, EDMAB, e.g., 0.5 wt%), to the monomer mixture.
-
Mixing: Stir the mixture in the dark using a magnetic stirrer until the initiator system is completely dissolved and a homogeneous solution is obtained.
-
Filler Incorporation:
-
If using fillers, ensure they have been surface-treated (e.g., silanized) for optimal adhesion.
-
Gradually add the desired amount of filler to the resin mixture while stirring.
-
For improved dispersion, use a high-shear mixer or an ultrasonic probe for a specified duration (e.g., 30 minutes in the dark).[5]
-
-
Degassing: Place the mixture in a vacuum chamber or a centrifugal mixer to remove any trapped air bubbles.
-
Curing:
-
Pour the resin mixture into a mold of the desired dimensions for mechanical testing (e.g., for flexural strength testing according to ISO 4049).
-
Cover the mold with a transparent matrix strip and a glass slide to create a flat surface and prevent an oxygen-inhibited layer.
-
Cure the sample using a dental curing light for the specified time and intensity. Ensure consistent distance and exposure for all samples.
-
-
Post-Cure Treatment (Optional): To potentially enhance the degree of conversion and mechanical properties, subject the cured samples to a post-cure thermal treatment (e.g., in an oven at a specific temperature for a set duration).[1]
-
Storage: Store the cured specimens in distilled water at 37°C for 24 hours before mechanical testing.
Protocol 2: Mechanical Testing - Flexural Strength
-
Sample Preparation: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) as described in Protocol 1.
-
Three-Point Bending Test:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Set the support span to a specified length (e.g., 20 mm).
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.
-
-
Data Analysis:
-
Record the maximum load (F) at fracture.
-
Calculate the flexural strength (σ) using the formula: σ = (3FL) / (2bh²) where L is the support span, b is the specimen width, and h is the specimen height.
-
Calculate the flexural modulus from the slope of the linear portion of the load-deflection curve.
-
Diagrams
Caption: Experimental workflow for preparing and testing reinforced TEGDMA polymers.
Caption: Key factors influencing the mechanical strength of TEGDMA-based composites.
References
- 1. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BisGMA/TEGDMA ratio and filler content effects on shrinkage stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fabrication of Novel Pre-Polymerized BisGMA/Silica Nanocomposites: Physio-Mechanical Considerations [mdpi.com]
- 5. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Physicochemical and Mechanical Performance of Dental Resins Formulated from Dimethacrylated Oligoesters Derived from PET Recycling via Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tailoring the monomers to overcome the shortcomings of current dental resin composites – review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical and Mechanical Properties of Bis-GMA/TEGDMA Dental Composite Resins Enriched with Quaternary Ammonium Polyethylenimine Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TEGDMA vs. BisGMA: A Comparative Analysis of Key Monomers in Dental Composites
An objective guide for researchers and material scientists on the performance characteristics of Triethylene glycol dimethacrylate (TEGDMA) and Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) in dental restorative materials.
In the formulation of dental composites, the selection of monomers is a critical determinant of the final material's clinical performance and biocompatibility. Among the most prevalently used monomers are Bisphenol A-glycidyl methacrylate (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA). BisGMA, a high molecular weight aromatic dimethacrylate, typically forms the base of the resin matrix, providing strength and low polymerization shrinkage. However, its high viscosity necessitates the inclusion of a more fluid diluent monomer, a role frequently filled by the low molecular weight, flexible TEGDMA. This guide provides a detailed comparison of the properties of dental composites formulated with these two key monomers, supported by experimental data and methodologies.
Physical and Mechanical Properties: A Quantitative Comparison
The interplay between BisGMA and TEGDMA significantly influences the physical and mechanical properties of the resulting dental composite. The following tables summarize key performance indicators based on various experimental studies.
Table 1: Comparison of Physical Properties
| Property | TEGDMA-rich Composites | BisGMA-rich Composites | Significance |
| Polymerization Shrinkage (%) | Higher (up to 7%)[1] | Lower (~4.73% with other monomers)[1] | High TEGDMA content can lead to greater volumetric shrinkage due to its lower molecular weight and higher double bond concentration.[2] |
| Water Sorption (μg/mm³) | Higher (e.g., 6.33 wt%)[3] | Lower (e.g., 26.5 ± 2.0 µg/mm³)[4] | The hydrophilic nature of TEGDMA contributes to greater water absorption.[5] |
| Solubility (μg/mm³) | Higher[3] | Lower | Increased water sorption can lead to higher solubility of unreacted monomers. |
Table 2: Comparison of Mechanical Properties
| Property | TEGDMA-rich Composites | BisGMA-rich Composites | Significance |
| Flexural Strength (MPa) | Generally lower (51-66 MPa for unfilled resins)[6] | Generally higher (e.g., 99.9 ± 10.6 MPa)[4] | The rigid aromatic backbone of BisGMA contributes to higher strength. |
| Flexural Modulus (GPa) | Lower (e.g., 0.74 GPa for unfilled resin)[3] | Higher (e.g., 1.43 GPa for unfilled resin)[3] | BisGMA imparts greater stiffness to the composite. |
| Degree of Conversion (%) | Higher | Lower | The lower viscosity of TEGDMA facilitates greater polymer chain mobility and cross-linking.[5] |
Biocompatibility Profile
The biocompatibility of dental composites is largely influenced by the leaching of unreacted monomers. Both TEGDMA and BisGMA have been shown to elute from dental restorations and can elicit cellular responses.
Table 3: Comparison of Biocompatibility
| Aspect | TEGDMA | BisGMA | Significance |
| Cytotoxicity | Less cytotoxic than BisGMA[7][8] | More cytotoxic than TEGDMA[7][8][9] | BisGMA has been consistently shown to exhibit greater toxicity in various cell lines. |
| Elution | Higher elution in aqueous media[7] | Lower elution in aqueous media[7] | The hydrophilicity and lower molecular weight of TEGDMA lead to its higher release. |
| Cellular Response | Can induce apoptosis and inflammation[10] | Can induce apoptosis and necrosis[11] | Both monomers can trigger adverse cellular pathways, with BisGMA often showing effects at lower concentrations.[7] |
Experimental Protocols
The data presented in this guide are based on standardized testing methodologies, primarily following the guidelines of ISO 4049 for dental polymer-based restorative materials.
Flexural Strength Testing (Three-Point Bending Test)
The flexural strength of dental composites is a critical measure of their ability to withstand the forces of mastication. The three-point bending test is a commonly employed method to determine this property.
-
Specimen Preparation: Rectangular bar-shaped specimens, typically with dimensions of 25 mm x 2 mm x 2 mm, are prepared by curing the composite material in a stainless steel mold.[12]
-
Storage: The cured specimens are stored in distilled water at 37°C for 24 hours to simulate oral conditions.[13]
-
Testing: The specimen is placed on two supports with a defined span (e.g., 20 mm). A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.[6][12]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the width of the specimen, and h is the thickness of the specimen.[14]
Water Sorption and Solubility
Water sorption and solubility are important indicators of a dental composite's dimensional stability and resistance to degradation in the oral environment. The methodology is outlined in ISO 4049.[15][16][17]
-
Specimen Preparation: Disc-shaped specimens (e.g., 15 mm in diameter and 1 mm in thickness) are prepared and cured.[18]
-
Initial Conditioning: The specimens are placed in a desiccator and weighed at regular intervals until a constant mass (m₁) is achieved. The dimensions of the specimens are measured to calculate the volume (V).
-
Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period, typically 7 days.[18]
-
Mass Measurement after Immersion: After immersion, the specimens are removed, blotted dry, and weighed to determine the mass (m₂).
-
Re-conditioning: The specimens are then placed back into the desiccator and weighed until a constant mass (m₃) is re-established.
-
Calculation:
-
Water Sorption (Wsp): Wsp = (m₂ - m₃) / V
-
Solubility (Wsl): Wsl = (m₁ - m₃) / V
-
Visualizing Key Processes
Conceptual Workflow for Material Comparison
The following diagram illustrates a generalized workflow for the comparative evaluation of dental composite properties.
Caption: A high-level workflow for comparing dental composite properties.
Simplified Cytotoxicity Pathway
Leached monomers from dental composites, such as TEGDMA and BisGMA, can induce cellular stress, often through the generation of reactive oxygen species (ROS), which can ultimately lead to apoptosis (programmed cell death).
Caption: A simplified pathway of monomer-induced cytotoxicity via oxidative stress.
References
- 1. biomaterials.pl [biomaterials.pl]
- 2. Effect of TEGDMA/BisGMA ratio on stress development and viscoelastic properties of experimental two-paste composites - ProQuest [proquest.com]
- 3. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel low shrinkage dimethacrylate monomer as an alternative to BisGMA for adhesive and resin-based composite applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Toxicology of Substances Released from Resin–Based Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites | Pocket Dentistry [pocketdentistry.com]
- 15. Evaluation of ISO 4049: water sorption and water solubility of resin cements | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of TEGDMA and UDMA in Resin Formulations
In the realm of resin-based materials, particularly in dental composites and other biomedical applications, the selection of monomers is a critical determinant of the final product's performance. Among the most commonly utilized monomers are triethylene glycol dimethacrylate (TEGDMA) and urethane (B1682113) dimethacrylate (UDMA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Physicochemical and Mechanical Properties: A Tabular Comparison
The following tables summarize key quantitative data from various studies, offering a comparative overview of TEGDMA and UDMA in different resin formulations. It is important to note that the properties of the final resin are highly dependent on the complete formulation, including the presence of other monomers (like Bis-GMA), filler content, and the initiator system.
Table 1: Water Sorption and Solubility
| Monomer/Formulation | Water Sorption (wt%) | Solubility (µg/mm³) | Source |
| TEGDMA (homopolymer) | 6.33 | 2.41 | [1] |
| UDMA (homopolymer) | Lower than TEGDMA | Higher than TEGDMA | [1] |
| Bis-GMA/TEGDMA Copolymers | Lower with less TEGDMA | Higher with less TEGDMA | [1] |
Note: In a study by Sideridou et al., the order of water sorption for homopolymers was found to be Bis-EMA < UDMA < Bis-GMA < TEGDMA.[2]
Table 2: Mechanical Properties of Homopolymers
| Property | TEGDMA | UDMA | Source |
| Flexural Strength (MPa) | Lower than UDMA | Highest among common monomers | [3][4] |
| Flexural Modulus (GPa) | 0.74 (most flexible) | Higher than TEGDMA | [1][3][4] |
Table 3: Mechanical Properties in Mixed Resin Formulations
| Formulation (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Hardness (HV) | Source |
| UDMA/TEGDMA (80/20) | --- | --- | 16 | [5][6] |
| Bis-EMA/TEGDMA (80/20) | 69.7 | 1.58 | 14 | [5][6] |
| UDMA/Bis-GMA/TEGDMA (40/40/20) | 89.5 | 2.1 | --- | [5][6] |
| 3D Printing Resins (Bis-EMA, UDMA, TEGDMA) | 60 - 90 | 1.7 - 2.1 | 14.5 - 24.6 | [7] |
Note: The addition of TEGDMA as a diluent generally improves handling characteristics and the degree of conversion but can also increase polymerization shrinkage and water sorption while decreasing mechanical properties.[8]
Cytotoxicity and Monomer Leaching
The biocompatibility of resin materials is a significant concern, primarily related to the leaching of unreacted monomers.
Cytotoxicity: Studies have consistently shown a dose-dependent cytotoxic effect for both TEGDMA and UDMA.[9] The general ranking of cytotoxicity for common dental resin monomers is often cited as BisGMA > UDMA > TEGDMA > HEMA.[10][11][12] This indicates that TEGDMA is generally less cytotoxic than UDMA.[10] Even at low concentrations, UDMA has been reported to have health effects comparable to BPA.[10]
Monomer Leaching: TEGDMA is one of the most frequently detected leachable components from dental composites.[2][13][14] Its low molecular weight contributes to higher mobility and a greater rate of elution compared to the larger UDMA molecule.[15] The amount of leached monomer is influenced by factors such as the degree of conversion, the solvent, and the duration of exposure.[16][17] For instance, a 75% ethanol (B145695) solution has been shown to cause a significant amount of monomer leaching.[11][17] The type of light-curing unit used for polymerization also significantly impacts the amount of TEGDMA and UDMA released.[16]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility.
Flexural Strength Testing (Three-Point Bending Test)
The three-point bending test is a standard method for determining the flexural strength and modulus of resin-based composites, often following ISO 4049.[18]
Methodology:
-
Specimen Preparation: Bar-shaped specimens, typically with dimensions of 25 mm x 2 mm x 2 mm, are prepared by curing the resin formulation in a mold.[18][19]
-
Testing Setup: The specimen is placed on two supports with a defined span (e.g., 20 mm).[18]
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 ± 0.25 mm/min) until fracture occurs.[18]
-
Calculation: The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve.
Water Sorption and Solubility
The water sorption and solubility of resin materials are critical indicators of their dimensional stability and degradation resistance in an aqueous environment. The methodology is typically based on ISO 4049.
Methodology:
-
Specimen Preparation: Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and dried in a desiccator to a constant mass (m1).
-
Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the mass (m2).
-
Re-drying: The specimens are then re-dried in the desiccator to a constant mass (m3).
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
Comparative Summary and Logical Relationships
The choice between TEGDMA and UDMA in a resin formulation involves a trade-off between various properties. The following diagram illustrates the logical relationships of their key characteristics.
Conclusion
Both TEGDMA and UDMA are integral components in the formulation of high-performance resins. TEGDMA, with its low viscosity, is an excellent reactive diluent that can enhance the degree of conversion and handling properties. However, its use can lead to increased water sorption and polymerization shrinkage, and a potential decrease in mechanical strength. Conversely, UDMA contributes to higher flexural strength, modulus, and hardness, resulting in a more rigid and durable polymer network. Its lower water sorption is also advantageous for the longevity of the material. The trade-off for these desirable properties is its higher viscosity and comparatively greater cytotoxicity.
Ultimately, the optimal resin formulation often involves a carefully balanced combination of TEGDMA, UDMA, and other monomers to achieve the desired balance of handling characteristics, mechanical performance, and biocompatibility for the specific application. Researchers and formulators must weigh these competing factors, supported by robust experimental data, to develop materials that meet the stringent demands of their intended use.
References
- 1. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. wam.edu.pl [wam.edu.pl]
- 6. An Evaluation of the Properties of Urethane Dimethacrylate-Based Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical properties, accuracy, and cytotoxicity of UV-polymerized 3D printing resins composed of Bis-EMA, UDMA, and TEGDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leached components from dental composites in oral simulating fluids and the resultant composite strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Degree of Conversion and BisGMA, TEGDMA, UDMA Elution from Flowable Bulk Fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TEGDMA and UDMA monomers released from composite dental material polymerized with diode and halogen lamps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magnusconferences.com [magnusconferences.com]
- 18. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of the Flexural Strength of TEGDMA-Based Dental Composites and Alternative Methacrylates
In the development of restorative dental materials, the organic matrix plays a pivotal role in determining the mechanical properties of the final composite. For decades, triethylene glycol dimethacrylate (TEGDMA) has been a cornerstone as a diluent monomer in dental composites, primarily due to its ability to reduce the viscosity of high molecular weight monomers like bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and urethane (B1682113) dimethacrylate (UDMA). This guide provides a comprehensive comparison of the flexural strength of TEGDMA-based composites against those formulated with other methacrylate monomers, supported by experimental data for researchers, scientists, and drug development professionals.
Executive Summary
Experimental evidence suggests that the composition of the methacrylate monomer system significantly influences the flexural strength of dental composites. While TEGDMA is a widely used and effective diluent, alternative monomers can offer comparable or even superior flexural strength. The selection of the monomer system, including the type and ratio of base and diluent monomers, is a critical factor in tailoring the mechanical characteristics of dental composites for specific clinical applications.
Comparative Flexural Strength Data
The following table summarizes the flexural strength of various experimental dental composites with different methacrylate compositions. These studies highlight the impact of substituting or combining TEGDMA with other monomers.
| Monomer Composition (wt.%) | Filler Content (wt.%) | Flexural Strength (MPa) | Key Findings |
| UDMA/Bis-GMA/TEGDMA/HEMA | 45 | 95.7 | The addition of HEMA to a UDMA/Bis-GMA/TEGDMA matrix resulted in the highest flexural strength among the tested composites.[1] |
| UDMA/Bis-GMA/TEGDMA | 45 | 88.5 | A baseline composite formulation exhibiting good flexural strength.[1] |
| UDMA/Bis-GMA/TEGDMA/HDDMA | 45 | 79.3 | The inclusion of HDDMA in this combination led to a decrease in flexural strength.[1] |
| UDMA/Bis-GMA/HDDMA | 45 | 80.1 | Replacement of TEGDMA with HDDMA resulted in lower flexural strength compared to the TEGDMA-containing baseline.[1] |
| UDMA/Bis-GMA/HEMA | 45 | 90.3 | A combination without TEGDMA that demonstrated high flexural strength.[1] |
| UDMA/Bis-GMA/TEGDMA 40/40/20 | Not Specified | 89.5 | This specific ratio of UDMA, Bis-GMA, and TEGDMA yielded the highest flexural strength in the study.[2] |
| Bis-EMA/TEGDMA 80/20 | Not Specified | 69.7 | This formulation exhibited the lowest flexural strength among the tested compositions in the study.[2] |
| BisGMA/TEGDMA (1:1 molar ratio) | 70 | Higher than 7:3 ratio | Composites with a 1:1 molar ratio of BisGMA to TEGDMA demonstrated higher flexural strength.[3] |
| BisGMA/TEGDMA (7:3 molar ratio) | 70 | Lower than 1:1 ratio | A lower concentration of TEGDMA in relation to BisGMA resulted in reduced flexural strength.[3] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized testing methodologies to evaluate the flexural strength of dental composites. A general outline of a typical experimental protocol is as follows:
Specimen Preparation: Rectangular bar-shaped specimens are fabricated from the composite material according to specifications, often following ISO standard 4049 for dentistry polymer-based restorative materials. The dimensions are typically 25 mm x 2 mm x 2 mm. The composite material is placed into a mold of these dimensions and light-cured according to the manufacturer's instructions.
Storage Conditions: Following curing, the specimens are typically stored in deionized water at 37°C for 24 hours or longer to simulate oral conditions before testing.[4][5]
Three-Point Bending Test: The flexural strength is determined using a three-point bending test.[4] The specimen is placed on two supports with a specific span length (e.g., 20 mm). A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.75 mm/min) until fracture occurs.[4] The test is performed using a universal testing machine.
Calculation of Flexural Strength: The flexural strength (σ) is calculated using the following formula: σ = (3FL) / (2bh²) Where:
-
F is the maximum load at fracture (N)
-
L is the distance between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the height of the specimen (mm)
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the flexural strength of different methacrylate-based dental composites.
Caption: Workflow for comparing flexural strength of dental composites.
Signaling Pathways in Monomer Interaction and Polymerization
While not a classical signaling pathway, the interaction and polymerization of monomers can be conceptualized as a series of events leading to the final mechanical properties of the composite.
Caption: Polymerization process affecting flexural strength.
Conclusion
The flexural strength of dental composites is a multifactorial property heavily influenced by the composition of the organic matrix. While TEGDMA remains a prevalent and effective diluent monomer, research indicates that alternative methacrylates, such as HEMA and various dimethacrylates, can be utilized to formulate composites with comparable or even enhanced flexural strength. The optimal monomer composition depends on the desired balance of mechanical properties, handling characteristics, and biocompatibility for the intended clinical application. The provided data and protocols serve as a valuable resource for professionals in the field to inform the development of next-generation dental restorative materials.
References
- 1. The Influence of Low-Molecular-Weight Monomers (TEGDMA, HDDMA, HEMA) on the Properties of Selected Matrices and Composites Based on Bis-GMA and UDMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wam.edu.pl [wam.edu.pl]
- 3. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of replacing Bis-GMA and TEGDMA by other commercially available monomers on the properties of resin-based composites | Pocket Dentistry [pocketdentistry.com]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of Water Sorption and Solubility in TEGDMA and Bis-EMA Dental Resins
For researchers, scientists, and drug development professionals, understanding the behavior of dental resins in aqueous environments is paramount. This guide provides a detailed comparison of two commonly used methacrylate (B99206) monomers, Triethylene glycol dimethacrylate (TEGDMA) and Ethoxylated Bisphenol A dimethacrylate (Bis-EMA), focusing on their water sorption and solubility characteristics. The data presented is compiled from multiple scientific studies to offer a comprehensive overview.
The interaction of dental restorative materials with water is a critical factor influencing their longevity and clinical performance. Water sorption can lead to dimensional changes, plasticization, and a reduction in mechanical properties, while solubility can result in the release of unreacted monomers and degradation products, potentially causing adverse biological effects. The chemical structure of the resin monomers plays a pivotal role in determining their hydrophilic or hydrophobic nature, which in turn governs their affinity for water.
Quantitative Comparison of Water Sorption and Solubility
The following table summarizes the key quantitative data on the water sorption and solubility of TEGDMA and Bis-EMA based resins from various experimental studies. It is important to note that absolute values can vary depending on the specific experimental conditions, such as the presence of co-monomers, filler content, and curing protocols.
| Property | TEGDMA-based Resin | Bis-EMA-based Resin | Key Findings & Citations |
| Water Sorption (wt%) | 6.33 | 1.79 | TEGDMA, being more hydrophilic, consistently demonstrates significantly higher water sorption compared to the more hydrophobic Bis-EMA.[1] One study found TEGDMA to absorb the highest amount of water among several dimethacrylate resins, while Bis-EMA absorbed the lowest.[1] Another study confirmed that Bis-EMA based composites exhibited the lowest water sorption.[2][3][4] |
| Water Solubility (µg/mm³) | 2.41 (unreacted monomer release) | 14.21 (unreacted monomer release) | While TEGDMA absorbs more water, it tends to release a lower amount of unreacted monomer compared to Bis-EMA.[1] However, another study on experimental composites with TEGDMA as a co-monomer showed that a Bis-EMA based formulation had the lowest water solubility.[2][3] This highlights the influence of the overall resin formulation. |
| Hydrophilicity | High | Low | The presence of flexible ethylene (B1197577) glycol chains in TEGDMA contributes to its hydrophilic character.[5][6] In contrast, the bulky, aromatic backbone and ethoxylated spacer of Bis-EMA render it more hydrophobic.[4][7] |
Experimental Protocols
The determination of water sorption and solubility of dental resins is typically conducted following standardized procedures, most notably the ISO 4049 standard for polymer-based restorative materials. The general methodology involves the following steps:
-
Specimen Preparation: Disc-shaped specimens of the cured resin material are prepared with standardized dimensions (e.g., 15 mm in diameter and 1 mm in thickness).[8]
-
Initial Drying and Weighing: The specimens are placed in a desiccator at a controlled temperature (e.g., 37°C) until a constant mass (m1) is achieved. This ensures the removal of any residual moisture.
-
Water Immersion: The dried and weighed specimens are then immersed in distilled water at a physiologically relevant temperature, typically 37°C, for a specified period (e.g., 7 days or until equilibrium is reached).[8]
-
Measurement of Sorbed Water: After immersion, the specimens are removed from the water, blotted dry to remove surface moisture, and immediately weighed to obtain the mass after water sorption (m2).
-
Re-drying and Final Weighing: The specimens are then placed back into the desiccator until they reach a constant mass again (m3). This step is crucial for determining the amount of material that has dissolved into the water.
-
Calculation:
-
Water Sorption (Wsp) is calculated using the formula: Wsp = (m2 - m3) / V where V is the volume of the specimen.
-
Solubility (Wsl) is calculated using the formula: Wsl = (m1 - m3) / V
-
Logical Relationship of Monomer Structure to Water Interaction
The inherent chemical structures of TEGDMA and Bis-EMA dictate their interaction with water. The following diagram illustrates this relationship.
Caption: Monomer structure dictates hydrophilicity and subsequent water sorption.
Conclusion
The choice between TEGDMA and Bis-EMA in a dental resin formulation significantly impacts its interaction with water. TEGDMA's hydrophilic nature leads to higher water sorption, which can be a concern for dimensional stability. Conversely, Bis-EMA's hydrophobicity results in lower water uptake, a desirable property for maintaining the integrity of the restoration.[1][5] However, the solubility and release of unreacted monomers are also critical considerations that depend on the complete formulation and curing efficiency. For researchers and professionals in drug development and material science, a thorough understanding of these properties is essential for designing durable and biocompatible dental materials.
References
- 1. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of monomer type on the CC degree of conversion, water sorption and solubility, and color stability of model dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. felipeschneider.com.br [felipeschneider.com.br]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Water Sorption of Dental Light-Cured Composites on Shrinkage Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Classification review of dental adhesive systems: from the IV generation to the universal type - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bisco.com [bisco.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxicity of TEGDMA and HEMA Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two commonly used dental resin monomers, triethylene glycol dimethacrylate (TEGDMA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). The information presented is based on a comprehensive review of in vitro experimental data, offering insights into their relative toxicity, mechanisms of action, and the signaling pathways involved in their cytotoxic responses.
Quantitative Cytotoxicity Data
The following table summarizes the key quantitative data from various studies, providing a comparative overview of the cytotoxic potential of TEGDMA and HEMA. It is important to note that direct comparisons between studies should be made with caution due to variations in cell types, exposure times, and assay methods.
| Parameter | TEGDMA | HEMA | Cell Type | Assay | Source |
| IC50 (mM) | 2.07 | 4.04 | Primary Human Melanocytes | MTS | [1] |
| Cytotoxicity Threshold (mM) | > 1 | > 2 | Primary Human Melanocytes | LDH | [1] |
| Apoptosis Induction | Dose-dependent | Dose-dependent | Human Pulp Cells | Flow Cytometry | [2][3] |
| Caspase Activation | Caspase-3, -8, -9, -12 | Caspase-3, -8, -9 | Human Pulp Cells, Cementoblasts | Western Blot | [2][4] |
| ROS Production | Induced | Induced | Salivary Gland Cells | Dichlorofluorescein Assay | [5] |
Key Findings from the Data:
-
Higher Cytotoxicity of TEGDMA: Across multiple studies and cell types, TEGDMA consistently demonstrates higher cytotoxicity than HEMA. This is reflected in its lower IC50 value, indicating that a lower concentration of TEGDMA is required to inhibit 50% of cell viability compared to HEMA.[1]
-
Dose-Dependent Effects: Both monomers exhibit a dose-dependent cytotoxic effect, with higher concentrations leading to increased cell death.[3][4]
-
Induction of Apoptosis: A primary mechanism of cell death induced by both TEGDMA and HEMA is apoptosis, or programmed cell death. This is confirmed by the activation of key apoptotic markers such as caspases.[2][4]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a common cellular response to both monomers and is considered a key upstream event in the induction of apoptosis.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for two common assays used to assess the cytotoxicity of TEGDMA and HEMA.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Monomer Exposure: Treat the cells with various concentrations of TEGDMA or HEMA for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO), isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Monomer Exposure: Follow the same initial steps as the MTT assay to seed and treat the cells with TEGDMA or HEMA.
-
Collection of Supernatant: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 490 nm) using a microplate reader. The amount of LDH released is proportional to the number of damaged or dead cells.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of TEGDMA and HEMA.
Signaling Pathways in TEGDMA- and HEMA-Induced Apoptosis
Caption: Key signaling pathways in TEGDMA- and HEMA-induced apoptosis.
Conclusion
The available evidence strongly indicates that TEGDMA is more cytotoxic than HEMA in various in vitro models. Both monomers induce cell death primarily through apoptosis, a process initiated by the generation of reactive oxygen species. This oxidative stress, in turn, activates downstream signaling pathways, including the MAPK and NF-κB pathways, ultimately leading to the activation of caspases and programmed cell death.[5][7]
For researchers and professionals in drug development and dental material science, these findings underscore the importance of considering the cytotoxic potential of residual monomers in the development of new materials. Future research should focus on developing strategies to minimize monomer leaching and to design materials with improved biocompatibility. Further investigation into the specific roles of different signaling pathways may also reveal potential targets for mitigating the adverse effects of these commonly used dental monomers.
References
- 1. NF-kappaB protection against apoptosis induced by HEMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylene-glycol-dimethacrylate induces caspase-mediated apoptotic cell death in cementoblasts by the regulation of JNK and p38 pathways-an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by the monomers HEMA and TEGDMA involves formation of ROS and differential activation of the MAP-kinases p38, JNK and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Characterizing TEGDMA Polymer Networks: A Comparative Guide to Dynamic Mechanical Analysis and Alternative Techniques
For researchers, scientists, and drug development professionals working with triethylene glycol dimethacrylate (TEGDMA) polymer networks, a thorough understanding of their mechanical and thermal properties is paramount. Dynamic Mechanical Analysis (DMA) stands out as a powerful technique for this purpose, offering detailed insights into the viscoelastic behavior of these materials. This guide provides a comprehensive comparison of DMA with other common characterization techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate analytical approach.
Data Presentation: A Comparative Overview
The selection of a characterization technique depends on the specific properties of the TEGDMA polymer network under investigation. The following tables summarize key quantitative data obtained from DMA and compare it with data from alternative methods such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared Spectroscopy (FTIR).
Table 1: Comparison of Thermal and Mechanical Properties of TEGDMA-based Polymer Networks
| Property | Dynamic Mechanical Analysis (DMA) | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) |
| Glass Transition Temperature (Tg) | 55 - 150 °C (peak of tan δ) | 50 - 140 °C (midpoint of transition) | Not directly measured |
| Storage Modulus (E') at 25°C | 1.5 - 4.0 GPa | Not Applicable | Not Applicable |
| Loss Modulus (E'') at Tg | Varies with frequency and composition | Not Applicable | Not Applicable |
| Tan Delta (δ) at Tg | 0.2 - 0.8 | Not Applicable | Not Applicable |
| Decomposition Temperature | Not directly measured | Not directly measured | Onset: 250-350 °C |
Table 2: Comparison of Polymerization and Structural Properties
| Property | Fourier-Transform Infrared Spectroscopy (FTIR) | Dynamic Mechanical Analysis (DMA) | Rheology |
| Degree of Conversion (DC) | 55 - 85% | Can be correlated with modulus development | Can monitor viscosity changes during curing |
| Crosslink Density | Indirectly inferred | Can be calculated from the rubbery modulus | Indirectly inferred from viscosity changes |
| Viscosity (uncured resin) | Not Applicable | Not Applicable | 0.1 - 10 Pa·s (BisGMA/TEGDMA mixtures) |
| Gel Point | Indirectly inferred | Can be identified by the crossover of storage and loss moduli | Can be identified by a rapid increase in viscosity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for the key experiments cited in this guide.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the viscoelastic properties (storage modulus, loss modulus, tan delta) and glass transition temperature (Tg) of a cured TEGDMA polymer network.
Apparatus: Dynamic Mechanical Analyzer with a three-point bending or tensile clamp.
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the cured TEGDMA polymer with typical dimensions of 10-20 mm in length, 5-10 mm in width, and 1-2 mm in thickness. Ensure the samples have a uniform thickness and are free of voids or defects.
-
Instrument Setup:
-
Mount the sample in the appropriate clamp (e.g., three-point bending).
-
Apply a static pre-load to ensure the sample remains in contact with the clamp throughout the experiment.
-
Set the oscillation frequency (e.g., 1 Hz).
-
Define the temperature program: typically from ambient temperature (e.g., 25 °C) to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 3-5 °C/min.
-
Set the strain or stress amplitude to a value within the linear viscoelastic region of the material.
-
-
Data Acquisition: Initiate the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature.
-
Data Analysis:
-
The glass transition temperature (Tg) is typically determined as the temperature at the peak of the tan δ curve.
-
The storage modulus in the glassy region (below Tg) and the rubbery region (above Tg) provides information about the stiffness and crosslink density of the network.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the polymerization of TEGDMA and to determine the glass transition temperature (Tg) of the cured polymer.
Apparatus: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the uncured TEGDMA resin mixture into an aluminum DSC pan. For cured samples, use a similar amount of the solid polymer.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For polymerization studies, use a dynamic heating scan, for example, from room temperature to 250 °C at a heating rate of 10 °C/min.
-
For Tg determination of a cured sample, a heat-cool-heat cycle is often used to erase the thermal history. For example, heat from 25 °C to 150 °C at 10 °C/min, cool to 25 °C at 10 °C/min, and then reheat to 150 °C at 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
The heat of polymerization is determined by integrating the area of the exothermic peak during the initial heating scan of the uncured resin.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat capacity.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of a cured TEGDMA polymer network.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: Place a small amount (5-10 mg) of the cured TEGDMA polymer into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the temperature program to heat the sample from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Specify the atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis:
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
-
The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG).
-
Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To determine the degree of conversion (DC) of the methacrylate (B99206) groups during the polymerization of TEGDMA.
Apparatus: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small drop of the uncured TEGDMA resin mixture onto the ATR crystal.
-
Instrument Setup:
-
Record an initial spectrum of the uncured resin. The characteristic absorption peak for the methacrylate C=C double bond is typically observed around 1638 cm⁻¹. An internal standard peak, such as the aromatic C=C peak around 1608 cm⁻¹ for BisGMA-containing resins, is also monitored.
-
-
Curing and Data Acquisition:
-
Initiate the polymerization by light-curing the sample directly on the ATR crystal for a specified time (e.g., 40-60 seconds).
-
Record spectra at different time intervals during and after curing to monitor the decrease in the methacrylate peak intensity.
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by comparing the ratio of the methacrylate peak height to the internal standard peak height before and after polymerization using the following formula: DC (%) = [1 - (Peak Height Ratio after curing / Peak Height Ratio before curing)] x 100.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Experimental workflow for Dynamic Mechanical Analysis (DMA).
A Comparative Guide to Validated HPLC Methods for TEGDMA Quantification in Leachables
For Researchers, Scientists, and Drug Development Professionals
The quantification of triethylene glycol dimethacrylate (TEGDMA) leached from dental composites and other medical devices is crucial for assessing their biocompatibility and potential toxicity. High-performance liquid chromatography (HPLC) is a widely used and powerful analytical technique for this purpose.[1] This guide provides a comparative overview of various validated HPLC methods for TEGDMA quantification, summarizing their experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of different HPLC methods reported in the literature for the quantification of TEGDMA in leachables. This allows for a direct comparison of their analytical conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[2] | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[3] | Steel Column (250 mm x 4.6 mm, 5 µm)[1] | Symmetry C18 (250 mm x 4.6 mm, 5.0 µm)[2] |
| Mobile Phase | Acetonitrile (B52724)/Water | Acetonitrile/Water with 0.1% Formic Acid (65:35, v/v)[3] | Acetonitrile/Water (75:25, v/v)[1] | Methanol/Water |
| Flow Rate | 1 mL/min[1] | 1 mL/min[3] | 1 mL/min[1] | Not Specified |
| Detection | UV Detector[2] | Mass Spectrometry (ESI, positive ion mode)[3] | UV Detector (208 nm)[1] | UV Detector[2] |
| Injection Volume | Not Specified | 10 µL[3] | 10 µL[1] | Not Specified |
| Linearity Range | 8 - 20 ppm[2] | 5 - 100 µg/L[3] | Not Specified | Not Specified |
| LOD | Not Specified | 1.1 - 9.8 ppb[3] | Not Specified | 0.01 µg/mL (in ethanol (B145695)/water)[4] |
| LOQ | Not Specified | 2.3 - 13.8 ppb[3] | Not Specified | 0.03 µg/mL (in ethanol/water)[4] |
| Recovery | Not Specified | 91 - 112% (HPLC-MS)[3] | Not Specified | Not Specified |
Experimental Protocols
Below are the detailed experimental methodologies for the key HPLC methods cited in this guide.
Method 2: HPLC-MS for Methacrylate Analysis[3]
-
Instrumentation : Agilent 1200 series HPLC system coupled with a mass spectrometer.
-
Column : Zorbax Eclipse XDB-C18, 150 mm length, 4.6 mm inner diameter, 5 µm particle size.
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (65:35, v/v).
-
Flow Rate : 1 mL/min.
-
Column Temperature : 45 °C.
-
Injection Volume : 10 µL.
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray Ionization (ESI) in positive ion mode.
-
Drying Gas : Nitrogen at a flow of 10 L/min and a temperature of 300 °C.
-
Nebulizer Pressure : 35 psig.
-
Capillary Voltage : 4000 V.
-
Fragmentor Voltage : 250 V.
-
Skimmer Voltage : 60 V.
-
Mass Range : 50 to 1000 m/z.
-
-
Standard Preparation : Stock solutions of TEGDMA (2000 mg/L) were prepared in acetonitrile. Calibration standards were prepared in the concentration range of 5–100 µg/L.
Method 3: HPLC-UV for TEGDMA in Resin Cements[1]
-
Instrumentation : Agilent Technologies HPLC system.
-
Column : Steel column (Waters Corporation), 250 mm in length, 4.6 mm in diameter, and a particle size of 5 μm.
-
Mobile Phase : A mixture of acetonitrile and water (75:25, v/v).
-
Flow Rate : 1 mL/min.
-
Detection : UV detection at a wavelength of 208 nm.
-
Injection : 10 µL loop at a constant room temperature.
-
Sample Preparation : Specimens were stored in a 75% ethanol solution. Extracts were analyzed directly.
Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for quantifying leachables like TEGDMA.
Caption: A flowchart of the HPLC method validation process.
Signaling Pathways and Logical Relationships
The process of TEGDMA leaching from a dental composite and its subsequent analysis involves a series of logical steps, from sample preparation to data interpretation.
Caption: Workflow of TEGDMA leaching and HPLC analysis.
References
- 1. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evaluation of elution of leachable components from composite resins after light curing by light emitting diode and halogen light: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. HPLC ANALYSIS OF ELUTED MONOMERS FROM DENTAL COMPOSITE USING DIFF...: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of TEGDMA's Cross-Linking Efficiency in Polymer Networks
For researchers, scientists, and drug development professionals, understanding the cross-linking efficiency of monomers is paramount in designing polymers with desired physical and mechanical properties. Triethylene glycol dimethacrylate (TEGDMA) is a commonly used low-viscosity dimethacrylate monomer, often employed as a diluent to improve the handling characteristics of more viscous resins. This guide provides a comprehensive comparison of the cross-linking efficiency of TEGDMA against other frequently used dimethacrylates, supported by experimental data and detailed methodologies.
Overview of Dimethacrylate Monomers
In the realm of polymer chemistry, particularly in the formulation of dental composites and biomaterials, dimethacrylates are a critical class of monomers. Their ability to form highly cross-linked, three-dimensional networks upon polymerization imparts essential properties such as high strength, durability, and resistance to degradation. The most prevalent dimethacrylates in these applications include bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and ethoxylated bisphenol A dimethacrylate (Bis-EMA), often used in conjunction with TEGDMA.
The structure of the monomer plays a significant role in the polymerization kinetics and the final network structure.[1] Viscous monomers like Bis-GMA, with its rigid aromatic backbone and hydrogen-bonding hydroxyl groups, exhibit lower degrees of conversion when homopolymerized.[2] In contrast, the flexible aliphatic structure of TEGDMA allows for greater mobility during polymerization, leading to a higher degree of conversion and influencing the overall cross-linking density of the copolymer.[1][2]
Comparative Analysis of Cross-Linking Efficiency
The cross-linking efficiency of a monomer is a multifaceted property influenced by its chemical structure, viscosity, and reactivity. It is typically evaluated by measuring the degree of conversion (DC), polymerization kinetics, and the resulting mechanical properties of the polymer network.
Degree of Conversion (DC)
The degree of conversion refers to the percentage of methacrylate (B99206) double bonds that have reacted during polymerization. A higher DC generally indicates a more extensively cross-linked and stable polymer network.
TEGDMA, when used as a diluent, has been shown to significantly enhance the DC of more viscous monomers like Bis-GMA.[1] This is attributed to the reduction in viscosity of the monomer mixture, which facilitates greater molecular mobility and allows the polymerization reaction to proceed to a greater extent before being limited by diffusion.[3][4] Studies have shown that UDMA-based resins, often in combination with TEGDMA, exhibit higher DC values compared to Bis-GMA/TEGDMA-based composites.[5]
| Monomer System | Degree of Conversion (%) | Reference |
| Bis-GMA (homopolymer) | < 55 | [6] |
| TEGDMA (homopolymer) | Highest among tested homopolymers | [7] |
| Bis-GMA / TEGDMA (70/30 wt%) | 53.06 | [6] |
| UDMA / TEGDMA (various ratios) | Generally higher than Bis-GMA/TEGDMA | [5] |
| Bis-GMA / TEGDMA (50/50 wt%) | 61.76 | [8] |
| Bis-GMA / TEGDMA with 2.5 wt% P-TEGDMA | 68.77 | [8] |
Polymerization Kinetics
The rate of polymerization is another crucial factor in determining the final network structure. Differential photocalorimetry (photo-DSC) is a common technique used to study the kinetics of photopolymerization.
UDMA resins, when mixed with TEGDMA, have been found to be significantly more reactive than Bis-GMA and ethoxylated bisphenol A dimethacrylate (EBADMA) resins at similar diluent concentrations.[9][10] The addition of TEGDMA can have a synergistic effect on the polymerization rate, with optimal reactivities observed at different concentrations depending on the base monomer.[10] For instance, the Bis-GMA/TEGDMA system requires near-equivalent mole ratios for the highest reactivity, while UDMA and EBADMA systems achieve optimum reactivity with smaller amounts of TEGDMA.[10]
Mechanical Properties
The mechanical properties of a cross-linked polymer, such as flexural strength, elastic modulus, and fracture toughness, are direct consequences of its cross-linking density and network structure.
Increasing the proportion of TEGDMA in a Bis-GMA/TEGDMA resin can lead to a higher degree of conversion, which in turn can enhance mechanical properties up to a certain point.[11] For example, a 1:1 ratio of Bis-GMA to TEGDMA has been shown to yield higher fracture toughness, flexural strength, and elastic modulus compared to a 7:3 ratio.[11] However, an excessive concentration of the more flexible TEGDMA can lead to a looser network structure due to increased cyclization, potentially compromising mechanical properties.[1][2] While TEGDMA can improve the degree of conversion, the inherent stiffness of monomers like Bis-GMA and UDMA contributes significantly to the final strength of the material.[3][12]
| Monomer System (Bis-GMA:TEGDMA ratio) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| 7:3 | Lower | Lower | Lower | [11] |
| 1:1 | Higher | Higher | Higher | [11] |
| Flow-type composite (BisGMA, BisEMA, UDMA, TEGDMA) | 71.90 | 2.98 | 1.04 | [13] |
| Classic composite (BisGMA, BisEMA, UDMA, TEGDMA) | 102.30 | 7.33 | 1.97 | [13] |
Experimental Protocols
Determination of Degree of Conversion (DC) via FTIR Spectroscopy
A common method to determine the degree of conversion is through Fourier Transform Infrared (FTIR) spectroscopy.
Methodology:
-
Sample Preparation: The uncured monomer mixture is placed between two polyethylene (B3416737) films to form a thin layer of a specific thickness.
-
Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic C=C double bond at approximately 1638 cm⁻¹ and a reference peak (e.g., the aromatic C=C peak at around 1608 cm⁻¹ for Bis-GMA containing resins) are identified.
-
Polymerization: The sample is photopolymerized for a specified time using a dental curing light with a defined light intensity.
-
Final Spectrum: An FTIR spectrum of the cured polymer is recorded.
-
Calculation: The degree of conversion is calculated using the following formula, based on the change in the ratio of the absorbance intensities of the aliphatic and reference peaks before and after curing: DC (%) = [1 - (Absorbance_aliphatic_cured / Absorbance_reference_cured) / (Absorbance_aliphatic_uncured / Absorbance_reference_uncured)] x 100
Measurement of Polymerization Kinetics via Differential Photocalorimetry (Photo-DSC)
Photo-DSC is used to measure the heat flow associated with the exothermic polymerization reaction upon exposure to light.
Methodology:
-
Sample Preparation: A small amount of the monomer mixture (typically 1-2 mg) is placed in an aluminum DSC pan.
-
Instrument Setup: The DSC is equipped with a light source (e.g., a blue light lamp with a specific wavelength and intensity).
-
Isothermal Measurement: The sample is brought to a constant temperature (e.g., 37 °C).
-
Photo-initiation: The light source is turned on, and the heat flow from the sample is recorded as a function of time.
-
Data Analysis: The rate of polymerization is proportional to the heat flow. The total heat evolved is used to calculate the degree of conversion as a function of time.
Visualizing Monomer Relationships and Cross-Linking
The following diagram illustrates the relationship between the primary dimethacrylate monomers and the factors influencing the final polymer network properties.
Caption: Interplay of monomer properties and their effect on the final polymer network.
Conclusion
TEGDMA plays a crucial role as a reactive diluent in dimethacrylate-based polymer systems. Its low viscosity and high flexibility contribute to increased monomer mobility, leading to a higher degree of conversion, especially when combined with viscous monomers like Bis-GMA. However, the overall cross-linking efficiency and the final mechanical properties of the polymer network are a result of a complex interplay between the properties of all constituent monomers. While TEGDMA enhances the extent of polymerization, the inherent stiffness and reactivity of base monomers like UDMA and Bis-GMA are critical for achieving high strength and modulus in the final cross-linked material. Therefore, the optimal formulation requires a careful balance of these different dimethacrylates to tailor the properties of the resulting polymer for specific applications.
References
- 1. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - ProQuest [proquest.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photopolymerization Kinetics of Methacrylate Dental Resins | NIST [nist.gov]
- 11. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 13. Mechanical Properties of Dental Composites Modified with Liquid Rubber and Their Effect on Stress Distribution in Fillings [mdpi.com]
A Comparative Analysis of Polymerization Stress in TEGDMA- and Silorane-Based Composites
A deep dive into the chemistry, mechanics, and clinical implications of two distinct dental composite classes.
In the realm of restorative dentistry, the quest for a perfect composite material—one that seamlessly mimics the natural tooth structure in both aesthetics and function—is perpetual. A critical hurdle in this pursuit is the management of polymerization stress, an inherent consequence of the material hardening process. This stress can lead to a cascade of clinical complications, including marginal leakage, postoperative sensitivity, and secondary caries. For decades, dimethacrylate-based composites, with triethylene glycol dimethacrylate (TEGDMA) as a common co-monomer, have been the standard. However, the introduction of silorane-based composites marked a significant shift, promising substantially lower polymerization stress. This guide provides an objective, data-driven comparison of these two composite systems, tailored for researchers, scientists, and drug development professionals.
The Chemical Divide: Ring-Opening vs. Free-Radical Polymerization
The fundamental difference in polymerization stress between TEGDMA-containing methacrylate (B99206) composites and silorane composites lies in their distinct polymerization mechanisms.
TEGDMA-based composites polymerize via a free-radical chain-growth reaction . In this process, individual monomer units rapidly link together, leading to a significant reduction in the intermolecular van der Waals spaces as they are replaced by shorter covalent bonds. This volumetric contraction, when constrained by the bonded cavity walls, generates substantial internal stress.
Silorane-based composites , conversely, utilize a cationic ring-opening polymerization . The silorane monomer is a hybrid molecule combining siloxane and oxirane functional groups.[1] During polymerization, the oxirane rings open and extend, partially compensating for the volumetric shrinkage that occurs as new covalent bonds form.[2][3] This intrinsic molecular mechanism results in a demonstrably lower net volumetric shrinkage and, consequently, reduced polymerization stress.[4][5]
Quantitative Comparison of Performance Metrics
The following tables summarize key performance indicators for TEGDMA- (methacrylate) and silorane-based composites based on published experimental data.
Table 1: Polymerization Stress and Volumetric Shrinkage
| Composite Type | Polymerization Stress (MPa) | Volumetric Shrinkage (%) | Key Findings |
| Silorane-Based | 1.2 - 2.6[5][6] | 0.95 - 1.43[4][5][7] | Consistently demonstrates significantly lower polymerization stress and volumetric shrinkage compared to methacrylate-based composites.[8][9][10] |
| Methacrylate-Based (TEGDMA-containing) | 4.5 - 13.4[6][11] | 2.0 - 5.0[12] | Higher filler content can reduce shrinkage, but stress remains a significant challenge. The specific monomer composition (e.g., BisGMA/TEGDMA ratio) influences the final stress values.[5][9] |
Table 2: Mechanical Properties
| Composite Type | Flexural Strength (MPa) | Flexural Modulus (GPa) | Knoop Hardness (KHN) |
| Silorane-Based | 85 - 135[7][13][14] | 7.0 - 11.0[7][13][15] | 45 - 60[2][16] |
| Methacrylate-Based (TEGDMA-containing) | 110 - 160[7][13][14] | 8.0 - 15.0[7][13][15] | 60 - 85[2][16] |
Note: The values presented are ranges compiled from multiple studies and can vary based on the specific commercial product, filler content, and testing methodology.
Experimental Protocols for Key Analyses
A critical aspect of evaluating and comparing dental composites is the methodology employed. Below are detailed protocols for key experiments cited in the literature.
Measurement of Polymerization Shrinkage Stress
1. Strain Gauge Method:
-
Objective: To measure the linear strain generated during polymerization, which is then used to calculate stress.
-
Protocol:
-
A strain gauge is bonded to a stable substrate, often a thick acrylic ring.[8]
-
The composite material is placed in a standardized mold on top of the strain gauge.
-
The composite is light-cured according to the manufacturer's instructions.
-
The strain gauge records the deformation caused by the polymerization shrinkage of the composite in real-time.
-
The recorded strain is converted to stress using the material's elastic modulus and the geometry of the setup.[8] Measurements are typically recorded for a set period, for example, 800 seconds, to capture the post-cure stress development.[8]
-
2. Photoelastic Analysis:
-
Objective: To visualize and quantify the stress distribution within a material.
-
Protocol:
-
A standardized cavity is prepared in a photoelastic resin block.
-
The dental composite is placed and cured within this cavity.
-
As the composite shrinks, it induces stress in the surrounding photoelastic resin.
-
When viewed under polarized light, these stress patterns appear as colored fringes (isochromatics).
-
The number and order of these fringes are directly proportional to the magnitude of the stress.[6][11]
-
Measurement of Volumetric Shrinkage
1. Bonded Disc Method / Video-Imaging:
-
Objective: To measure the change in volume of a composite sample before and after polymerization.
-
Protocol:
-
A standardized disc-shaped specimen of the uncured composite is prepared on a pedestal.[7][9]
-
A video-imaging device captures the initial dimensions of the specimen.
-
The specimen is light-cured for a specified duration (e.g., 40 seconds).[7]
-
The video-imaging device continues to record the dimensions of the specimen at set intervals (e.g., every minute for 5 minutes) as it shrinks.[7]
-
The change in dimensions is used to calculate the volumetric shrinkage.
-
Visualizing the Comparison
To better illustrate the conceptual and experimental workflows, the following diagrams are provided.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nedwork.org [nedwork.org]
- 7. Silorane- and high filled-based "low-shrinkage" resin composites: shrinkage, flexural strength and modulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of polymerization shrinkage stress in silorane-based composites [rde.ac]
- 9. scienceopen.com [scienceopen.com]
- 10. rde.ac [rde.ac]
- 11. Polymerization shrinkage stress of contemporary dental composites: Comparison of two measurement methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Physical properties of a new silorane-based restorative system | Pocket Dentistry [pocketdentistry.com]
- 14. Flexural Strength Comparison of Silorane- and Methacrylate-Based Composites with Pre-impregnated Glass Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 16. Mechanical and physical properties of silorane and methacrylate-based composites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biocompatibility of TEGDMA and Emerging Low-Shrinkage Monomers in Dental Restoratives
A comprehensive evaluation of the cytotoxic, genotoxic, and inflammatory potential of triethylene glycol dimethacrylate (TEGDMA) versus alternative low-shrinkage monomers such as siloranes, Ormocers (Organically Modified Ceramics), and thiol-enes reveals a promising shift towards materials with enhanced biocompatibility for dental applications. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these materials' performance.
Triethylene glycol dimethacrylate (TEGDMA) is a widely utilized co-monomer in dental resin composites, prized for its ability to reduce the viscosity of the resin matrix. However, concerns regarding its biocompatibility, stemming from the leaching of unreacted monomers, have spurred the development of low-shrinkage alternatives. This guide delves into the in vitro biocompatibility of TEGDMA and compares it with that of siloranes, Ormocers, and thiol-ene based systems, focusing on key toxicological endpoints: cytotoxicity, genotoxicity, and inflammatory response.
Executive Summary of Biocompatibility Profiles
| Monomer System | Cytotoxicity | Genotoxicity | Inflammatory Response |
| TEGDMA | Dose-dependent cytotoxicity observed in various cell lines. | Induces DNA damage and micronucleus formation. | Elicits the release of pro-inflammatory cytokines (IL-6, IL-8, TNF-α). |
| Siloranes | Generally lower cytotoxicity compared to TEGDMA-based composites. | Limited data, but some studies suggest lower genotoxic potential. | May induce a less pronounced inflammatory response. |
| Ormocers | Exhibit high biocompatibility with reduced cytotoxicity. | Studies indicate a lower genotoxic risk compared to conventional composites. | Tend to elicit a weaker inflammatory response. |
| Thiol-enes | Data is emerging, but initial studies suggest good biocompatibility. | Limited data available for a comprehensive comparison. | Limited data available for a comprehensive comparison. |
In-Depth Biocompatibility Evaluation
Cytotoxicity: A Measure of Cell Viability
The cytotoxicity of dental monomers is a critical indicator of their potential to harm oral tissues. It is often assessed by measuring cell viability after exposure to the material.
TEGDMA: Studies have consistently demonstrated the dose-dependent cytotoxicity of TEGDMA on various cell types, including human pulp and gingival fibroblasts.[1] The half-maximal effective concentration (EC50) for TEGDMA has been reported to be approximately 1.83 mmol/L in human pulmonary cells.[2][3] Even at lower concentrations, TEGDMA can negatively impact cellular metabolism and signaling.[3]
Low-Shrinkage Alternatives:
-
Siloranes: Composites based on silorane technology have shown improved biocompatibility, with some studies reporting no cytotoxic effects on human gingival fibroblasts.[4] In comparative studies, silorane-based composites consistently exhibit higher cell viability compared to their methacrylate-based counterparts containing TEGDMA.[4]
-
Ormocers: These hybrid materials have demonstrated high biocompatibility. Studies on human dental pulp stem cells have shown that Ormocer-based composites are significantly less cytotoxic than conventional nanohybrid composites.[5][6]
-
Thiol-enes: While research is ongoing, initial findings suggest that thiol-ene based systems have the potential for good biocompatibility due to their different polymerization mechanism, which may lead to lower residual monomer release.[7]
Table 1: Comparative Cytotoxicity Data
| Monomer/Composite | Cell Type | Assay | Key Findings | Reference |
| TEGDMA | Murine Macrophages | MTT | Induces approximately 75% cytotoxicity compared to the control group. | [8] |
| TEGDMA | Human Pulmonary Cells | XTT | EC50 value of 1.83 mmol/L. | [2][3] |
| Silorane-based Composite (Filtek P90) | Human Gingival Fibroblasts | MTT | No cytotoxic effect observed. | [4] |
| Ormocer-based Composite (Admira Fusion) | Human Dental Pulp Stem Cells | MTT | Significantly less cytotoxic than conventional nanohybrid composites. | [5][6] |
Genotoxicity: Assessing DNA Damage
Genotoxicity refers to the ability of a substance to damage the genetic material within a cell. This is a serious concern as it can lead to mutations and potentially cancer.
TEGDMA: TEGDMA has been shown to exhibit genotoxic effects. It can induce DNA strand breaks, as detected by the comet assay, and increase the frequency of micronuclei, which are indicative of chromosomal damage.[9][10]
Low-Shrinkage Alternatives:
-
Siloranes and Ormocers: While more research is needed for a definitive comparison, the available literature suggests that the lower reactivity and different chemical nature of siloranes and Ormocers may translate to a reduced genotoxic potential compared to TEGDMA.[9]
-
Thiol-enes: The genotoxicity of thiol-ene systems is an active area of research, and more data is required for a comprehensive assessment against TEGDMA.
Table 2: Comparative Genotoxicity Data
| Monomer | Assay | Key Findings | Reference |
| TEGDMA | Micronucleus Assay | Dose-related increase in the number of micronuclei. | [9] |
| TEGDMA | Comet Assay | Induces DNA strand breaks. | [9] |
Inflammatory Response: The Release of Cytokines
The leaching of monomers from dental composites can trigger an inflammatory response in the surrounding tissues, mediated by the release of signaling molecules called cytokines.
TEGDMA: Exposure to TEGDMA has been shown to stimulate the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from various cell types, including neutrophils and peripheral blood mononuclear cells.[8][11] This can contribute to local inflammation and discomfort.
Low-Shrinkage Alternatives:
-
Siloranes: Studies have indicated that silorane-based composites may elicit a less pronounced inflammatory response. For instance, some research has shown that silorane extracts can even inhibit the production of TNF-α after a 24-hour incubation period.[3]
-
Ormocers: The inherent biocompatibility of Ormocers suggests a reduced potential for inducing a strong inflammatory response, although more specific comparative cytokine data is needed.
-
Thiol-enes: The inflammatory potential of thiol-ene based systems is not yet well-characterized.
Table 3: Comparative Inflammatory Response Data
| Monomer/Composite | Cytokine | Cell Type | Key Findings | Reference |
| TEGDMA | IL-8 | Neutrophils | Significantly increased release of IL-8. | [8] |
| TEGDMA | IL-6, TNF-α | Peripheral Blood Mononuclear Cells | Increased production of pro-inflammatory cytokines. | [11] |
| Silorane-based Composite | TNF-α | Macrophages | Inhibited the production of TNF-α after 24 hours. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare extracts of the dental materials according to ISO 10993-12 standards. Remove the culture medium from the wells and add 100 µL of the material extracts at various concentrations. Include a negative control (culture medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, remove the extracts and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control.
Comet Assay for Genotoxicity
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Treatment: Expose cells to the dental material extracts for a defined period.
-
Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
ELISA for Cytokine Analysis
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as cytokines, in a sample.
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add the cell culture supernatants (containing the secreted cytokines) to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Wash the plate and add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of the cytokine.
Visualizing Cellular Pathways and Workflows
TEGDMA-Induced Apoptotic Signaling Pathway
Caption: TEGDMA-induced apoptosis pathway.
Experimental Workflow for Biocompatibility Evaluation
Caption: Biocompatibility evaluation workflow.
References
- 1. Genotoxicity and cytotoxicity of dental materials in human lymphocytes as assessed by the single cell microgel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotoxicity evaluation of dentine bonding agents by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. naturaldentistrycenter.com [naturaldentistrycenter.com]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. The Cytotoxicity and Genotoxicity of Bioactive Dental Materials | MDPI [mdpi.com]
- 9. Genotoxicity and cytotoxicity induced by eluates from orthodontic glass ionomer cements in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Tetraethylene Glycol Dimethacrylate (TGDMA)
Essential guidelines for the safe handling and disposal of Tetraethylene Glycol Dimethacrylate (TGDMA) waste, ensuring the protection of laboratory personnel and the environment.
This compound (TGDMA) is a widely utilized crosslinking agent in the formulation of polymers. Proper management of its waste is crucial to maintain a safe laboratory environment and adhere to regulatory standards. This guide provides a comprehensive, step-by-step approach to the disposal of TGDMA, with a focus on converting the liquid monomer into a solid, non-hazardous polymer waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle TGDMA with appropriate safety measures. Always work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors. Personal protective equipment (PPE) is mandatory and includes:
-
Chemical-resistant gloves: Nitrile or butyl rubber gloves are recommended.
-
Safety goggles: To protect the eyes from splashes.
-
Laboratory coat: To prevent skin contact.
In case of accidental contact, flush the affected skin with copious amounts of water and wash with soap. If eye contact occurs, rinse immediately with water for at least 15 minutes and seek medical attention.
Disposal Procedures: From Liquid Waste to Solid Polymer
The preferred and most effective method for rendering TGDMA waste non-hazardous is through polymerization. This process converts the liquid monomer into a solid, inert polymer that can be disposed of as regular solid waste, provided it is not contaminated with other hazardous materials.
Experimental Protocol: Polymerization of Waste TGDMA
This protocol details the thermal polymerization of waste TGDMA using benzoyl peroxide (BPO) as a radical initiator.
Materials:
-
Waste this compound (TGDMA)
-
Benzoyl Peroxide (BPO), powder
-
Heat-resistant container (e.g., HDPE or metal can)
-
Water bath or heating mantle
-
Stirring rod (disposable)
-
Fume hood
Procedure:
-
Preparation: Conduct the entire procedure within a certified fume hood. Ensure all necessary PPE is worn.
-
Initiator Addition: Carefully weigh an amount of benzoyl peroxide (BPO) corresponding to 0.5% to 1.5% of the total weight of the waste TGDMA.[1] For every 100 grams of waste TGDMA, use between 0.5 and 1.5 grams of BPO. Add the BPO to the waste TGDMA in the heat-resistant container.
-
Mixing: Gently stir the mixture with a disposable stirring rod until the BPO is completely dissolved. The mixture may be slightly warmed to aid dissolution, but do not exceed 50°C at this stage.
-
Heating and Curing: Place the container in a water bath or on a heating mantle. Heat the mixture to a temperature between 70°C and 80°C to initiate polymerization. Maintain this temperature until the liquid has solidified into a solid mass. The time required for complete polymerization will vary depending on the volume of waste but should be monitored regularly.
-
Cooling and Verification: Once the polymerization is complete and a solid block has formed, turn off the heat source and allow the container to cool to room temperature. Verify that the material is fully solidified and that no liquid monomer remains.
-
Final Disposal: The resulting solid polymer is non-hazardous and can be disposed of in the regular solid waste stream. The container, now containing the solid polymer, should be sealed and discarded.
Quantitative Data for TGDMA Polymerization
The following table summarizes key quantitative parameters for the thermal polymerization of TGDMA with benzoyl peroxide.
| Parameter | Value | Notes |
| Initiator | Benzoyl Peroxide (BPO) | A common thermal initiator for methacrylate (B99206) polymerization. |
| Initiator Concentration | 0.5 - 1.5 wt% | Higher concentrations can accelerate the reaction but may also lead to a more exothermic process.[1] |
| Curing Temperature | 70 - 80 °C | This temperature range is effective for initiating the decomposition of BPO and starting the polymerization. |
| Curing Time | Varies | Dependent on the volume of waste. Monitor for complete solidification. |
Logical Workflow for TGDMA Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of TGDMA waste in a laboratory setting.
Caption: Workflow for the safe disposal of TGDMA waste via polymerization.
Alternative Disposal Considerations
If polymerization is not feasible due to contamination with other hazardous materials, the TGDMA waste must be treated as a hazardous chemical waste. In such cases:
-
Containerize: Store the waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label must include "Hazardous Waste" and the full chemical name, "this compound."
-
Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not pour liquid TGDMA down the drain.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship.
References
Essential Safety and Logistics for Handling Tetraethylene Glycol Dimethacrylate
This guide provides immediate and essential procedural guidance for the safe handling and disposal of Tetraethylene glycol dimethacrylate (TEGDMA) in a laboratory setting. Adherence to these protocols is critical for minimizing risks and ensuring a safe research environment for researchers, scientists, and drug development professionals.
Health Hazards and Safety Precautions
This compound is a chemical that can cause skin and eye irritation.[1][2] It may also cause an allergic skin reaction and respiratory irritation.[2] Therefore, it is crucial to avoid all personal contact, including inhalation, and to wear appropriate protective clothing when there is a risk of exposure.[1]
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against exposure. The following table summarizes the required PPE for handling TEGDMA.
| PPE Category | Specification | Citation(s) |
| Eye Protection | Chemical goggles or safety glasses with side-shields are required to protect against splashes. A full face-shield may be necessary for operations with a high splash risk. | [1][3] |
| Hand Protection | Wear suitable chemical-resistant gloves, such as nitrile rubber, that have been tested according to standards like EN 374. Inspect gloves before each use and employ proper removal techniques. | [3][4][5] |
| Skin and Body Protection | An impervious lab coat or other protective clothing is necessary to prevent skin contact. For tasks with a higher risk of splashing, an apron and protective boots may be required. | [3][5][6] |
| Respiratory Protection | If working in poorly ventilated areas or when aerosol or mist formation is possible, use a NIOSH (US) or EN 166 (EU) approved respirator with a suitable filter for organic vapors (e.g., type ABEK). | [5][6][7] |
Handling and Storage Procedures
Safe handling and storage are critical to prevent accidental exposure and maintain the chemical's stability.
| Procedure/Aspect | Guideline | Citation(s) |
| Ventilation | Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][5] | |
| General Handling | Avoid inhalation of vapor or mist.[6] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1][5] Contaminated work clothing should not be allowed out of the workplace and should be laundered before reuse.[1][6] | |
| Storage | Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents.[1][6] Keep containers tightly closed.[1][6] The recommended storage temperature is 2-8°C.[6][7] An air space is required above the liquid in all containers.[5] |
Operational Plans: Step-by-Step Guidance
Standard Operating Procedure for Handling TEGDMA
-
Pre-Operational Checks:
-
Handling Procedure:
-
Post-Operational Steps:
-
Properly dispose of any contaminated materials (e.g., pipette tips, gloves) in a designated waste container.
-
Wipe down the work area within the fume hood.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Management Protocol
-
Minor Spills (in a fume hood):
-
Major Spills (outside a fume hood):
-
Evacuate non-essential personnel from the area and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Wear full body protective clothing with breathing apparatus.[1]
-
Prevent the spillage from entering drains or water courses.[1]
-
Contain and collect the spill as described for minor spills.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Procedure | Citation(s) |
| Unused Chemical | If the material is unused and uncontaminated, it may be possible to recycle it.[1] Otherwise, it must be disposed of as hazardous waste. | |
| Contaminated Materials | All materials contaminated with this compound (e.g., absorbent materials, gloves, lab coats) must be placed in a suitable, labeled container for hazardous waste disposal.[1] | |
| Waste Container | Use a dedicated and clearly labeled waste container. The label should include "Hazardous Waste" and the chemical name.[8] Store the container in a designated satellite accumulation area. | |
| Disposal Regulations | All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] It is illegal to pour this chemical down the drain or dispose of it in regular trash.[8] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkema.com [arkema.com]
- 5. scipoly.com [scipoly.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. 四乙二醇二甲基丙烯酸酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
